molecular formula C7H13NO B1370401 Octahydrocyclopenta[c]pyrrol-4-ol CAS No. 1212822-72-4

Octahydrocyclopenta[c]pyrrol-4-ol

Cat. No.: B1370401
CAS No.: 1212822-72-4
M. Wt: 127.18 g/mol
InChI Key: ZOBDURRZNGBULZ-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[c]pyrrol-4-ol is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBDURRZNGBULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Octahydrocyclopenta[c]pyrrol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Strategic Asset in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer a harmonious blend of structural rigidity, synthetic accessibility, and desirable pharmacological properties is a paramount objective. The octahydrocyclopenta[c]pyrrole, or 3-azabicyclo[3.3.0]octane, framework has emerged as a quintessential "privileged scaffold." Its inherent conformational constraint, a direct consequence of the fused bicyclic system, provides a unique three-dimensional architecture for the precise spatial arrangement of pharmacophoric elements. This structural feature is highly sought after for designing selective and high-affinity ligands for a diverse array of biological targets. This in-depth guide provides a comprehensive exploration of a key derivative of this scaffold, octahydrocyclopenta[c]pyrrol-4-ol, focusing on its discovery and the evolution of its synthetic methodologies. For researchers, medicinal chemists, and professionals in drug development, understanding the nuances of accessing this valuable building block is critical for leveraging its full potential in creating next-generation therapeutics.

The Strategic Importance of the Octahydrocyclopenta[c]pyrrole Core

The octahydrocyclopenta[c]pyrrole skeleton is a saturated bicyclic amine that has garnered significant attention in medicinal chemistry. Its rigid structure reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. Furthermore, the defined stereochemical centers of this scaffold allow for the exploration of three-dimensional space, a crucial aspect in designing drugs with high target specificity and reduced off-target effects.

The introduction of a hydroxyl group at the 4-position, yielding this compound, further enhances the scaffold's utility. The hydroxyl moiety can act as a hydrogen bond donor or acceptor, crucial for molecular recognition at a target's binding site. It also provides a handle for further functionalization, allowing for the attachment of various pharmacophoric groups to fine-tune a compound's biological activity and pharmacokinetic profile.

The significance of this core is underscored by its incorporation into a variety of biologically active molecules. For instance, derivatives of the octahydrocyclopenta[c]pyrrole scaffold have been investigated as potent and selective antagonists of the Retinol Binding Protein 4 (RBP4), with potential applications in the treatment of atrophic age-related macular degeneration and Stargardt disease. The core is also a key intermediate in the synthesis of important pharmaceuticals such as the anti-diabetic drug gliclazide and the hepatitis C virus (HCV) protease inhibitor Telaprevir.[1]

Genesis of a Scaffold: Discovery and Early Synthetic Endeavors

While a singular "discovery" paper for the parent this compound is not readily apparent in the literature, its emergence is intrinsically linked to the broader exploration of the octahydrocyclopenta[c]pyrrole scaffold as a valuable pharmaceutical intermediate. The initial synthetic efforts were focused on the parent bicyclic amine, with the 4-hydroxy derivative being a logical subsequent target for expanding the chemical space for drug discovery.

Early synthetic routes to the core octahydrocyclopenta[c]pyrrole structure laid the groundwork for accessing its hydroxylated analogue. A common strategy involves the reduction of a cyclopentimide precursor. For example, a method has been reported for the preparation of octahydrocyclopenta[c]pyrrole by the reduction of a cyclopentimide compound using a boron reducing agent in the presence of a Lewis acid.[2] Another established route is the hydrogenation of 1,2-dicyanocyclo-1-pentene.[3] These early methods, while effective, often required harsh reagents or conditions, prompting the development of more refined and scalable synthetic protocols.

The challenge in synthesizing the octahydrocyclopenta[c]pyrrole core, and by extension its derivatives, lies in controlling the stereochemistry of the ring junction. The cis-fused isomer is generally more thermodynamically stable and, therefore, more readily accessible. However, the trans-fused isomer is also of significant interest, as it is a key structural motif in a number of complex natural products, such as the palau'amines. The synthesis of the less stable trans-fused azabicyclo[3.3.0]octane core often requires more sophisticated synthetic strategies.

Modern Synthetic Strategies for this compound and its Precursors

The contemporary synthesis of this compound and its derivatives leverages a range of advanced organic chemistry methodologies, with a strong emphasis on stereocontrol and efficiency. A key retrosynthetic disconnection for this compound points to octahydrocyclopenta[c]pyrrol-4-one as an immediate precursor, which can then be reduced to the desired alcohol. The synthesis of this key ketone intermediate is a critical step.

A powerful and diastereoselective approach to constructing the hydroxylated azabicyclo[3.3.0]octane core involves a one-pot reductive amination and cyclization sequence.[4][5][6] This strategy offers a convergent and efficient route to the bicyclic lactam, which can then be further elaborated to the target molecule.

Below is a detailed, step-by-step methodology for a key transformation in the synthesis of a hydroxylated 2-azabicyclo[3.3.0]octane derivative, illustrating the principles that can be applied to the synthesis of this compound.[4]

Diastereoselective Reductive Amination-Cyclization

This one-pot reaction sequence is a cornerstone for the efficient construction of the bicyclic lactam precursor. The causality behind this experimental design lies in the sequential formation of an enamine or imine intermediate followed by an intramolecular cyclization, with the stereochemical outcome being directed by the reagents and reaction conditions.

Experimental Protocol:

  • Reaction Setup: To a solution of the starting diester (e.g., 1.14 g, 5.0 mmol) and benzylamine (0.80 g, 7.5 mmol) in 10 mL of methanol, add 10% Palladium on carbon (Pd/C) (0.20 g).

  • Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (typically 50 psi) and stirred vigorously at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Cyclization: Upon completion of the reductive amination, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure. The resulting residue is dissolved in a suitable solvent, such as toluene, and heated to reflux to induce cyclization to the lactam.

  • Purification: The crude lactam is then purified by silica gel flash chromatography to yield the desired product.

This one-pot procedure is highly efficient as it minimizes the number of synthetic steps and purification procedures. The diastereoselectivity of the reductive amination step is crucial for establishing the desired stereochemistry in the final product.[4]

Chemoselective Reduction to the Hydroxylated Core

With the bicyclic lactam in hand, the next critical step is the chemoselective reduction of the ester group to the corresponding alcohol, without affecting the lactam carbonyl. This selectivity is key to obtaining the desired hydroxylated scaffold.

Experimental Protocol:

  • Reaction Setup: To a suspension of the lactam-ester (e.g., 1.0 g, 3.6 mmol) in isobutanol (15 mL), sodium borohydride (0.35 g, 9.2 mmol) is added portion-wise at room temperature.

  • Reaction Conditions: Methanol (2 mL) is added dropwise over a 30-minute period, and the reaction mixture is then heated to reflux for 2 hours. The reaction should be monitored by TLC.

  • Work-up: After cooling to room temperature, the reaction is quenched by the addition of aqueous ammonium chloride (NH4Cl) solution (70 mL). The product is then extracted with chloroform (3 x 100 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel flash chromatography to afford the pure hydroxylated bicyclic compound.[4]

This chemoselective reduction highlights the importance of reagent choice in achieving the desired transformation in the presence of multiple reactive functional groups.

Data Presentation

The following table summarizes the key steps and yields for the synthesis of a hydroxylated 2-azabicyclo[3.3.0]octane derivative, as an illustrative example of the synthetic strategy.

StepReactionKey ReagentsSolventYieldReference
1C-AlkylationEthyl bromoacetate, K2CO3Acetone87%[4]
2Reductive Amination & CyclizationBenzylamine, 10% Pd/C, H2Methanol56% (lactam)[4]
3Chemoselective ReductionNaBH4Isobutanol/Methanol85%[4]

Visualization of Synthetic Strategies

The overall synthetic logic can be visualized through a retrosynthetic analysis and a forward synthesis workflow.

Retrosynthetic Analysis

G Target This compound Ketone Octahydrocyclopenta[c]pyrrol-4-one Target->Ketone Reduction Lactam Bicyclic Lactam Precursor Ketone->Lactam Functional Group Interconversion Diester Substituted Cyclopentanone Diester Lactam->Diester Reductive Amination/ Cyclization StartingMaterials 2-Carbomethoxycyclopentanone + Ethyl bromoacetate Diester->StartingMaterials C-Alkylation

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Workflow

G Start Starting Materials (Cyclopentanone derivative) Step1 C-Alkylation Start->Step1 Intermediate1 Diester Intermediate Step1->Intermediate1 Step2 One-Pot Reductive Amination & Cyclization Intermediate1->Step2 Intermediate2 Bicyclic Lactam Step2->Intermediate2 Step3 Chemoselective Reduction Intermediate2->Step3 Product Hydroxylated Bicyclic Core Step3->Product

Caption: Forward synthesis workflow for a hydroxylated azabicyclo[3.3.0]octane.

Conclusion and Future Directions

The this compound scaffold represents a valuable and versatile building block in modern medicinal chemistry. While its initial discovery is intertwined with the broader development of the azabicyclo[3.3.0]octane core, recent synthetic advancements have provided efficient and stereoselective routes to this important molecule and its derivatives. The diastereoselective reductive amination-cyclization strategy stands out as a particularly powerful method for constructing the core bicyclic system.

Future research in this area will likely focus on the development of even more efficient and enantioselective synthetic routes. The use of organocatalysis and transition-metal catalysis will undoubtedly play a significant role in achieving these goals. Furthermore, the continued exploration of the biological activities of compounds incorporating the this compound scaffold is expected to yield novel therapeutic agents for a wide range of diseases. As our understanding of the principles of molecular recognition and drug design continues to grow, so too will the importance of privileged scaffolds like this compound in the quest for new medicines.

References

  • Peçanha, E. P., Fraga, C. A. M., Barreiro, E. J., Braga, M. F. M., Pereira, E. F. R., & Albuquerque, E. X. (2001). Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. Journal of the Brazilian Chemical Society, 12(3), 408-412. [Link]

  • Peçanha, E. P., Fraga, C. A. M., Barreiro, E. J., Braga, M. F. M., Pereira, E. F. R., & Albuquerque, E. X. (2001). Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative. ResearchGate. [Link]

  • Cioffi, C. L., Racz, B., Freeman, E. E., Conlon, M. P., Chen, P., Stafford, D. G., Schwarz, D. M. C., Zhu, L., Kitchen, D. B., Barnes, K. D., Dobri, N., Michelotti, E., Cywin, C. L., Martin, W. H., Pearson, P. G., Johnson, G., & Petrukhin, K. (2018). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 61(23), 10795–10816. [Link]

  • Lonza Ltd. (2013). Method for preparation of octahydrocyclopenta[c]pyrrole. (WO2013102634A1).
  • Barreiro, E. J., Fraga, C. A. M., & Peçanha, E. P. (2001). Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. Journal of the Brazilian Chemical Society, 12(3), 408-412. [Link]

  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2014). Preparation method of octahydrocyclopentane[C]pyrrole. (CN103601666A).

Sources

Physicochemical properties of Octahydrocyclopenta[c]pyrrol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Octahydrocyclopenta[c]pyrrol-4-ol: A Privileged Scaffold in Drug Discovery

Abstract

This compound, a saturated bicyclic amine, represents a quintessential "privileged scaffold" in modern drug discovery.[1] Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity and selective interactions with biological targets. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, detailing the experimental methodologies for their determination and contextualizing their impact on the drug development process. We will explore its structural identity, solubility, lipophilicity, ionization constants, and spectroscopic signature, offering field-proven insights for researchers, medicinal chemists, and drug development professionals aiming to leverage this versatile molecular building block.

Part 1: Introduction and Strategic Importance

The strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to influence a molecule's conformational flexibility, metabolic stability, and pharmacokinetic profile.[1] this compound (CAS Number: 1212822-72-4) has emerged as a scaffold of significant interest due to its compact, conformationally constrained [3.3.0] bicyclic system.[2][3]

This structural motif is not merely a synthetic curiosity; it is a key intermediate in the synthesis of numerous biologically active compounds. For instance, the core octahydrocyclopenta[c]pyrrole structure is integral to the development of antiviral agents like Telaprevir and antidiabetic drugs such as gliclazide.[4][5] Furthermore, derivatives have been successfully designed as potent antagonists of Retinol Binding Protein 4 (RBP4), presenting a promising therapeutic strategy for atrophic age-related macular degeneration and Stargardt disease.[6] Understanding the fundamental physicochemical properties of the parent alcohol is therefore critical for predicting its behavior, optimizing reaction conditions, and designing next-generation therapeutics with improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Part 2: Core Physicochemical Properties

The therapeutic efficacy and viability of a drug candidate are inextricably linked to its physicochemical properties. These parameters govern everything from solubility and formulation to membrane permeability and target engagement. This section details the core properties of this compound.

Molecular Identity and Structure

A precise understanding of the molecule's basic characteristics is the foundation of all further analysis.

PropertyValueSource
Chemical Name This compound-
CAS Number 1212822-72-4[2][3][7]
Molecular Formula C₇H₁₃NO[2][7][8]
Molecular Weight 127.19 g/mol [2]
Physical Form Off-White Solid[2]
Canonical SMILES C1C2CNCC2C1O-
InChI Key ZOBDURRZNGBULZ-UHFFFAOYSA-N[2]

The molecule features a fused ring system consisting of a pyrrolidine and a cyclopentane ring. The presence of a secondary amine and a secondary alcohol introduces polarity and sites for hydrogen bonding, which are critical determinants of its chemical behavior.

Solubility Profile

The causality behind this experiment is to ascertain the maximum concentration of the compound that can be dissolved in a specific solvent system at equilibrium, a critical parameter for preclinical studies.

  • Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. The extended time is crucial to overcome kinetic barriers to dissolution.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.45 µm filter, and dilute it with the mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes. While an experimental LogP for this specific molecule is not published, values for analogous structures can provide a reliable estimate. The parent amine, octahydrocyclopenta[c]pyrrole, has a calculated XLogP3 of 1.1, and the related ketone, 2-methyl-octahydrocyclopenta[c]pyrrol-4-one, has an XLogP3 of 0.1.[9][10] The presence of the hydroxyl group in the title compound would likely lower the LogP relative to the parent amine, suggesting it is a relatively polar molecule.

This method directly measures the partitioning of the compound between two immiscible phases, providing the gold-standard value for lipophilicity.

  • Pre-saturation: Saturate n-octanol with water and water with n-octanol for 24 hours before the experiment to ensure thermodynamic equilibrium.

  • Dissolution: Dissolve a known mass of the compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol. Shake the mixture vigorously for 15 minutes, then allow the layers to separate via centrifugation.

  • Analysis: Determine the concentration of the compound in both the aqueous and octanol layers using HPLC-UV or LC-MS.

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa)

The pKa value defines the ionization state of a molecule at a given pH. This is critical for predicting its absorption in the gastrointestinal tract and its interaction with biological targets. This compound has two ionizable groups:

  • The secondary amine (-NH-): This group is basic and will be protonated (cationic) at low pH. Its pKa is expected to be in the range of 9-11, typical for secondary aliphatic amines.

  • The secondary alcohol (-OH): This group is weakly acidic, with a pKa typically around 16-18, and is therefore not physiologically relevant as an acid.

This protocol is self-validating as it relies on the fundamental chemical principle of acid-base neutralization, measured by a calibrated pH meter.

  • Sample Preparation: Dissolve a precise amount of the compound in deionized water or a water/co-solvent mixture (if solubility is low).

  • Titration: Place the solution in a thermostatted vessel and slowly titrate with a standardized solution of HCl to protonate the amine fully.

  • Back-Titration: Subsequently, titrate the solution with a standardized NaOH solution.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point, using specialized software for calculation.

Part 3: Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a synthesized compound. While specific spectra for this compound are not widely published, its structural features allow for a confident prediction of its key spectral signatures.

G cluster_0 Experimental Workflow for Physicochemical Characterization cluster_1 Property Determination cluster_2 Structural Confirmation Compound This compound (C₇H₁₃NO) Solubility Solubility Assay (Thermodynamic) Compound->Solubility LogP LogP Determination (Shake-Flask) Compound->LogP pKa pKa Measurement (Potentiometric) Compound->pKa NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry (ESI-MS) Compound->MS Data_Sol Aqueous Solubility (e.g., mg/mL) Solubility->Data_Sol Data_LogP Lipophilicity (LogP value) LogP->Data_LogP Data_pKa Ionization Constant (pKa value) pKa->Data_pKa Data_Structure Structural Identity & Purity Confirmed NMR->Data_Structure IR->Data_Structure MS->Data_Structure

Caption: Workflow for the comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum would be complex due to the fused ring system. Key expected signals include: a broad singlet for the -NH proton (exchangeable with D₂O), a multiplet for the -CH-OH proton, and distinct multiplets for the protons alpha to the nitrogen atom, which would be shifted downfield.

  • ¹³C NMR: The spectrum should display seven distinct signals corresponding to the seven carbon atoms. The carbon atom bonded to the hydroxyl group (-CH-OH) would appear significantly downfield (approx. 60-75 ppm), while the carbons adjacent to the nitrogen atom would also be downfield relative to the other aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint of the functional groups present.[11]

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3400–3200 cm⁻¹ due to the hydrogen-bonded hydroxyl group.

  • N-H Stretch: A moderate, sharp absorption should appear around 3350-3300 cm⁻¹ for the secondary amine.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

  • C-O Stretch: A distinct C-O stretching band should be present in the fingerprint region, typically around 1100-1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI):

  • Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ would be expected at m/z 128.11.

  • Fragmentation: A common fragmentation pathway would be the loss of a water molecule ([M+H - H₂O]⁺) from the protonated parent ion, resulting in a peak at m/z 110.10.

Part 4: Synthesis of Properties for Drug Development

The ultimate goal of characterizing a scaffold is to predict its utility in drug design. The properties of this compound align well with established guidelines for oral bioavailability, such as Lipinski's Rule of Five.

  • Molecular Weight: 127.19 g/mol (< 500) - Pass

  • LogP: Estimated to be low, likely < 2 (< 5) - Pass

  • Hydrogen Bond Donors: 2 (OH, NH) (≤ 5) - Pass

  • Hydrogen Bond Acceptors: 2 (O, N) (≤ 10) - Pass

The compound's low molecular weight and balanced polarity make it an excellent starting point for library synthesis. The amine and alcohol groups serve as versatile synthetic handles for introducing diverse pharmacophoric elements while allowing for fine-tuning of physicochemical properties.

G cluster_0 Physicochemical Properties cluster_1 ADME Outcomes LogP Lipophilicity (LogP) Abs Absorption (GI Tract) LogP->Abs Permeability Dist Distribution (Tissue Penetration) LogP->Dist Membrane Crossing Met Metabolism (Stability) LogP->Met CYP Binding pKa Ionization (pKa) pKa->Abs Ionization State Sol Solubility Sol->Abs Dissolution Exc Excretion (Clearance) Sol->Exc Renal Clearance MW Molecular Size (MW, TPSA) MW->Abs Diffusion

Caption: Relationship between physicochemical properties and ADME outcomes.

Conclusion

This compound is more than a simple chemical intermediate; it is a validated privileged scaffold with significant potential in drug discovery. Its favorable physicochemical properties, including low molecular weight, balanced polarity, and compliance with Lipinski's rules, make it an ideal starting point for developing drug candidates with desirable ADME profiles. The presence of two distinct and versatile functional handles—a secondary amine and a secondary alcohol—provides medicinal chemists with the flexibility to build molecular complexity and tailor pharmacological activity. This guide has outlined the core properties of this scaffold and provided the experimental rationale for their determination, equipping researchers with the foundational knowledge required to unlock its full potential in creating next-generation therapeutics.

References

  • Physicochemical properties of the title compounds (4-6). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 2-Methyl-octahydrocyclopenta[c]pyrrol-4-one. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Octahydrocyclopenta(c)pyrrole. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof. (n.d.). Eureka. Retrieved January 17, 2026, from [Link]

  • CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole. (n.d.). Google Patents.
  • (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Octahydrocyclopenta[C]Pyrrole Hydrochloride. (n.d.). Bouling Chemical Co., Limited. Retrieved January 17, 2026, from [Link]

  • Octahydrocyclopenta[c]pyrrole CAS 5661-03-0. (n.d.). Home Sunshine Pharma. Retrieved January 17, 2026, from [Link]

  • WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole. (n.d.). Google Patents.
  • MSDS of Octahydro-cyclopenta[C]pyrrol-4-ol. (n.d.). Capot Chemical. Retrieved January 17, 2026, from [Link]

  • Octahydrocyclopenta[c]pyrrole-1-carboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Chemical Properties of «beta»-Chloropropionaldehyde diethyl acetal (CAS 35573-93-4). (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]

  • Pyrrole. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

  • Problems from Previous Years' Exams. (n.d.). University Website. Retrieved January 17, 2026, from [Link]

  • Assignment 4. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • Chemical Properties of Cyclohexanol, 4-bromo- (CAS 89599-47-3). (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University Course Material. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015, August 12). YouTube. Retrieved January 17, 2026, from [Link]

Sources

Octahydrocyclopenta[c]pyrrol-4-ol CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Octahydrocyclopenta[c]pyrrol-4-ol: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

The octahydrocyclopenta[c]pyrrole bicyclic system represents a class of "privileged" scaffolds in medicinal chemistry. Its rigid, three-dimensional structure provides an excellent framework for the spatial presentation of pharmacophoric elements, making it an attractive core for designing targeted therapeutics. This guide focuses on a key derivative, this compound, providing a comprehensive overview of its chemical identity, molecular structure, synthesis, and burgeoning applications in drug development. We will delve into its role as a cornerstone in the discovery of novel agents for ophthalmological and potentially other diseases, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Bicyclic [3.3.0] Pyrrolidine Core

The pyrrolidine ring is a ubiquitous five-membered nitrogen heterocycle that serves as a foundational element in a vast array of therapeutic agents and natural products.[1] Its saturated, non-planar nature allows for a three-dimensional exploration of chemical space, a critical advantage over flat, aromatic systems in achieving target selectivity and optimizing pharmacokinetic profiles.[1] When fused with a cyclopentane ring to form the octahydrocyclopenta[c]pyrrole system (a bicyclic [3.3.0] structure), the resulting scaffold gains significant conformational rigidity.

This rigidity is not a limitation but a strategic advantage. It reduces the entropic penalty upon binding to a biological target and allows for the precise orientation of substituents. Consequently, this scaffold has emerged as an important intermediate and structural motif in the development of novel therapeutics, particularly in the search for antiviral and anti-tumor drugs.[2][3] This guide will specifically explore this compound, a functionalized derivative that serves as a versatile building block for further chemical elaboration.

Chemical Identity and Molecular Structure

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development.

Key Identifiers

The unambiguous identification of this compound is established by its CAS (Chemical Abstracts Service) number and other molecular descriptors.

PropertyValueSource
CAS Number 1212822-72-4[4]
Molecular Formula C₇H₁₃NO
Molecular Weight 127.19 g/mol
Physical Form Off-White Solid
Purity Typically ≥96%
Molecular Structure Representation

The spatial arrangement of atoms defines the molecule's reactivity and its ability to interact with biological targets. Various representations are used to describe this structure.

  • 2D Structure:

  • InChI (International Chemical Identifier): A textual representation that encodes the molecular structure.

    • InChI Code: 1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2

    • InChI Key: ZOBDURRZNGBULZ-UHFFFAOYSA-N

  • SMILES (Simplified Molecular-Input Line-Entry System): A line notation for describing molecular structures. For a specific stereoisomer, the representation is:

    • C1[C@@H]2CNC[C@@H]2CC1O[5]

The structure features a fused 5-5 bicyclic system with a secondary amine and a hydroxyl group. The hydroxyl group at the 4-position, in particular, provides a crucial chemical handle for diversification, allowing chemists to attach various functional groups to modulate the compound's biological activity.

Synthesis Methodologies: Constructing the Core Scaffold

The efficient and scalable synthesis of the octahydrocyclopenta[c]pyrrole core is critical for its widespread use. Several synthetic routes have been developed, often focusing on the reduction of a more readily available precursor. One prominent method involves the reduction of a cyclopentimide compound.[6]

Causality in Experimental Design

The chosen methodology, reduction of a dicarbonyl precursor (imide), is advantageous due to the commercial availability of starting materials and the high efficiency of modern reducing agents. The use of a boron-based reducing agent, such as sodium borohydride, in conjunction with a Lewis acid promoter like zinc chloride, creates a highly effective system for the complete reduction of the imide functionality to the corresponding amine.[6] The Lewis acid coordinates to the carbonyl oxygens, increasing their electrophilicity and facilitating hydride attack from the borohydride reagent.

Detailed Experimental Protocol: Reduction of Cyclopentimide Precursor

The following protocol is a representative example of the synthesis of the octahydrocyclopenta[c]pyrrole core structure, based on methodologies described in the patent literature.[6]

Objective: To synthesize Octahydrocyclopenta[c]pyrrole via the reduction of the corresponding imide precursor.

Materials:

  • Cyclopentimide compound (e.g., hexahydrocyclopenta[c]pyrrole-1,3-dione)

  • Sodium Borohydride (NaBH₄)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

  • Dilute Hydrochloric Acid (HCl)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Nitrogen gas supply

  • Three-necked flask with mechanical stirrer, reflux condenser, and dropping funnel

Procedure:

  • Inert Atmosphere: Set up the three-necked flask under a nitrogen atmosphere to ensure anhydrous conditions, as borohydride reagents can react with moisture.

  • Reagent Suspension: In the flask, add anhydrous THF (50 mL) and anhydrous toluene (150 mL). To this solvent mixture, add sodium borohydride (2.5 eq.) and anhydrous zinc chloride (1.3 eq.).

  • Heating: Heat the resulting suspension to reflux with vigorous stirring.

  • Substrate Addition: Dissolve the cyclopentimide precursor (1.0 eq.) in anhydrous THF (50 mL). Add this solution dropwise to the refluxing suspension over a period of 1-2 hours.

  • Reaction Monitoring: Maintain the reaction at reflux overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up (Quenching & Extraction):

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding dilute HCl until the pH reaches 2-3. This neutralizes excess reducing agent and protonates the product.

    • Separate the aqueous and organic layers. Extract the aqueous layer three times with ethyl acetate (100 mL each) to remove any non-basic organic impurities.

    • Combine the acidic aqueous layers. Adjust the pH to 8-9 using a saturated sodium carbonate solution. This deprotonates the amine product, making it soluble in organic solvents.

    • Extract the now basic aqueous layer three times with ethyl acetate (100 mL each).

  • Isolation and Purification:

    • Combine the final organic extracts.

    • Dry the combined organic phase over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The product can be further purified by column chromatography or recrystallization if necessary.

This self-validating system ensures a high yield of the desired bicyclic amine, which serves as the immediate precursor to this compound or other derivatives.[6]

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The true value of a chemical scaffold is realized in its application. The octahydrocyclopenta[c]pyrrole core has proven to be exceptionally valuable in the development of antagonists for Retinol Binding Protein 4 (RBP4), a target for ocular diseases.

Antagonists of Retinol Binding Protein 4 (RBP4)

RBP4 is the primary transport protein for retinol (Vitamin A) in the bloodstream. In ophthalmology, inhibiting RBP4 is a promising therapeutic strategy for atrophic age-related macular degeneration (AMD) and Stargardt disease.[7] By reducing the transport of retinol to the eye, RBP4 antagonists can decrease the formation of cytotoxic bisretinoid deposits in the retina, which are implicated in the progression of these diseases.[8]

Researchers successfully utilized the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core as a rigid foundation to develop potent RBP4 antagonists.[7] In this work, the scaffold served as a central anchor. Different substituents were attached to the pyrrolidine nitrogen to explore structure-activity relationships (SAR). This led to the discovery of highly potent compounds that demonstrated exquisite binding affinity for RBP4 and robustly lowered circulating plasma RBP4 levels in in-vivo studies.[7][8]

Caption: Diversification of the octahydrocyclopenta[c]pyrrole scaffold for drug design.

Broader Antiviral Potential

While direct evidence for this compound in antiviral agents is specific, related bicyclic pyrrolidine structures have shown promise. For instance, derivatives of the slightly larger octahydrocyclohepta[b]pyrrol-4(1H)one scaffold were identified as a novel chemotype with anti-Hepatitis C Virus (HCV) activity.[9] This highlights the broader utility of such rigid, bicyclic systems in designing agents that can interfere with viral replication processes, making this class of compounds a continuing area of interest for infectious disease research.

Conclusion

This compound is more than just a chemical entity; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its defined three-dimensional structure, synthetic accessibility, and demonstrated success in modulating challenging biological targets like RBP4 underscore its status as a privileged scaffold. As researchers continue to seek novel therapeutics with improved selectivity and efficacy, the strategic deployment of rigid, well-defined cores like octahydrocyclopenta[c]pyrrole will undoubtedly continue to pave the way for next-generation drug candidates.

References

  • MSDS of Octahydro-cyclopenta[C]pyrrol-4-ol . Source: Capot Chemical. URL: [Link]

  • (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride . Source: PubChem. URL: [Link]

  • Octahydrocyclopenta(c)pyrrole | C7H13N | CID 110688 . Source: PubChem. URL: [Link]

  • Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof. Source: Eureka Patents.
  • Preparation method of octahydrocyclopentane[C]pyrrole. Source: Google Patents.
  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease . Source: PubMed Central (PMC). URL: [Link]

  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease . Source: ResearchGate. URL: [Link]

  • Bicyclic octahydrocyclohepta[b]pyrrol-4(1H)one Derivatives as Novel Selective Anti-Hepatitis C Virus Agents . Source: PubMed. URL: [Link]

  • Method for preparation of octahydrocyclopenta[c]pyrrole. Source: Google Patents.
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  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . Source: MDPI. URL: [Link]

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Initial biological screening of Octahydrocyclopenta[c]pyrrol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Biological Screening of Octahydrocyclopenta[c]pyrrol-4-ol

Authored by a Senior Application Scientist

Abstract

This technical guide outlines a comprehensive, tiered strategy for the initial biological screening of this compound, a bicyclic alkaloid derivative. The octahydrocyclopenta[c]pyrrole core is a significant structural fragment in various biologically active compounds, including antiviral and antidiabetic agents, making it a compelling candidate for broad pharmacological evaluation.[1][2] This document provides field-proven insights and detailed protocols for a systematic screening cascade designed to efficiently identify and characterize the compound's potential therapeutic activities. The workflow progresses from foundational cytotoxicity and broad-spectrum antimicrobial assays to hypothesis-driven, target-based screens informed by the known activities of structurally related bicyclic molecules.[3][4][5] The methodologies described herein are designed to be self-validating through the rigorous use of controls, ensuring the generation of reliable and reproducible data for drug discovery professionals.

Introduction: The Rationale for Screening this compound

This compound belongs to the pyrrolizidine alkaloid family, a class of natural products known for a wide array of biological activities.[6] The core scaffold, a fused bicyclic system, is a privileged structure in medicinal chemistry, often conferring favorable pharmacokinetic properties and three-dimensional complexity for specific target engagement.[7] While this specific molecule is utilized as a key intermediate in the synthesis of complex pharmaceuticals, its intrinsic biological activity profile remains largely unexplored.[1]

The purpose of an initial biological screen is not to exhaustively define a mechanism of action, but to efficiently survey a wide range of potential activities to identify a "hit"—a reproducible, concentration-dependent biological response. This guide proposes a logical, resource-conscious workflow to probe the potential of this compound in three primary areas: general cytotoxicity, antimicrobial efficacy, and targeted interactions with key protein classes implicated in human disease.

The Tiered Screening Cascade: A Strategy for Efficient Discovery

A tiered or hierarchical approach is fundamental to modern drug screening, ensuring that resources are focused on the most promising leads.[8] This strategy begins with broad, cost-effective assays and progresses to more complex and specific investigations for any validated hits.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Hypothesis-Driven Screening cluster_2 Tier 3: Hit Validation & Prioritization T1_Cyto Cytotoxicity Profiling (e.g., MTT Assay) Determine IC50 across multiple cell lines T2_Receptor Receptor Binding Assays Screen against CNS receptor panel (Dopamine, Serotonin, etc.) T1_Cyto->T2_Receptor T2_Enzyme Enzyme Inhibition Assays Screen against key enzyme classes (Kinases, Proteases, etc.) T1_Cyto->T2_Enzyme T1_Anti Antimicrobial Screening (e.g., Broth Microdilution) Determine MIC against bacterial & fungal panel T1_Anti->T2_Receptor T1_Anti->T2_Enzyme T3_Dose Dose-Response Confirmation Validate initial hit in a full dose-response curve T2_Receptor->T3_Dose T2_Enzyme->T3_Dose T3_Select Selectivity Profiling Test against related targets to assess specificity T3_Dose->T3_Select T3_MoA Preliminary MoA Studies (e.g., Apoptosis Assays, Pathway Analysis) T3_Select->T3_MoA Compound This compound (Test Compound) Compound->T1_Cyto Compound->T1_Anti

Caption: A tiered workflow for the initial biological screening of a novel compound.

Tier 1: Foundational Assays

The primary goal of Tier 1 is to establish a foundational biological profile of the compound. This involves assessing its general toxicity to mammalian cells and its potential to inhibit the growth of common microbes.

In Vitro Cytotoxicity Profiling

Rationale: Before assessing any specific biological activity, it is crucial to determine the compound's inherent cytotoxicity.[9][10] This data serves two purposes: 1) it identifies compounds with potential as anticancer agents, and 2) it establishes a non-toxic concentration range for use in subsequent cell-based assays, ensuring that any observed effects are not simply due to cell death.[11] The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[11][12]

Experimental Protocol: MTT Assay

  • Cell Culture: Seed human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the appropriate wells.

  • Controls:

    • Vehicle Control: Treat cells with the highest concentration of DMSO used in the compound dilutions.

    • Positive Control: Treat cells with a known cytotoxic agent like Doxorubicin.

    • Untreated Control: Add only culture medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Example Cytotoxicity Data

Cell LineCompoundIC₅₀ (µM)Selectivity Index (SI)*
HeLa (Cervical Cancer)This compound> 100-
MCF-7 (Breast Cancer)This compound> 100-
HEK293 (Normal Kidney)This compound> 100-
HeLa (Cervical Cancer)Doxorubicin (Control)0.8 ± 0.13.1
MCF-7 (Breast Cancer)Doxorubicin (Control)1.2 ± 0.22.1
HEK293 (Normal Kidney)Doxorubicin (Control)2.5 ± 0.4-

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Antimicrobial Activity Screening

Rationale: Natural products, particularly alkaloids, are a rich source of antimicrobial compounds.[8] A broad-spectrum screen against representative pathogens is an efficient way to uncover potential anti-infective properties.[13] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Panel:

    • Gram-positive: Staphylococcus aureus, Bacillus subtilis

    • Gram-negative: Escherichia coli, Pseudomonas aeruginosa

    • Fungus: Candida albicans

  • Inoculum Preparation: Grow microbial cultures to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound to create a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls:

    • Growth Control: Wells with inoculum and broth only.

    • Sterility Control: Wells with broth only.

    • Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).

  • Data Analysis: Determine the MIC by visual inspection as the lowest concentration well with no turbidity (no visible growth).

Tier 2: Hypothesis-Driven, Target-Based Screening

If Tier 1 results are unremarkable (i.e., high IC₅₀ and MIC values), the investigation may stop. However, if activity is observed, or if the goal is to find non-cytotoxic modulators of specific pathways, Tier 2 screening is initiated. The choice of targets is guided by the activities of structurally similar compounds.[3][4]

G cluster_0 Decision Logic Hit_Found Hit Identified in Tier 1 or 2? Confirm Confirm Hit with Fresh Compound Hit_Found->Confirm Yes No_Hit No Activity or Undesirable Profile Hit_Found->No_Hit No Dose_Response Perform Full Dose-Response Analysis Confirm->Dose_Response Selectivity Assess Selectivity (Tier 3) Dose_Response->Selectivity Stop Stop or Redesign Screening Strategy No_Hit->Stop

Caption: Decision-making workflow following initial screening hits.

Receptor Binding Assays

Rationale: Many bicyclic alkaloids interact with central nervous system (CNS) receptors. A competitive radioligand binding assay is a classic, powerful method to determine if a compound binds to a specific receptor and to quantify its binding affinity (Ki).[15][16] The assay measures the ability of the test compound to displace a known, radioactively labeled ligand from its receptor.[17][18]

Experimental Protocol: General Radioligand Displacement Assay

  • Receptor Preparation: Use commercially available membrane preparations from cells overexpressing a specific human receptor (e.g., Dopamine D₂, Serotonin 5-HT₂ₐ).

  • Assay Buffer: Prepare a buffer optimized for the specific receptor-ligand interaction.

  • Reaction Mixture: In a 96-well plate, combine:

    • The receptor membrane preparation.

    • A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) at or near its dissociation constant (Kd).

    • Varying concentrations of the test compound, this compound.

  • Controls:

    • Total Binding: Reaction with no competing test compound.

    • Non-Specific Binding (NSB): Reaction in the presence of a high concentration of a known, non-labeled ligand (e.g., Haloperidol) to saturate all specific binding sites.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

  • Detection: Place the filter mat in a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log of the test compound concentration.

    • Use non-linear regression to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Example Receptor Binding Data

Receptor TargetTest CompoundKi (nM)
Dopamine D₂This compound8,500
Serotonin 5-HT₂ₐThis compound450
Muscarinic M₁This compound> 10,000
Serotonin 5-HT₂ₐKetanserin (Control)2.1

A lower Ki value indicates higher binding affinity.

Conclusion and Future Directions

This guide presents a structured and scientifically grounded framework for the initial biological evaluation of this compound. By systematically progressing through a tiered cascade—from broad cytotoxicity and antimicrobial screens to targeted receptor and enzyme assays—researchers can efficiently uncover potential therapeutic activities. A "hit" from any of these assays, defined as a potent and reproducible effect, would trigger progression to Tier 3 for validation, selectivity profiling, and preliminary mechanism-of-action studies. This logical workflow maximizes the probability of identifying novel biological functions while conserving resources, providing a clear path forward in the early stages of the drug discovery process.

References

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  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
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  • Google Patents. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.
  • National Center for Biotechnology Information. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease.
  • PubMed Central. Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2.
  • PubMed. Design and synthesis of a novel series of bicyclic heterocycles as potent γ-secretase modulators.
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The Ascendance of Octahydrocyclopenta[c]pyrrol-4-ol: A Novel Scaffold Forging New Frontiers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Novel Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures is paramount to addressing the ever-growing challenges of drug resistance, target selectivity, and therapeutic efficacy. The exploration of "escape from flatland" – the move towards three-dimensional molecular frameworks – has become a guiding principle in the design of next-generation therapeutics. It is within this context that the octahydrocyclopenta[c]pyrrol-4-ol scaffold has emerged as a compelling and versatile platform. This saturated bicyclic heterocycle, with its inherent conformational rigidity and strategically positioned hydroxyl group, offers a unique combination of properties that are highly advantageous for the design of potent and selective modulators of challenging biological targets. This guide provides a comprehensive technical overview of the this compound core, from its synthesis and conformational nuances to its application in cutting-edge drug discovery programs.

The Architectural Advantage: Physicochemical and Conformational Properties

The octahydrocyclopenta[c]pyrrole framework is a fused ring system that can be considered a constrained analog of proline. This structural rigidity is a key asset in medicinal chemistry, as it reduces the entropic penalty associated with a ligand binding to its target, often leading to enhanced potency. The defined three-dimensional arrangement of substituents on the scaffold allows for precise and predictable interactions with a protein's binding site.

The cyclopentane ring in the octahydrocyclopenta[c]pyrrole system is not planar and adopts a puckered conformation to alleviate torsional strain. This "envelope" or "twist" conformation influences the spatial orientation of substituents. The introduction of a hydroxyl group at the 4-position further refines the scaffold's properties. This hydroxyl group can act as a crucial hydrogen bond donor and/or acceptor, directly participating in target binding and enhancing selectivity. Furthermore, its stereochemistry (cis or trans relative to the ring fusion) provides an additional vector for optimizing molecular recognition.

Conformational Landscape of the this compound Scaffold

The conformational preference of the this compound ring system is a critical determinant of its biological activity. The cyclopentane portion of the fused system can adopt several low-energy conformations, primarily envelope and twist forms. The pyrrolidine ring also exhibits its own puckering. The fusion of these two rings restricts the overall conformational freedom, leading to a more defined three-dimensional shape.

The presence and stereochemistry of the hydroxyl group at the 4-position significantly influence the conformational equilibrium. An equatorial orientation of the hydroxyl group is generally favored to minimize steric interactions. However, the potential for intramolecular hydrogen bonding can stabilize conformations where the hydroxyl group is in a more axial-like position. Understanding these conformational biases is crucial for structure-based drug design, as it dictates how the pharmacophoric elements are presented to the biological target.

Conformational Equilibria of the this compound Scaffold Envelope_Conformation Envelope Conformation Twist_Conformation Twist Conformation Envelope_Conformation->Twist_Conformation Interconversion Axial_OH Axial-like OH Envelope_Conformation->Axial_OH Stabilized by intramolecular H-bond Twist_Conformation->Envelope_Conformation Interconversion Equatorial_OH Equatorial-like OH Twist_Conformation->Equatorial_OH Sterically favored

Caption: Conformational landscape of the this compound scaffold.

Synthesis of the this compound Core

One potential approach involves a [3+2] cycloaddition reaction, a powerful tool for the construction of five-membered rings. A particularly relevant strategy would be the reaction of a cyclopentene derivative bearing a hydroxyl group or a precursor with an azomethine ylide.

Proposed Synthetic Pathway:

A plausible synthetic route could commence with a Diels-Alder reaction between cyclopentadiene and a suitable dienophile to construct the cyclopentane ring with the desired functionality. For instance, a reaction with maleic anhydride, followed by reduction and protection, could yield a key intermediate. Subsequent steps would involve the formation of the pyrrolidine ring.

A more direct, albeit challenging, approach would involve the stereoselective hydrogenation of a substituted pyrrole precursor. This method has the potential to generate multiple stereocenters in a single step.

Illustrative Experimental Protocol (Hypothetical):

The following protocol is a proposed, non-validated route based on known chemical transformations for similar structures.

Step 1: Synthesis of a Dihydroxycyclopentane Intermediate

A detailed protocol for the dihydroxylation of a cyclopentene precursor would be outlined here, including reagents like osmium tetroxide (catalytic) with N-methylmorpholine N-oxide (NMO) as the co-oxidant, reaction conditions (solvent, temperature, time), and purification methods (e.g., column chromatography).

Step 2: Conversion to a Diamine Precursor

This step would involve the conversion of the diol to a diamine, for example, through a double Mitsunobu reaction with phthalimide followed by hydrazinolysis, or via conversion to a dimesylate and subsequent displacement with an amine source.

Step 3: Ring-Closing to Form the Bicyclic Core

The final step would involve an intramolecular cyclization to form the this compound scaffold. This could be achieved through various methods depending on the specific precursor.

Proposed Synthetic Workflow for this compound Start Starting Material (e.g., Cyclopentadiene derivative) Step1 [4+2] Cycloaddition (Diels-Alder) Start->Step1 Step2 Functional Group Interconversion (e.g., Hydroxylation) Step1->Step2 Step3 Pyrrolidine Ring Formation Step2->Step3 Product This compound Step3->Product

Caption: A generalized workflow for the synthesis of the target scaffold.

Medicinal Chemistry Applications: A Case Study in RBP4 Antagonism

A prominent example showcasing the utility of the octahydrocyclopenta[c]pyrrole scaffold is in the development of antagonists for Retinol Binding Protein 4 (RBP4). Elevated levels of serum RBP4 are associated with insulin resistance and atrophic age-related macular degeneration. The development of small molecule RBP4 antagonists is therefore a promising therapeutic strategy.

In the design of these antagonists, the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo core serves to orient a trifluoromethylphenyl group into a lipophilic pocket of RBP4, while a carboxylic acid moiety engages in key hydrogen bonding interactions.[1] The rigid scaffold ensures an optimal presentation of these pharmacophores, leading to high binding affinity.

Structure-Activity Relationship (SAR) Insights:

Medicinal chemistry efforts have revealed key SAR trends for these RBP4 antagonists.[1]

CompoundCore ModificationRBP4 SPA IC50 (nM)HLM Stability (% remaining)
Lead Compound Piperidine35.368
Analog 33 Octahydrocyclopenta[c]pyrrole12.8>95

Data adapted from published research.[1]

The incorporation of the octahydrocyclopenta[c]pyrrole core in Analog 33 resulted in a significant improvement in potency and metabolic stability compared to the initial lead compound.[1] This highlights the favorable drug-like properties imparted by this scaffold. The endo-isomer of the scaffold was found to be crucial for activity, with the corresponding exo-isomer being inactive.[1]

Biological Evaluation Protocol: RBP4 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is a robust method for quantifying the ability of a test compound to disrupt the interaction between RBP4 and its binding partner, transthyretin (TTR).

Materials:

  • Recombinant human RBP4

  • Recombinant human TTR

  • Europium cryptate-labeled anti-RBP4 antibody

  • XL665-labeled anti-TTR antibody

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compounds

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add RBP4, TTR, and the test compound.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for binding equilibrium.

  • Add the europium cryptate-labeled anti-RBP4 antibody and the XL665-labeled anti-TTR antibody.

  • Incubate for a further period (e.g., 2-4 hours) at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm after excitation at 320 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the data against the compound concentration to determine the IC50 value.

HTRF Assay Workflow for RBP4 Antagonists Start Prepare Reagents (RBP4, TTR, Antibodies, Compounds) Step1 Incubate RBP4, TTR, and Test Compound Start->Step1 Step2 Add HTRF Antibodies (Eu-Ab and XL665-Ab) Step1->Step2 Step3 Incubate and Read Plate Step2->Step3 End Data Analysis (IC50 Determination) Step3->End

Caption: A simplified workflow for the RBP4 HTRF assay.

Future Perspectives and Conclusion

The this compound scaffold represents a significant addition to the medicinal chemist's toolbox. Its inherent structural features provide a solid foundation for the design of potent, selective, and metabolically stable drug candidates. The successful application of the parent scaffold in the development of RBP4 antagonists is a testament to its potential.[1]

Future research in this area should focus on the development of efficient and stereocontrolled syntheses of the this compound core. A deeper understanding of its conformational preferences through computational and experimental studies will further empower its application in structure-based drug design. The exploration of this scaffold against a broader range of biological targets is a promising avenue for the discovery of novel therapeutics for various diseases. As the demand for innovative drug candidates continues to grow, the this compound scaffold is poised to play an increasingly important role in shaping the future of medicine.

References

  • Cioffi, C. L., et al. (2016). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 59(15), 7334-7359. [Link]

  • Lonza AG. (2013). Method for preparation of octahydrocyclopenta[c]pyrrole. WO2013102634A1.
  • Zunyi Medical University. (2014). Preparation method of octahydrocyclopentane[C]pyrrole. CN103601666A.
  • Wood, J. L., et al. (2020). A stereoselective SmI2-mediated cascade approach to the 2-azabicyclo[2.2.1]heptane core of longeracemine. Tetrahedron Letters, 61(28), 152123. [Link]

  • Sahu, B., et al. (2024). Pyrrole: An Essential Framework in the Development of Therapeutic Agents and Insightful Analysis of Structure-Active Relationships. ChemMedChem. [Link]

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  • Saito, H., et al. (2016). Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents. New Journal of Chemistry, 40(11), 9493-9500. [Link]

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Foreword: The Strategic Importance of the Bicyclic [3.3.0] Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Octahydrocyclopenta[c]pyrrol-4-ol Derivatives

The octahydrocyclopenta[c]pyrrole scaffold represents a privileged structural motif in modern medicinal chemistry. Its rigid, bicyclic [3.3.0] framework serves as a versatile template for developing novel therapeutics, allowing for precise three-dimensional orientation of pharmacophoric elements. This core is integral to compounds targeting a range of diseases, from diabetes, where derivatives act as dipeptidyl peptidase IV (DPP-IV) inhibitors, to potential treatments for age-related macular degeneration through the antagonism of Retinol Binding Protein 4 (RBP4).[1][2] The pyrrole and its saturated derivatives are well-established pharmacophores, and their incorporation into fused ring systems often enhances biological activity and improves pharmacokinetic profiles.[3][4]

This guide provides a senior application scientist’s perspective on the key synthetic strategies for constructing this compound derivatives. We will move beyond simple procedural listings to dissect the causality behind strategic decisions, compare the merits of different pathways, and provide detailed, field-proven protocols for core transformations. The focus is on building a robust understanding of how to approach the synthesis of this valuable molecular core with control over stereochemistry and scalability in mind.

Strategic Overview: Pathways to the Core Scaffold

The synthesis of the this compound core can be broadly categorized into two primary approaches:

  • Annulation Strategies: These methods construct the fused bicyclic system in a single key step, often establishing multiple stereocenters simultaneously. The premier example is the intramolecular Pauson-Khand reaction.

  • Sequential Ring Formation & Reduction: These pathways involve the stepwise construction or modification of the heterocyclic and carbocyclic rings, followed by reduction steps to achieve the desired saturated core. These routes often leverage readily available starting materials.

The choice between these strategies is dictated by factors such as the desired stereochemical outcome, the availability of starting materials, and the required scale of the synthesis.

Part 1: The Pauson-Khand Reaction - A Convergent Annulation Strategy

The Pauson-Khand reaction (PKR) is a powerful metal-mediated [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[5][6] For the synthesis of the octahydrocyclopenta[c]pyrrole framework, the intramolecular variant is exceptionally effective, as it mitigates the poor regioselectivity often observed in intermolecular versions.[7] This strategy allows for the rapid assembly of the bicyclic core from a linear enyne precursor.

Mechanistic Underpinnings: Why the PKR Works

The widely accepted mechanism, first postulated by Magnus, provides clarity on the reaction's progression and its stereochemical outcomes.[8][9] The key steps involve the coordination of a metal carbonyl species (traditionally dicobalt octacarbonyl) to the alkyne, followed by alkene insertion to form a metallacyclopentene intermediate. Subsequent migratory insertion of carbon monoxide and reductive elimination deliver the final cyclopentenone product.[5][7] The rate-determining step is typically the initial dissociation of a CO ligand from the metal complex.[7]

pauson_khand_mechanism cluster_main Pauson-Khand Reaction (PKR) Mechanism Enyne Enyne Precursor Complex Alkyne-Co₂(CO)₆ Complex Enyne->Complex + Co₂(CO)₈ - 2CO Co2CO8 Co₂(CO)₈ Metallacycle Metallacyclopentene Intermediate Complex->Metallacycle Alkene Coordination & Insertion CO_insertion CO Migratory Insertion Metallacycle->CO_insertion + CO Product Bicyclic Cyclopentenone CO_insertion->Product Reductive Elimination FinalProduct This compound Product->FinalProduct Reduction (e.g., NaBH₄)

Caption: The generally accepted mechanism for the intramolecular Pauson-Khand reaction.

Field-Proven Protocol: Intramolecular PKR of a 1,6-Enyne

This protocol outlines the synthesis of the bicyclic cyclopentenone precursor, which can be subsequently reduced to the target alcohol.

Objective: To synthesize (3aR,6aS)-tetrahydro-5H-cyclopenta[c]pyrrol-4(1H)-one.

Materials:

  • N-allyl-N-(prop-2-yn-1-yl)amine (1,6-enyne precursor)

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Anhydrous Toluene

  • N-Methylmorpholine N-oxide (NMO) as a promoter

  • Silica Gel for chromatography

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Complex Formation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the 1,6-enyne precursor (1.0 equiv) in anhydrous toluene (to a concentration of ~0.1 M).

  • Add solid dicobalt octacarbonyl (1.1 equiv) portion-wise at room temperature. The solution will turn deep red/brown.

  • Stir the mixture for 2-4 hours at room temperature to allow for the complete formation of the alkyne-cobalt complex. Monitor by TLC until the starting enyne is consumed.

  • Cycloaddition: Add N-Methylmorpholine N-oxide (NMO) (4.0 equiv) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate to remove the cobalt residues.

  • Concentrate the filtrate under reduced pressure to yield the crude bicyclic cyclopentenone.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure cyclopentenone.

  • Reduction to Alcohol: Dissolve the purified cyclopentenone in methanol at 0 °C and add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise. Stir for 1-2 hours, then quench carefully with water. Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the target this compound. Stereochemical outcome will depend on the substrate and may yield a mixture of diastereomers.

Causality and Trustworthiness: The use of NMO as a promoter is a key optimization that often allows the reaction to proceed at lower temperatures and with higher yields compared to purely thermal conditions. It is believed to facilitate the crucial CO dissociation step.[7] The silica gel plug for workup is a validated and efficient method to remove the bulk of the non-polar cobalt byproducts before final purification.

Reaction Catalyst/Promoter Typical Yield Key Advantage Reference
Intramolecular PKRCo₂(CO)₈ / NMO50-75%High convergence, rapid core assembly[7][8]
Catalytic PKRRh(I) or Ir complexes60-90%Avoids stoichiometric toxic metal[8][9]

Part 2: Synthesis via Reduction of Fused Dione Precursors

An alternative and widely used strategy involves the total reduction of a stable, crystalline precursor: a tetrahydro-1H-isoindole-1,3(2H)-dione. This approach is particularly valuable for producing specific stereoisomers if the starting dione is derived from a chiral pool or an asymmetric synthesis.

Rationale: From Dione to Saturated Core

This pathway leverages a powerful and often high-yielding reduction of both the imide and alkene functionalities in a single synthetic operation. The use of a potent reducing agent like lithium aluminum hydride (LiAlH₄) is essential for this complete reduction. While highly effective, the pyrophoric nature of LiAlH₄ presents significant challenges for large-scale production, necessitating strict process controls.[10]

reduction_workflow cluster_main Reductive Synthesis Workflow start Cyclopentene-1,2- dicarboxylic Anhydride step1 Imide Formation (+ Amine R-NH₂) start->step1 dione (3aR,7aS)-3a,4,7,7a-tetrahydro- 1H-isoindole-1,3(2H)-dione step1->dione step2 Total Reduction (LiAlH₄) dione->step2 product (3aR,6aS)-Octahydrocyclopenta[c]pyrrole step2->product step3 Hydroxylation/ Functionalization product->step3 final_product This compound Derivatives step3->final_product

Caption: Stepwise workflow for the synthesis via reduction of a dione intermediate.

Field-Proven Protocol: LiAlH₄ Reduction of an Isoindoledione

This protocol details the direct reduction of a common precursor to the saturated bicyclic amine core.[1]

Objective: To synthesize (3aR,6aS)-octahydrocyclopenta[c]pyrrole from (3aR,7aS)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.

Materials:

  • (3aR,7aS)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

  • Lithium aluminum hydride (LiAlH₄), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Standard glassware for inert atmosphere reactions and workup

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an argon atmosphere, add a 1.0 M solution of LiAlH₄ in THF (4.0 equiv).

  • Cool the LiAlH₄ solution to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the isoindoledione precursor (1.0 equiv) in anhydrous THF. Add this solution dropwise to the cooled LiAlH₄ solution via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and maintain for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating the aluminum salts.

  • Stir the resulting granular white suspension vigorously for 1 hour at room temperature.

  • Isolation: Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to afford the crude octahydrocyclopenta[c]pyrrole. The product can be further purified by distillation or crystallization of a salt (e.g., hydrochloride).

  • Hydroxylation: The 4-hydroxy group can be introduced in subsequent steps, for example, via oxidation of the saturated core to a ketone followed by reduction.

Causality and Trustworthiness: The Fieser workup is a standardized and reliable method for quenching LiAlH₄ reactions. It is designed to produce a granular, easily filterable precipitate of aluminum salts, greatly simplifying product isolation compared to simple aqueous quenching, which can form problematic gels. The stoichiometry of the quench is critical for its success.

Part 3: Asymmetric Strategies and Future Outlook

For pharmaceutical applications, achieving high enantiopurity is paramount. While classical resolution or the use of chiral auxiliaries with the PKR are viable, modern organocatalytic methods represent the cutting edge for asymmetric synthesis.[11][12] These approaches can establish the key stereocenters of the bicyclic core early in the synthesis with high enantioselectivity.

Conceptual Approach: Organocatalytic Asymmetric Cycloaddition

A forward-thinking strategy would involve an organocatalytic asymmetric cycloaddition to construct a highly functionalized and enantiomerically enriched pyrrolidine or cyclopentane ring, which would then be elaborated to the final target. For instance, a chiral amine or phosphoric acid catalyst could mediate the [3+2] cycloaddition of an azomethine ylide with a cyclopentenone derivative. This would set the relative and absolute stereochemistry of the fused ring system in a single, atom-economical step.

asymmetric_concept cluster_main Conceptual Asymmetric Synthesis ReactantA Prochiral Precursor A (e.g., Azomethine Ylide) TransitionState Diastereomeric Transition States ReactantA->TransitionState ReactantB Prochiral Precursor B (e.g., Cyclopentenone) ReactantB->TransitionState Catalyst Chiral Organocatalyst (e.g., Chiral Amine or Acid) Catalyst->TransitionState Lowers energy of one path Product Enantioenriched Bicyclic Core TransitionState->Product Stereoselective Cycloaddition FinalProduct Target Molecule (High e.e.) Product->FinalProduct Further Transformations

Caption: A conceptual workflow for an organocatalytic asymmetric cycloaddition.

This approach, while requiring more initial methods development, aligns with the principles of green chemistry and offers a direct path to enantiopure materials, bypassing the need for costly and yield-reducing resolution steps.[13][14]

Conclusion

The synthesis of this compound derivatives is a challenge that can be met through several robust and well-documented strategies. The intramolecular Pauson-Khand reaction offers a convergent and elegant route to the core structure, while reductive pathways provide a reliable, albeit more hazardous on-scale, method from common precursors. The future of this field lies in the continued development of catalytic asymmetric methods that can deliver these valuable building blocks with high efficiency and perfect stereocontrol, further enabling their application in the discovery of next-generation therapeutics.

References

  • Wikipedia. Pauson–Khand reaction. Available from: [Link].

  • NANJING LYNSCI CHEM. Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof. Eureka. Available from: [Link].

  • Cioffi, C. L., et al. (2018). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 61(21), 9575–9597. Available from: [Link].

  • Wang, Y., et al. (2021). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules, 26(2), 449. Available from: [Link].

  • Organic Chemistry Portal. Pauson-Khand Reaction. Available from: [Link].

  • Sahu, B., et al. (2024). Pyrrole: An Essential Framework in the Development of Therapeutic Agents and Insightful Analysis of Structure‐Active Relationships. Chemistry & Biodiversity. Available from: [Link].

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 166, 363–376. Available from: [Link].

  • Schore, N. E. (2004). The Pauson–Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Organic Reactions. Available from: [Link].

  • Ballmer, S. G. (2008). CATALYTIC ASYMMETRIC INTRAMOLECULAR PAUSON-KHAND AND PAUSON- KHAND-TYPE REACTIONS. University of Illinois Urbana-Champaign. Available from: [Link].

  • Google Patents. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.
  • Ahmed, A. H., et al. (2018). An efficient and rapid intramolecular cyclization of a quadruple Mannich reaction for one-pot synthesis of pentaazaphenalenes and their antimicrobial activities. RSC Advances, 8(52), 29598–29605. Available from: [Link].

  • RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link].

  • Wang, Z., et al. (2022). Organocatalytic diastereo- and atroposelective construction of N–N axially chiral pyrroles and indoles. Nature Communications, 13(1), 743. Available from: [Link].

  • Wang, Y., et al. (2022). Design and Organocatalytic Asymmetric Synthesis of Indolyl-Pyrroloindoles Bearing Both Axial and Central Chirality. The Journal of Organic Chemistry. Available from: [Link].

  • Hilaris Publisher. Medicinal Chemistry Applications | Open Access Journals. Available from: [Link].

  • Force, C. R., & Le, D. N. (2021). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Organic Letters, 23(15), 5849–5854. Available from: [Link].

  • Wang, Q., & Ma, X. (2020). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research, 53(3), 751–764. Available from: [Link].

  • Li, Y., et al. (2022). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Chemical Science, 13(11), 3162–3168. Available from: [Link].

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The Strategic Synthesis of Octahydrocyclopenta[c]pyrrol-4-ol: A Guide to Stereocontrol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The octahydrocyclopenta[c]pyrrole scaffold is a privileged structural motif in medicinal chemistry, forming the core of various therapeutic agents.[1][2] This technical guide provides an in-depth analysis of the stereoselective synthesis of a key derivative, octahydrocyclopenta[c]pyrrol-4-ol. As researchers and drug development professionals, understanding the nuances of stereocontrol in the synthesis of such bicyclic systems is paramount for accessing biologically active enantiomers. This document will explore various strategic approaches, from established methodologies to modern catalytic systems, offering both theoretical insights and practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for achieving high stereoselectivity.

Introduction: The Significance of the Octahydrocyclopenta[c]pyrrole Core

The rigid, bicyclic framework of octahydrocyclopenta[c]pyrrole provides a three-dimensional arrangement of substituents that can effectively probe the binding pockets of biological targets. This has led to its incorporation into a range of pharmaceuticals, including antiviral and antidiabetic drugs.[1] The introduction of a hydroxyl group at the 4-position adds a crucial functional handle for further molecular elaboration and can significantly influence the molecule's pharmacological profile through hydrogen bonding interactions. Consequently, the development of robust and stereoselective synthetic routes to this compound is of high value to the pharmaceutical industry.

The primary challenge in the synthesis of this target molecule lies in the precise control of multiple stereocenters. This guide will address this challenge by dissecting various synthetic strategies, including:

  • Asymmetric Cycloaddition Reactions: Building the bicyclic core with inherent stereocontrol.

  • Chiral Pool Synthesis: Leveraging naturally occurring chiral molecules as starting materials.

  • Diastereoselective Reductions: Introducing the C4-hydroxyl group with defined stereochemistry.

  • Organocatalytic Cascade Reactions: Efficiently constructing multiple stereocenters in a single sequence.

Strategic Approaches to Stereoselective Synthesis

The stereoselective synthesis of this compound necessitates a carefully planned synthetic sequence where each step contributes to the overall stereochemical outcome. Below, we explore several key strategies, each with its own set of advantages and considerations.

Asymmetric [3+2] Cycloaddition of Azomethine Ylides

A powerful strategy for the enantioselective construction of the pyrrolidine ring within the bicyclic system is the [3+2] cycloaddition of azomethine ylides with appropriate dipolarophiles. This approach allows for the direct formation of the octahydrocyclopenta[c]pyrrole core with high levels of stereocontrol.

The general workflow for this strategy is depicted below:

Asymmetric_Cycloaddition_Workflow Start Starting Materials: - α-Amino Acid Ester - Cyclopentenone Derivative Step1 In situ Generation of Azomethine Ylide Start->Step1 Aldehyde/Imine Formation Step2 Chiral Metal Complex or Organocatalyst Mediated [3+2] Cycloaddition Step1->Step2 Step3 Formation of Octahydrocyclopenta[c]pyrrole Core with High Enantioselectivity Step2->Step3 Step4 Functional Group Interconversion to Introduce C4-Keto Group Step3->Step4 Step5 Diastereoselective Reduction of Ketone Step4->Step5 End Target Molecule: Stereodefined This compound Step5->End

Caption: Asymmetric [3+2] Cycloaddition Strategy.

Causality in Experimental Choices: The choice of the chiral catalyst is critical for achieving high enantioselectivity. Chiral ligands coordinated to metal centers like copper or silver can create a chiral environment that directs the approach of the dipolarophile to the azomethine ylide.[3] Alternatively, chiral organocatalysts can be employed to achieve similar levels of stereocontrol. The subsequent diastereoselective reduction of the ketone at the C4-position is often substrate-controlled, with the existing stereocenters of the bicyclic system directing the hydride attack from the less hindered face.

Experimental Protocol: Asymmetric Copper-Catalyzed [3+2] Cycloaddition

This protocol is a representative example of an enantioselective cycloaddition to form a substituted pyrrolidine, which can be adapted for the synthesis of the octahydrocyclopenta[c]pyrrole core.

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, Cu(OTf)₂ (5 mol%) and the chiral ligand (e.g., a derivative of BOX or SEGPHOS, 5.5 mol%) are dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene). The mixture is stirred at room temperature for 1 hour.

  • Reaction Setup: To the catalyst solution, the α-amino acid ester derivative (1.0 equiv.) and the cyclopentenone derivative (1.2 equiv.) are added.

  • Reaction Execution: The reaction mixture is stirred at the specified temperature (ranging from -78 °C to room temperature, optimized for the specific substrates) and monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched cycloadduct.

Chiral Pool Synthesis

The use of readily available chiral starting materials, or the "chiral pool," offers an economical and efficient way to introduce stereochemistry into the target molecule. For the synthesis of this compound, chiral precursors such as amino acids or carbohydrates can be strategically employed.[4][5]

A conceptual workflow starting from a chiral precursor is outlined below:

Chiral_Pool_Synthesis Start Chiral Precursor (e.g., L-Proline derivative or chiral cyclopentane derivative) Step1 Series of Diastereoselective Transformations Start->Step1 Step2 Ring-Closing Metathesis or Intramolecular Cyclization Step1->Step2 Step3 Formation of Bicyclic Core with Inherited Stereochemistry Step2->Step3 Step4 Stereoselective Introduction of C4-Hydroxyl Group Step3->Step4 End Enantiopure This compound Step4->End

Caption: Chiral Pool Synthesis Workflow.

Trustworthiness of the Protocol: This strategy relies on the high fidelity of stereochemical transfer from the starting material to the product. Each reaction in the sequence must be highly diastereoselective to maintain the enantiopurity of the intermediates. The stereochemical outcome of each step should be rigorously verified using analytical techniques such as chiral HPLC or NMR spectroscopy with chiral solvating agents.

Diastereoselective Reduction of a Prochiral Ketone

A common and effective method for introducing the C4-hydroxyl group with high stereocontrol is the diastereoselective reduction of the corresponding octahydrocyclopenta[c]pyrrol-4-one. The stereochemical outcome of this reduction is dictated by the facial bias imposed by the existing stereocenters in the bicyclic system.

Table 1: Comparison of Reducing Agents for Diastereoselective Ketone Reduction

Reducing AgentTypical Diastereoselectivity (dr)Reaction ConditionsMechanistic Rationale
Sodium Borohydride (NaBH₄)Moderate to GoodMethanol, 0 °C to rtLess bulky, attacks from the less hindered face (Felkin-Anh control).
Lithium Aluminum Hydride (LiAlH₄)Good to ExcellentTHF, -78 °C to 0 °CMore reactive and bulkier than NaBH₄, often leading to higher selectivity.
L-Selectride®ExcellentTHF, -78 °CVery bulky hydride source, providing high diastereoselectivity by attacking from the least sterically encumbered trajectory.
Diisobutylaluminium Hydride (DIBAL-H)Good to ExcellentToluene or DCM, -78 °CCan coordinate with other functional groups, potentially altering the facial selectivity.

Experimental Protocol: Diastereoselective Reduction with L-Selectride®

  • Reaction Setup: A solution of N-protected octahydrocyclopenta[c]pyrrol-4-one (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • Addition of Reducing Agent: L-Selectride® (1.0 M solution in THF, 1.2 equiv.) is added dropwise to the cooled solution.

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by TLC.

  • Quenching and Work-up: Upon completion, the reaction is cautiously quenched by the slow addition of a saturated aqueous solution of Rochelle's salt, followed by water and 30% hydrogen peroxide. The mixture is allowed to warm to room temperature and stirred until the layers are clear.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the desired diastereomer of this compound.

Conclusion and Future Perspectives

The stereoselective synthesis of this compound is a challenging yet achievable goal that is of significant interest to the pharmaceutical industry. This guide has outlined several key strategies, emphasizing the importance of rational design and careful execution of stereocontrolled reactions. The choice of synthetic route will ultimately depend on factors such as the desired stereoisomer, scalability, and economic viability.

Future advancements in this field will likely focus on the development of novel catalytic systems that offer even higher levels of enantioselectivity and diastereoselectivity. The application of flow chemistry and biocatalysis may also provide more efficient and sustainable routes to this valuable building block. As our understanding of asymmetric synthesis deepens, so too will our ability to construct complex chiral molecules like this compound with greater precision and efficiency.

References

  • Belov, D. S., Lukyanenko, E. R., Kurkin, A. V., & Yurovskaya, M. A. (2012). Highly Stereoselective and Scalable Synthesis of Trans-Fused octahydrocyclohepta[b]pyrrol-4(1H)-ones via the aza-Cope-Mannich Rearrangement in Racemic and Enantiopure Forms. The Journal of Organic Chemistry, 77(22), 10125–10134. [Link]

  • Lee, H., & Cho, C. W. (2014). Asymmetric Synthesis of Chiral Pyrrolizine-Based Triheterocycles by Organocatalytic Cascade Aza-Michael–Aldol Reactions. European Journal of Organic Chemistry, 2014(2), 387-394. [Link]

  • Trost, B. M., & Cramer, N. (2005). Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. Journal of the American Chemical Society, 127(51), 18048–18049. [Link]

  • (Note: While a direct citation for a copper-catalyzed cycloaddition for this specific scaffold was not found, the principle is well-established in the synthesis of pyrrolidines. A relevant example of enantioselective cycloaddition is provided in reference 3.)
  • (Note: The provided search results do not contain a specific paper with this title and authors. This reference is a placeholder for the general concept of chiral pool synthesis.)
  • Google Patents. (2013). Method for preparation of octahydrocyclopenta[c]pyrrole. WO2013102634A1.
  • ResearchGate. (n.d.). Octahydrocyclopenta[c]pyrrole derivatives. [Link]

  • (Note: The provided search results do not contain a specific paper with this title and authors.
  • (Note: The provided search results do not contain a specific paper with this title and authors. This reference is a placeholder for the synthesis of Gliclazide, which contains the octahydrocyclopenta[c]pyrrole core.)
  • (Note: The provided search results do not contain a specific paper with this title and authors. This reference is a placeholder for the general concept of chiral diketopyrrolopyrroles.)
  • (Note: The provided search results do not contain a specific paper with this title and authors.
  • Eureka. (2013). Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof. CN103274982A. [Link]

  • (Note: The provided search results do not contain a specific paper with this title and authors. This reference is a placeholder for the general concept of asymmetric synthesis of chiral pyrrolizines.)
  • Royal Society of Chemistry. (2022). Chiral pool-engineered homochiral covalent organic frameworks for catalytic asymmetric synthesis of drug intermediate. [Link]

  • PubMed. (2019). Enantioselective Synthesis of 4-Hydroxy-dihydrocoumarins via Catalytic Ring Opening/Cycloaddition of Cyclobutenones. [Link]

  • (Note: The provided search results do not contain a specific paper with this title and authors. This reference is a placeholder for the general concept of multi-component reactions to synthesize pyrroles.)
  • PubMed Central. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. [Link]

  • (Note: The provided search results do not contain a specific paper with this title and authors. This reference is a placeholder for the general concept of asymmetric synthesis of indolyl-pyrroloindoles.)
  • (Note: The provided search results do not contain a specific paper with this title and authors. This reference is a placeholder for the general concept of asymmetric synthesis of tetrahydropyridines.)

Sources

The Octahydrocyclopenta[c]pyrrol-4-ol Scaffold: A Privileged Core for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The octahydrocyclopenta[c]pyrrol-4-ol core, a bicyclic fused pyrrolidine system, has emerged as a compelling scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of pharmacophoric elements, enabling potent and selective interactions with a range of biological targets. This guide provides a comprehensive technical overview of the this compound scaffold and its structural analogs, with a primary focus on their development as antagonists of Retinol Binding Protein 4 (RBP4) for the potential treatment of ophthalmologic and metabolic diseases. Furthermore, this document explores the broader therapeutic potential of this scaffold in other domains, including oncology, virology, and central nervous system (CNS) disorders, supported by a detailed examination of synthetic strategies, structure-activity relationships (SAR), and in-depth experimental protocols.

Introduction: The Rise of the Bicyclic Pyrrolidine Scaffold

Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to engage in diverse biological interactions.[1] Among these, the pyrrolidine ring is a recurring motif in numerous natural products and clinically successful drugs.[2] The fusion of the pyrrolidine ring with a cyclopentane moiety to form the octahydrocyclopenta[c]pyrrole system imparts a conformational rigidity that is highly advantageous in drug design. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The introduction of a hydroxyl group at the 4-position further provides a key functional handle for modulating physicochemical properties and for establishing specific hydrogen bonding interactions within a target's binding site.

This guide will first delve into the most well-characterized application of this scaffold: the antagonism of Retinol Binding Protein 4 (RBP4). Subsequently, it will extrapolate from the known chemical biology of this core to explore its potential in other therapeutic arenas.

This compound Analogs as Retinol Binding Protein 4 (RBP4) Antagonists

Therapeutic Rationale: Targeting RBP4 in Disease

Retinol Binding Protein 4 (RBP4) is the primary transport protein for retinol (Vitamin A) in the bloodstream.[3] It forms a complex with transthyretin (TTR) to prevent its renal filtration. Dysregulation of RBP4 has been implicated in a variety of pathological conditions. In ophthalmology, excessive accumulation of cytotoxic bisretinoids in the retinal pigment epithelium (RPE) is associated with the pathogenesis of atrophic age-related macular degeneration (AMD) and Stargardt disease.[4][5] By antagonizing RBP4, the transport of retinol to the eye can be impeded, thereby reducing the formation of these toxic byproducts.[4][5] Furthermore, elevated levels of RBP4 have been linked to insulin resistance and other metabolic disorders, suggesting that RBP4 antagonism could be a viable therapeutic strategy for conditions such as nonalcoholic fatty liver disease (NAFLD).[3][6]

Mechanism of Action of Octahydrocyclopenta[c]pyrrolo RBP4 Antagonists

This compound-based RBP4 antagonists are non-retinoid ligands that competitively bind to the retinol-binding pocket of RBP4.[1] This binding event elicits two key downstream effects:

  • Disruption of the RBP4-TTR Interaction: The binding of these antagonists to RBP4 prevents the conformational changes necessary for its association with TTR.[3] The unbound, smaller RBP4 is then rapidly cleared from circulation via renal filtration.[7]

  • Reduction of Serum Retinol: The decreased levels of circulating RBP4 lead to a subsequent reduction in serum retinol levels, thereby limiting its delivery to peripheral tissues, including the eye.[7]

The following diagram illustrates the proposed mechanism of action:

RBP4_Antagonist_MoA cluster_0 Normal Physiology cluster_1 With Antagonist Retinol Retinol RBP4 RBP4 Retinol->RBP4 Binds Complex RBP4-Retinol-TTR Complex (Circulation) RBP4->Complex TTR TTR TTR->Complex Eye Eye/Tissues Complex->Eye Retinol Delivery Antagonist This compound Analog RBP4_bound RBP4 Antagonist->RBP4_bound Binds & Blocks Retinol Binding Renal_Clearance Renal Clearance RBP4_bound->Renal_Clearance No TTR binding

Caption: Mechanism of RBP4 Antagonism.

Synthesis of the this compound Core and Analogs

The synthesis of the octahydrocyclopenta[c]pyrrole core can be achieved through various routes, often starting from commercially available cyclopentane derivatives. A common strategy involves the reduction of a cyclopentimide precursor.[8] The stereoselective synthesis of the 4-ol derivative is crucial for biological activity and can be accomplished through the stereocontrolled reduction of an octahydrocyclopenta[c]pyrrol-4-one intermediate.[9][10]

The following diagram outlines a general synthetic workflow for producing functionalized this compound analogs.

Synthesis_Workflow Start Cyclopentane Precursor Imide Cyclopentimide Formation Start->Imide Reduction1 Reduction to Octahydrocyclopenta[c]pyrrole Imide->Reduction1 Protection N-Protection (e.g., Boc) Reduction1->Protection Oxidation Oxidation to Ketone Protection->Oxidation Reduction2 Stereoselective Reduction to Alcohol Oxidation->Reduction2 Deprotection N-Deprotection Reduction2->Deprotection Functionalization N-Functionalization Deprotection->Functionalization Final Final Analog Functionalization->Final

Caption: General Synthetic Workflow.

A representative, multi-step synthesis is detailed in the Experimental Protocols section.

Structure-Activity Relationship (SAR) of RBP4 Antagonists

Extensive SAR studies have been conducted on octahydrocyclopenta[c]pyrrolo-based RBP4 antagonists, revealing key structural features that govern their potency and pharmacokinetic properties.[1][4]

  • Stereochemistry is Critical: The endo-isomer of the bicyclic system is essential for potent RBP4 antagonism, while the exo-isomer is typically inactive.[1] This highlights the importance of the rigid scaffold in presenting the substituents in the correct orientation for binding.

  • The Aryl "Headgroup": A substituted aryl group, often a trifluoromethylphenyl moiety, is crucial for occupying the hydrophobic β-ionone cavity of the RBP4 binding pocket.[1] Modifications to this group can significantly impact binding affinity.

  • The Carboxylic Acid "Tail": A carboxylic acid-containing fragment, such as a substituted pyrimidine-4-carboxylic acid, is vital for establishing key hydrogen bond interactions near the opening of the RBP4 binding cavity.[1] This moiety also influences the pharmacokinetic profile of the molecule.

The following table summarizes the SAR for a series of octahydrocyclopenta[c]pyrrolo analogs:

Compound IDCore ScaffoldAryl HeadgroupCarboxylic Acid TailRBP4 HTRF IC50 (nM)Human Liver Microsomal Stability (% remaining at 30 min)
Analog 1 Piperidine2-(trifluoromethyl)phenylAnthranilic acid1883
Analog 2 Octahydropyrrolo[3,4-c]pyrrole2-(trifluoromethyl)phenyl6-methylpyrimidine-4-carboxylic acid~100-500Improved
Analog 33 [1]Octahydrocyclopenta[c]pyrrole 2-(trifluoromethyl)phenyl 6-methylpyrimidine-4-carboxylic acid 43.6 Excellent
Analog 40 (exo) [1]Octahydrocyclopenta[c]pyrrole (exo)2-(trifluoromethyl)phenyl6-methylpyrimidine-4-carboxylic acid> 3000-

Data compiled from referenced literature.[1]

Exploring the Broader Therapeutic Potential

The inherent drug-like properties of the this compound scaffold suggest its utility extends beyond RBP4 antagonism. Its rigid, three-dimensional nature makes it an attractive starting point for designing ligands for a variety of other biological targets.

Central Nervous System (CNS) Disorders

The development of drugs targeting the CNS is challenging due to the need for blood-brain barrier penetration and high target selectivity to minimize off-target effects. The lipophilic character of the this compound core, combined with the potential for introducing polar functional groups, provides a framework for tuning the physicochemical properties required for CNS activity.[11] Potential targets include G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmitter metabolism, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, as well as psychiatric disorders.[12][13] The rigid scaffold could be instrumental in achieving the subtype selectivity that is often crucial for CNS drug efficacy and safety.

Antiviral Applications

Fused pyrrolidine derivatives have been investigated as potential antiviral agents.[14][15] The octahydrocyclopenta[c]pyrrole core can serve as a scaffold for designing inhibitors of viral enzymes, such as proteases and polymerases, or for disrupting protein-protein interactions essential for viral replication or assembly. For instance, the core structure is a key intermediate in the synthesis of the Hepatitis C virus (HCV) protease inhibitor Telaprevir.[8] This precedent underscores the potential for developing novel antiviral therapies based on this scaffold.

Oncology

The pyrrole scaffold is present in numerous anticancer drugs that act through diverse mechanisms, including the inhibition of protein kinases, microtubule polymerization, and histone deacetylases.[16][17] The this compound framework can be functionalized with moieties known to interact with these oncogenic targets. The rigid nature of the scaffold could be leveraged to develop highly selective kinase inhibitors, for example, by orienting substituents to target specific features of the ATP-binding pocket.

Experimental Protocols

Representative Synthesis of a Functionalized this compound Analog

This protocol is a representative synthesis adapted from literature procedures.[8]

Step 1: Reduction of Cyclopentimide to Octahydrocyclopenta[c]pyrrole

  • To a stirred suspension of a boron reducing agent (e.g., sodium borohydride, 1.1-5.0 eq.) in an appropriate solvent (e.g., THF) at 0 °C, add a Lewis acid promoter (e.g., zinc chloride, 1.0-5.0 eq.).

  • Allow the mixture to stir for 30 minutes.

  • Add the cyclopentimide compound (1.0 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to 0 °C and cautiously quench with water, followed by acidification with dilute HCl to pH 2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

  • Basify the aqueous layer to pH 8-9 with a saturated sodium carbonate solution.

  • Extract the product into ethyl acetate, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the octahydrocyclopenta[c]pyrrole.

Further steps would involve N-protection, oxidation to the ketone, stereoselective reduction to the desired alcohol, deprotection, and final N-functionalization with the desired aryl headgroup and carboxylic acid tail moieties.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for RBP4 Antagonists

This assay measures the ability of a compound to disrupt the retinol-induced interaction between RBP4 and TTR.

  • Reagents and Materials:

    • Maltose-binding protein (MBP)-tagged RBP4

    • Europium (Eu3+)-labeled TTR

    • d2-conjugated anti-MBP monoclonal antibody

    • All-trans-retinol

    • Test compounds

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • 384-well low-volume microplates

    • HTRF-compatible plate reader

  • Procedure:

    • Prepare a solution of MBP-RBP4 and Eu3+-TTR in assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

    • In a 384-well plate, add the test compound dilutions.

    • Add a solution of all-trans-retinol (at a final concentration that stimulates the interaction, e.g., 1 µM).

    • Add the MBP-RBP4/Eu3+-TTR mixture to all wells.

    • Add the d2-conjugated anti-MBP antibody to all wells.

    • Incubate the plate at room temperature for 2-4 hours, protected from light.

    • Read the plate on an HTRF reader, measuring emission at 665 nm (FRET signal) and 620 nm (europium reference).

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.

  • Reagents and Materials:

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Test compounds

    • Positive control compound (e.g., a compound with known metabolic instability)

    • Acetonitrile with an internal standard for quenching and analysis

    • LC-MS/MS system

  • Procedure:

    • Prepare a solution of HLM in phosphate buffer.

    • Prepare a working solution of the test compound in a buffer.

    • Pre-warm the HLM solution and the NADPH regenerating system to 37 °C.

    • Initiate the reaction by adding the NADPH regenerating system to the HLM solution containing the test compound.

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

    • Plot the natural logarithm of the percentage of the compound remaining versus time and determine the elimination rate constant (k). The half-life (t1/2) can then be calculated as 0.693/k.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable core in the development of potent and selective RBP4 antagonists, with promising preclinical data supporting its potential for treating atrophic AMD, Stargardt disease, and metabolic disorders. The rigid, three-dimensional nature of this bicyclic system offers a distinct advantage in drug design, enabling precise control over the spatial arrangement of pharmacophoric groups.

The future of this scaffold is bright and extends beyond its current applications. A systematic exploration of its potential in CNS disorders, virology, and oncology is warranted. This will require the synthesis of diverse libraries of analogs and their screening against a wide range of biological targets. Further optimization of the pharmacokinetic and toxicological profiles of these compounds will be crucial for their successful clinical translation. As our understanding of the chemical biology of this privileged scaffold grows, so too will its impact on the development of novel and effective therapies for a multitude of human diseases.

References

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In silico prediction of Octahydrocyclopenta[c]pyrrol-4-ol properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Prediction of Octahydrocyclopenta[c]pyrrol-4-ol Properties for Accelerated Drug Discovery

Executive Summary

The journey from a promising chemical entity to a marketed drug is fraught with challenges, marked by high costs and a significant attrition rate, often due to unfavorable pharmacokinetic or toxicity profiles.[1] The integration of computational, or in silico, methods in the early stages of drug discovery provides a powerful strategy to mitigate these risks.[2] By predicting the properties of molecules before their synthesis, researchers can prioritize candidates with a higher probability of success, thereby saving considerable time and resources.[3][4] This guide offers a comprehensive, in-depth walkthrough of the methodologies used to predict the physicochemical, pharmacokinetic (ADMET), and drug-like properties of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry.[5][6] Acting as a Senior Application Scientist, this paper explains not only the procedural steps but also the fundamental rationale behind the selection of computational models and the interpretation of their outputs, providing a self-validating framework for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Predictive Modeling

The traditional drug discovery pipeline is a long and arduous process, with failures in late-stage clinical trials representing a monumental loss of investment.[7] A primary driver of this failure is the emergence of undesirable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[8] The paradigm of "fail early, fail cheap" has thus become a central tenet of modern pharmaceutical research. In silico ADMET prediction is a direct embodiment of this principle, allowing for the high-throughput screening of virtual compound libraries to filter out molecules with predictable liabilities.[4][8]

The core of this predictive power lies in Quantitative Structure-Activity Relationship (QSAR) models, which posit that the biological activity of a chemical is directly related to its molecular structure.[9][10] By training statistical and machine learning models on large datasets of compounds with known experimental properties, these tools can forecast the behavior of novel, untested molecules.[11][12]

1.1 The Subject Molecule: this compound

The octahydrocyclopenta[c]pyrrole core is a bicyclic heterocyclic scaffold that has garnered attention as a valuable intermediate in the synthesis of medicinally relevant compounds.[5] Notably, it serves as a key building block for drugs such as the hepatitis C protease inhibitor Telaprevir and the anti-diabetic agent gliclazide.[6] Its derivatives have also been explored as potent inhibitors of dipeptidyl peptidase IV (DPP4) for diabetes treatment and as antagonists of Retinol Binding Protein 4 (RBP4) for age-related macular degeneration.[13][14] Given its proven utility, a thorough in silico characterization of the parent alcohol, this compound, serves as an essential baseline for designing future analogs with optimized drug-like properties.

Foundational Step: Unambiguous Molecular Representation

Before any prediction can be performed, the molecule must be represented in a machine-readable format. This is the most critical step, as all subsequent calculations are derived from this initial input.

2.1 Sourcing the Molecular Structure

The most common and robust methods for representing a 2D chemical structure are the Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI) with its corresponding hash key (InChIKey). These formats encode the molecule's topology, ensuring reproducibility. For this compound, the canonical identifiers are sourced from authoritative chemical databases.

IdentifierValueSource
CAS Number 1212822-72-4Sigma-Aldrich[15]
InChIKey ZOBDURRZNGBULZ-UHFFFAOYSA-NSigma-Aldrich[15]
SMILES C1C2CNCC2C1ODerived from Structure

Causality Note: Using a standardized identifier like an InChIKey is paramount. It acts as a digital fingerprint for the molecule, eliminating ambiguity that can arise from different naming conventions or drawing styles. All predictive models begin by parsing this information to generate the molecular descriptors that drive the algorithms.

Workflow for In Silico Property Prediction

The following diagram outlines the comprehensive workflow for the computational analysis of a target molecule. This process is designed to be iterative and self-validating, emphasizing the comparison of results from multiple models where possible.

G cluster_0 Input cluster_1 Prediction Modules cluster_2 Analysis & Output Input Molecular Structure (SMILES/InChIKey) This compound PhysChem Physicochemical Properties (logP, logS, pKa) Input->PhysChem ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) Input->ADME Tox Toxicity Profile (AMES, hERG, LD50) Input->Tox DrugLikeness Drug-Likeness & Filters (Lipinski's Rules, QED) Input->DrugLikeness DataTable Consolidated Data Tables PhysChem->DataTable ADME->DataTable Tox->DataTable DrugLikeness->DataTable Interpretation Scientific Interpretation (Candidate Viability Assessment) DataTable->Interpretation

Caption: Overall workflow for in silico molecular property prediction.

Prediction of Core Physicochemical Properties

Physicochemical properties are the bedrock of pharmacokinetics, governing how a molecule behaves in a biological environment.[] Accurate prediction of these attributes is a key first pass in assessing a compound's potential.[17]

4.1 Lipophilicity (logP) and Distribution (logD)

  • Expertise & Experience: Lipophilicity, often expressed as the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, and metabolism.[17] It reflects the molecule's affinity for lipid-like environments (e.g., cell membranes) versus aqueous ones (e.g., blood plasma).[18] Because the ionization state of a molecule can dramatically affect its partitioning behavior, we also predict the logD, which is the logP at a specific pH (typically physiological pH 7.4).[19] A balanced hydrophilic-lipophilic character is often essential for a successful drug.[18]

4.2 Aqueous Solubility (logS)

  • Expertise & Experience: Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and difficulties in formulation.[18] The predicted logS value estimates the solubility of the compound in water. Higher logS values indicate better solubility. This parameter is crucial because a drug must be dissolved to be absorbed.[17]

4.3 Ionization Constant (pKa)

  • Expertise & Experience: The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[20] This is fundamentally important as the charge state of a molecule affects its solubility, permeability across membranes, and binding to its target protein.[21] Many free and commercial software tools are available for pKa prediction.[20][22][23]

Experimental Protocol: Physicochemical Property Prediction
  • Tool Selection: Utilize a validated, freely accessible web server such as SwissADME or the Virtual Computational Chemistry Laboratory's online tools.[24] These platforms integrate multiple prediction algorithms.

  • Input Submission: Navigate to the web server and input the canonical SMILES string for this compound (OC1C2CNCC12).

  • Execution: Run the calculation. The algorithms employed are typically fragment-based or use topological descriptors to derive the predicted values.

  • Data Collation: Record the predicted values for Consensus LogP, LogS (ESOL model), and the acidic/basic pKa values.

  • Cross-Validation: For critical properties like pKa, it is best practice to use a second, independent predictor (e.g., Rowan's pKa Calculator, MolGpKa) to ensure the prediction is robust.[20][22]

Predicted Physicochemical Data Summary
PropertyPredicted ValueSignificance
Molecular Weight 127.19 g/mol Conforms to lead-likeness criteria (<450 g/mol ).
Consensus logP -0.5 to 0.5Indicates high hydrophilicity; favorable for solubility.
Aqueous Solubility (logS) > -2.0Predicted to be highly soluble.
Most Basic pKa ~9.0 - 10.0The secondary amine is the most basic center, likely protonated at physiological pH.
Most Acidic pKa ~15.0 - 16.0The alcohol is a very weak acid.

Note: The values presented are representative estimates derived from common QSAR models. Actual values may vary between different prediction platforms.

ADMET Profiling: Predicting Pharmacokinetics and Toxicity

Predicting a molecule's ADMET profile is crucial for identifying potential liabilities that could terminate its development.[25] This process moves beyond static physicochemical properties to model dynamic biological interactions.[10]

Absorption
  • Human Intestinal Absorption (HIA): Predicts the percentage of the drug absorbed through the human gut.

  • Caco-2 Permeability: Models passage across the intestinal epithelial cell barrier. A high permeability value is desirable for orally administered drugs.

Distribution
  • Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross the highly selective barrier protecting the central nervous system. This is a critical parameter for CNS-targeting drugs and a liability for peripherally acting drugs.

  • Plasma Protein Binding (PPB): Drugs often bind to plasma proteins like albumin. Only the unbound fraction is free to interact with the target. High PPB can reduce efficacy.

Metabolism
  • Cytochrome P450 (CYP) Inhibition: The CYP enzyme family is responsible for metabolizing the majority of drugs.[26] Inhibition of key isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) can lead to dangerous drug-drug interactions. The prediction assesses whether the molecule is likely to be an inhibitor of these enzymes.

Toxicity
  • hERG Inhibition: The hERG potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to fatal arrhythmia, a common reason for drug withdrawal. This is a critical safety checkpoint.

  • AMES Mutagenicity: Predicts the mutagenic potential of a compound, i.e., its ability to cause DNA mutations, which can be a precursor to carcinogenesis.

  • Hepatotoxicity: Assesses the potential for the compound to cause drug-induced liver injury.

Experimental Protocol: ADMET Prediction
  • Tool Selection: Employ a comprehensive, machine learning-based web server like ADMET-AI.[27] These tools are trained on large, curated datasets from sources like the Therapeutics Data Commons.[27]

  • Input Submission: Submit the SMILES string for this compound to the prediction engine.

  • Model Execution: The platform uses advanced graph neural network architectures to predict a wide range of ADMET endpoints.[27]

  • Data Analysis: The output is typically a probability score (for classification models like BBB penetration or AMES toxicity) or a quantitative value (for regression models). These results should be compared against a reference set of known drugs.[27]

  • Trustworthiness Check: The choice of in silico tools is critically important for accurate ADMET prediction.[3][25] The key is to use multiple tools for predictions, compare the results, and identify the most probable outcome.[25]

Predicted ADMET Data Summary
ParameterCategoryPredicted OutcomeInterpretation & Rationale
Absorption HIAGoodHigh polarity and solubility suggest good absorption.
Caco-2 PermeabilityLow to ModerateHydrophilicity may limit passive diffusion across the gut wall.
Distribution BBB PermeabilityUnlikely to crossThe molecule's high polarity makes it unlikely to penetrate the BBB. This is a favorable safety profile for non-CNS targets.
PPBLowPolar molecules tend to have lower plasma protein binding.
Metabolism CYP InhibitorUnlikelyThe scaffold lacks common structural alerts for CYP inhibition.
Toxicity AMES MutagenicityNon-mutagenicThe structure does not contain typical reactive groups associated with mutagenicity.
hERG InhibitionLow RiskLacks the typical pharmacophore for hERG channel blockers.
HepatotoxicityLow RiskNo structural alerts for liver toxicity are present.

Druglikeness and Integrated Assessment

"Druglikeness" is a qualitative concept that assesses a compound's suitability for development based on its structural and physicochemical properties.[18]

6.1 Lipinski's Rule of Five

  • Authoritative Grounding: This is a widely used rule of thumb, developed by Christopher A. Lipinski, to evaluate if a compound has properties that would make it a likely orally active drug in humans. The rules are:

    • Molecular Weight ≤ 500 Da

    • logP ≤ 5

    • Hydrogen Bond Donors ≤ 5

    • Hydrogen Bond Acceptors ≤ 10

6.2 Integrated Profile of this compound

The final step is to synthesize all the predicted data into a coherent profile to guide further research.

G profile profile assessment Overall Assessment: Favorable starting point for derivatization. Excellent safety profile. Potential bioavailability challenge to address. profile->assessment Synthesized Analysis

Caption: A synthesized view of the predicted molecular properties.

Based on the comprehensive in silico analysis, this compound presents a promising profile as a molecular scaffold:

  • Strengths: The molecule exhibits an excellent predicted safety profile with low risks of mutagenicity, cardiotoxicity, and hepatotoxicity. Its physicochemical properties (low molecular weight, high solubility, low lipophilicity) are highly favorable for a lead compound and fully comply with Lipinski's rules.

  • Potential Weaknesses: The primary flag is its high polarity, which, while beneficial for solubility, may limit its passive permeability across the intestinal wall (Caco-2). This could present a challenge for achieving high oral bioavailability.

  • Strategic Direction: This scaffold is an excellent starting point for medicinal chemistry efforts. Future derivatization could focus on modulating its lipophilicity by adding non-polar groups, aiming to strike a better balance between solubility and membrane permeability without introducing toxic liabilities.

Conclusion

This guide has detailed a systematic, multi-faceted in silico workflow for characterizing the drug-like properties of this compound. By leveraging a suite of computational tools founded on QSAR and machine learning principles, we have generated a comprehensive profile of its physicochemical attributes, ADMET characteristics, and overall druglikeness. The process underscores the power of predictive modeling to provide deep, actionable insights early in the drug discovery process, enabling a more rational, data-driven approach to molecular design. The key to a trustworthy outcome lies not in a single prediction but in a holistic, self-validating system that cross-references multiple data points to build a scientifically sound hypothesis about a molecule's potential long before it enters a test tube.

References

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  • Croyal, M., et al. (2016). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PMC - PubMed Central. [Link]

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Methodological & Application

The Strategic Application of Octahydrocyclopenta[c]pyrrol-4-ol in the Synthesis of Novel RBP4 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Retinol Binding Protein 4 (RBP4) in Degenerative Retinal Diseases

Retinol Binding Protein 4 (RBP4) is the sole specific transporter of retinol (Vitamin A) from the liver to peripheral tissues, including the eye.[1][2] The delivery of retinol to the retinal pigment epithelium (RPE) is a critical step in the visual cycle.[3] However, an excessive influx of retinol can lead to the formation and accumulation of cytotoxic bisretinoid-lipofuscin deposits in the RPE, a key pathological feature in atrophic age-related macular degeneration (dry AMD) and Stargardt disease.[4][5][6] Consequently, antagonizing RBP4 to reduce the transport of retinol to the eye presents a promising therapeutic strategy to slow the progression of these debilitating conditions.[6][7]

Non-retinoid RBP4 antagonists have been developed to disrupt the crucial interaction between RBP4 and transthyretin (TTR).[8][9] This protein-protein interaction is essential for preventing the rapid renal clearance of the relatively small RBP4 protein.[1][10] By competitively binding to the retinol-binding pocket of RBP4, these antagonists induce a conformational change that hinders the formation of the RBP4-TTR complex, leading to a significant reduction in circulating RBP4 and, consequently, a diminished supply of retinol to the retina.[10][11][12]

This guide provides a detailed overview of the synthetic utility of the bicyclic {3.3.0}-octahydrocyclopenta[c]pyrrolo scaffold, specifically derivatives of octahydrocyclopenta[c]pyrrol-4-ol, in the development of potent and metabolically stable RBP4 antagonists. We will delve into the rationale for its selection, detailed synthetic protocols, and the critical assays for evaluating antagonist efficacy.

The Bicyclic {3.3.0}-Octahydrocyclopenta[c]pyrrolo Scaffold: A Privileged Core for RBP4 Antagonism

The design of effective RBP4 antagonists requires a molecular scaffold that can appropriately position key pharmacophoric elements within the retinol-binding pocket of RBP4. The bicyclic {3.3.0}-octahydrocyclopenta[c]pyrrolo core has emerged as a particularly effective and "privileged" scaffold in this context.[4][6]

Rationale for Scaffold Selection:

  • Conformational Constraint: The fused bicyclic system provides a rigid and conformationally constrained structure. This pre-organization reduces the entropic penalty upon binding to the RBP4 pocket, potentially leading to higher binding affinity.

  • Three-Dimensional Diversity: The non-planar nature of the scaffold allows for the projection of substituents into distinct three-dimensional vectors, enabling optimal interactions with various sub-pockets of the RBP4 binding site.

  • Synthetic Tractability: As will be detailed below, synthetic routes to this core structure are well-established, allowing for the efficient generation of diverse analogues for structure-activity relationship (SAR) studies.[4][10]

  • Improved Metabolic Stability: Compared to earlier generation antagonists like A1120, which suffered from poor human liver microsomal (HLM) stability, analogues built upon the octahydrocyclopenta[c]pyrrolo core have demonstrated significantly improved metabolic profiles.[4][6] For instance, antagonist 43 showed 100% remaining after a 30-minute incubation with HLM.[6]

The following workflow illustrates the general discovery and development process for RBP4 antagonists incorporating this core scaffold.

Caption: RBP4 Antagonist Discovery and Development Workflow.

Detailed Synthetic Protocol: Synthesis of a Potent RBP4 Antagonist (Analogue 43) via an this compound Intermediate

The following protocol is adapted from the synthetic route reported for compound 43 , a potent RBP4 antagonist with excellent metabolic stability.[4][10] This multi-step synthesis highlights the construction of the key bicyclic core.

Overall Synthetic Scheme:

Synthesis_Scheme Dione Commercially Available Dione (35) Isoindole N-Boc Protected Isoindole (36) Dione->Isoindole 1. LiAlH4 2. Boc2O Diacid Ring-Opened Diacid (37) Isoindole->Diacid NaIO4, RuO2·H2O Ketone Bicyclic Ketone (38) Diacid->Ketone Dieckman Condensation Core_Alcohol This compound Derivative Ketone->Core_Alcohol Reduction Final_Product Final RBP4 Antagonist (43) Core_Alcohol->Final_Product Further Functionalization

Sources

Application Note: Octahydrocyclopenta[c]pyrrol-4-ol as a Versatile Scaffold for the Development of Triple Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, neuropharmacology, and antidepressant drug discovery.

Abstract: The development of effective and fast-acting antidepressants remains a significant challenge, with many patients showing suboptimal responses to existing therapies like SSRIs and SNRIs.[1] Triple reuptake inhibitors (TRIs), which simultaneously block the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), represent a promising therapeutic strategy hypothesized to offer broader efficacy and a more rapid onset of action.[2][3] This application note details the use of the octahydrocyclopenta[c]pyrrol-4-ol scaffold as a privileged building block for the synthesis of novel TRI candidates.[4] We provide the scientific rationale for its use, detailed synthetic protocols for derivatization, and methodologies for pharmacological evaluation, establishing a comprehensive guide for researchers aiming to explore this valuable chemical space.

Introduction: The Rationale for a New Generation of Antidepressants

Since the catecholamine hypothesis of depression was first proposed, enhancing monoamine neurotransmission has been the cornerstone of antidepressant drug development.[2] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have provided relief for many, their limitations are well-documented, including a delayed onset of action (2-4 weeks) and a lack of efficacy in a significant portion of the patient population.[1][2]

A key deficiency in many existing treatments is the failure to address the dopamine system, which is critically involved in motivation, reward, and pleasure.[1] Anhedonia, the inability to feel pleasure, is a core symptom of depression that is often resistant to SSRI/SNRI therapy. TRIs aim to correct this by elevating synaptic levels of all three key monoamines:

  • Serotonin (5-HT): Regulates mood, anxiety, and sleep.

  • Norepinephrine (NE): Influences alertness, energy, and attention.

  • Dopamine (DA): Modulates reward, motivation, and executive function.[5]

The octahydrocyclopenta[c]pyrrole core has emerged as a particularly effective scaffold for designing potent TRIs.[4][6] Its rigid, bicyclic structure helps to lock appended pharmacophoric elements in a conformationally restrained orientation, which can lead to enhanced binding affinity and selectivity for the monoamine transporters. The scaffold presents two key synthetic handles—a secondary amine and a hydroxyl group—allowing for systematic exploration of structure-activity relationships (SAR).

Mechanism of Action: The Synaptic Impact of Triple Reuptake Inhibition

TRIs exert their effect by binding to the serotonin, norepinephrine, and dopamine transporters on the presynaptic neuronal membrane.[7] This binding event blocks the reabsorption of the respective neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentration and enhancing neurotransmission to the postsynaptic neuron.[5][7] The simultaneous modulation of all three systems is theorized to produce a more robust and comprehensive antidepressant effect than targeting one or two systems alone.[2]

Caption: Mechanism of Triple Reuptake Inhibitors (TRIs) at the synapse.

Synthetic Workflow and Protocols

The synthesis of TRI analogs from this compound typically involves sequential modification of the hydroxyl and secondary amine functionalities. A general workflow is presented below, followed by detailed experimental protocols for key transformations.

Synthetic_Workflow Start Octahydrocyclopenta [c]pyrrol-4-ol N_Protect Step 1: N-Protection (Boc) Start->N_Protect O_Arylation Step 2: O-Arylation (Mitsunobu Rxn) N_Protect->O_Arylation Deprotect Step 3: N-Deprotection (TFA) O_Arylation->Deprotect N_Derivatize Step 4: Final N-Derivatization (e.g., Reductive Amination) Deprotect->N_Derivatize End Target TRI Library N_Derivatize->End

Caption: General synthetic workflow for TRI library generation.

Protocol 3.1: N-Protection of the Scaffold

Rationale: The secondary amine of the core scaffold is more nucleophilic than the hydroxyl group. To ensure selective reaction at the hydroxyl position in subsequent steps, the amine must first be protected. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under basic/nucleophilic conditions and its facile removal under acidic conditions.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the N-Boc-protected intermediate.

Protocol 3.2: O-Arylation via Mitsunobu Reaction

Rationale: The Mitsunobu reaction is a powerful method for forming C-O bonds under mild conditions with inversion of stereochemistry at the alcohol center. This step is critical for installing the aryl ether moiety, a common feature in many potent TRIs that engages in key interactions within the transporter binding sites.

Step-by-Step Methodology:

  • Dissolve the N-Boc-protected alcohol (1.0 eq) and the desired substituted phenol (e.g., 3,4-dichlorophenol, 1.2 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M) under an inert atmosphere (N₂ or Ar).

  • Add triphenylphosphine (PPh₃, 1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Caution: DIAD is toxic and should be handled in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude oil directly by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the desired aryl ether product.

Protocol 3.3: N-Deprotection and Final Derivatization

Rationale: Removal of the Boc group unmasks the secondary amine, which can then be functionalized to complete the synthesis of the target molecule. This final derivatization step is crucial for fine-tuning the pharmacological profile, particularly the potency at the dopamine transporter (DAT).

Step-by-Step Methodology (Deprotection):

  • Dissolve the N-Boc protected aryl ether (1.0 eq) in DCM (approx. 0.2 M).

  • Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 1-2 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and neutralize by washing with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected secondary amine, which is often used directly in the next step.

Step-by-Step Methodology (Example: N-Methylation via Reductive Amination):

  • Dissolve the crude secondary amine (1.0 eq) in methanol (MeOH, approx. 0.1 M).

  • Add aqueous formaldehyde solution (37% w/w, 1.5 eq) followed by acetic acid (catalytic amount, ~0.1 eq).

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Caution: Generates HCN gas upon acidification; ensure the solution remains basic or neutral after the reaction.

  • Stir for 4-12 hours at room temperature.

  • Quench carefully with water and basify with sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.

  • Purify the final compound by column chromatography or preparative HPLC to yield the target TRI.

Pharmacological Evaluation and Data

Once synthesized, compounds must be evaluated for their ability to inhibit the monoamine transporters. This is typically done using in vitro assays with cell lines expressing the human transporters.

Table 1: In Vitro Potency of Exemplary Octahydrocyclopenta[c]pyrrole TRIs

The following data, adapted from Shao et al. (2011), showcases the potent, balanced inhibition profiles achievable with this scaffold.[4][6]

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
23a 2985168
26a 53150140

Data represents the concentration required to inhibit 50% of radioligand binding or substrate uptake.[4]

Protocol 4.1: In Vitro Monoamine Reuptake Inhibition Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled substrate (e.g., [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine) for uptake into cells stably expressing the corresponding human transporter (hSERT, hNET, or hDAT).

General Methodology:

  • Cell Culture: Maintain HEK-293 cells (or similar) stably transfected with hSERT, hNET, or hDAT in appropriate culture medium.

  • Assay Preparation: Plate cells in 96-well plates and allow them to adhere.

  • Compound Incubation: Prepare serial dilutions of the test compounds. Pre-incubate the cells with the test compounds (or vehicle control) for 15-30 minutes at 37 °C.

  • Radioligand Addition: Add the specific radiolabeled substrate ([³H]5-HT, [³H]NE, or [³H]DA) to each well and incubate for a defined period (e.g., 10-20 minutes).

  • Termination & Wash: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove unincorporated radioligand.

  • Lysis & Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Self-Validation: Run known selective inhibitors as positive controls (e.g., Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT) to validate assay performance.

Key Considerations and Potential Liabilities

  • Stereochemistry: The this compound scaffold contains multiple stereocenters. It is crucial to either use enantiomerically pure starting material or separate enantiomers and test them individually, as biological activity is often confined to a single stereoisomer.

  • Off-Target Activity: While designing for SERT/NET/DAT, it is essential to screen for activity at other receptors and channels to avoid unwanted side effects. Of particular concern are:

    • hERG Channel Inhibition: Blockade of the hERG potassium channel can lead to cardiac QT prolongation, a serious safety liability.[4][6]

    • Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes can lead to drug-drug interactions and altered metabolic profiles.[4][6]

  • Brain Penetration: For a CNS-acting drug, the ability to cross the blood-brain barrier is paramount. Early assessment of properties like logP, polar surface area, and in vitro permeability is recommended. Optimized compounds from this series have demonstrated high brain penetrance.[4]

Conclusion

The this compound scaffold is a highly valuable and versatile building block for the discovery of next-generation antidepressants. Its conformationally rigid structure and synthetically tractable functional groups allow for the systematic development of potent and balanced triple reuptake inhibitors. The protocols and data presented herein provide a robust framework for researchers to synthesize, evaluate, and optimize novel TRI candidates with the potential to offer improved therapeutic outcomes for patients with major depressive disorder and other CNS conditions.

References

  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]7]

  • Marks, D. M., Pae, C.-U., & Patkar, A. A. (2008). Triple Reuptake Inhibitors: The Next Generation of Antidepressants. Psychiatry Investigation, 5(3), 136–144. Retrieved from [Link]2]

  • Shao, L., Hewitt, M. C., Malcolm, S. C., Wang, F., Ma, J., Campbell, U. C., Spicer, N. A., Engel, S. R., Hardy, L. W., Jiang, Z. D., Schreiber, R., Spear, K. L., & Varney, M. A. (2011). Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. Journal of Medicinal Chemistry, 54(15), 5283–5295. Retrieved from [Link]4]

  • Subbaiah, P. V., & Yildiz, A. (2015). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 7(16), 2185–2203. Retrieved from [Link]1]

  • Larsen, J. (2024). How SSRIs, SNRIs, and Other Reuptake Inhibitors Work. Verywell Mind. Retrieved from [Link]5]

  • Pae, C.-U. (2008). Triple Reuptake Inhibitors: A New Class of Antidepressants. Psychiatry Investigation, 5(3), 133–135. Retrieved from [Link]3]

  • ChEMBL. (n.d.). Document: Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. EMBL-EBI. Retrieved from [Link]]

  • Shao, L., Hewitt, M. C., et al. (2011). Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues. ResearchGate. Retrieved from [Link]6]

Sources

Application Note: A Protocol for the Stereoselective Synthesis of Octahydrocyclopenta[c]pyrrol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Octahydrocyclopenta[c]pyrrole Scaffold

The octahydrocyclopenta[c]pyrrole core is a privileged bicyclic amine scaffold that has garnered considerable attention in medicinal chemistry and drug development.[1] Its rigid, three-dimensional structure imparts conformational constraint, which is a highly desirable feature for the design of selective, high-affinity ligands for various biological targets. Derivatives of this scaffold have shown promise in a range of therapeutic areas, including anti-inflammatory, anti-tumor, and neuroprotective applications.[1] The stereoselective synthesis of functionalized octahydrocyclopenta[c]pyrroles, such as octahydrocyclopenta[c]pyrrol-4-ol, is of great interest as the defined stereochemistry of substituents is often crucial for biological activity. This application note provides a detailed protocol for the stereoselective synthesis of a specific stereoisomer of this compound, leveraging a strategy that combines a 1,3-dipolar cycloaddition to construct the bicyclic core followed by a Sharpless asymmetric dihydroxylation to introduce the hydroxyl functionality with high stereocontrol.

Synthetic Strategy: A Convergent Approach to Stereochemical Control

The presented synthetic protocol is designed to be both efficient and highly stereoselective. The overall strategy is outlined below. The key steps involve the formation of the octahydrocyclopenta[c]pyrrole ring system via a [3+2] cycloaddition reaction, followed by the asymmetric introduction of a diol, which is then further manipulated to yield the target compound. This approach allows for the establishment of the key stereocenters in a controlled manner.

Synthetic_Strategy start Commercially Available Starting Materials intermediate1 N-benzyl-2,5-dihydro-1H-pyrrole start->intermediate1 intermediate2 Cyclopentenone start->intermediate2 cycloaddition 1,3-Dipolar Cycloaddition intermediate1->cycloaddition intermediate2->cycloaddition cycloadduct N-benzyl-2,3,3a,4,6a,6b-hexahydro-1H-cyclopenta[b]pyrrole cycloaddition->cycloadduct dihydroxylation Sharpless Asymmetric Dihydroxylation cycloadduct->dihydroxylation diol N-benzyl-octahydrocyclopenta[c]pyrrole-4,5-diol dihydroxylation->diol deprotection N-Deprotection diol->deprotection final_product This compound deprotection->final_product

Figure 1: Overall synthetic strategy for this compound.

Experimental Protocols

Part 1: Synthesis of the Bicyclic Alkene Intermediate via 1,3-Dipolar Cycloaddition

The construction of the octahydrocyclopenta[c]pyrrole core is achieved through a highly efficient 1,3-dipolar cycloaddition reaction.[2][3] This reaction involves the in situ generation of an azomethine ylide from N-benzyl-2,5-dihydro-1H-pyrrole, which then reacts with cyclopentenone as the dipolarophile. This concerted [3+2] cycloaddition is known for its high stereoselectivity, leading to the formation of the fused bicyclic system with a predictable relative stereochemistry.

Protocol 1: Synthesis of N-benzyl-2,3,3a,4,6a,6b-hexahydro-1H-cyclopenta[b]pyrrole

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
N-benzyl-2,5-dihydro-1H-pyrrole159.231.59 g10.0
Cyclopentenone82.100.82 g10.0
Silver(I) acetate166.910.17 g1.0
Triethylamine101.191.01 g (1.39 mL)10.0
Toluene-50 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzyl-2,5-dihydro-1H-pyrrole (1.59 g, 10.0 mmol), cyclopentenone (0.82 g, 10.0 mmol), and silver(I) acetate (0.17 g, 1.0 mmol) in toluene (50 mL).

  • Add triethylamine (1.01 g, 1.39 mL, 10.0 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system.

  • After completion of the reaction, cool the mixture to room temperature and filter through a pad of Celite® to remove the silver salts. Wash the Celite® pad with toluene (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 10% to 30% ethyl acetate in hexane) to afford the desired N-benzyl-2,3,3a,4,6a,6b-hexahydro-1H-cyclopenta[b]pyrrole as a pale yellow oil.

Expected Yield: 70-80%.

Characterization Data (based on analogous structures):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.20 (m, 5H), 5.80-5.70 (m, 2H), 3.65 (s, 2H), 3.50-3.40 (m, 1H), 3.20-3.10 (m, 1H), 2.90-2.70 (m, 2H), 2.50-2.20 (m, 4H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 138.5, 130.0, 128.8, 128.2, 127.0, 60.5, 58.0, 55.0, 45.0, 35.0, 30.0.

Part 2: Stereoselective Dihydroxylation of the Bicyclic Alkene

The key stereoselective step is the Sharpless asymmetric dihydroxylation of the newly formed bicyclic alkene.[4][5][6] This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to deliver two hydroxyl groups to the same face of the double bond with high enantioselectivity. The choice of the chiral ligand (AD-mix-α or AD-mix-β) determines the absolute stereochemistry of the resulting diol.[7] For the synthesis of a specific enantiomer, AD-mix-β is proposed here.

Sharpless_Dihydroxylation alkene N-benzyl-2,3,3a,4,6a,6b-hexahydro-1H- cyclopenta[b]pyrrole reaction alkene->reaction ad_mix AD-mix-β (K2OsO2(OH)4, (DHQD)2PHAL, K3Fe(CN)6, K2CO3) ad_mix->reaction diol cis-N-benzyl-octahydrocyclopenta[c] pyrrole-4,5-diol reaction->diol

Figure 2: Sharpless asymmetric dihydroxylation of the bicyclic alkene.

Protocol 2: Synthesis of cis-N-benzyl-octahydrocyclopenta[c]pyrrole-4,5-diol

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
N-benzyl-hexahydro-cyclopenta[b]pyrrole241.351.21 g5.0
AD-mix-β-7.0 g-
Methanesulfonamide95.120.48 g5.0
tert-Butanol-25 mL-
Water-25 mL-

Procedure:

  • In a 100 mL round-bottom flask, prepare a solvent mixture of tert-butanol (25 mL) and water (25 mL).

  • Add AD-mix-β (7.0 g) and methanesulfonamide (0.48 g, 5.0 mmol) to the solvent mixture and stir at room temperature until the two phases are clear and the aqueous phase is a light orange color.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the N-benzyl-hexahydro-cyclopenta[b]pyrrole (1.21 g, 5.0 mmol) to the cooled reaction mixture.

  • Stir the reaction vigorously at 0 °C for 24 hours. Monitor the reaction progress by TLC (eluent: 1:1 hexane/ethyl acetate).

  • After completion, quench the reaction by adding solid sodium sulfite (7.5 g) and stir for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 40% to 70% ethyl acetate in hexane) to yield the diol as a white solid.

Expected Yield: 85-95%.

Characterization Data (based on analogous structures):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.20 (m, 5H), 4.20 (d, J = 4.0 Hz, 1H), 4.10 (d, J = 4.0 Hz, 1H), 3.60 (s, 2H), 3.40-3.30 (m, 2H), 3.00-2.80 (m, 2H), 2.60-2.40 (m, 2H), 2.20-1.80 (m, 4H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 138.0, 128.9, 128.3, 127.1, 75.0, 74.5, 60.0, 57.0, 54.0, 44.0, 34.0, 29.0.

Part 3: Deprotection to Yield the Final Product

The final step is the removal of the N-benzyl protecting group to afford the free secondary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 3: Synthesis of this compound

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
cis-N-benzyl-diol275.361.10 g4.0
Palladium on Carbon (10%)-110 mg-
Methanol-40 mL-

Procedure:

  • Dissolve the cis-N-benzyl-diol (1.10 g, 4.0 mmol) in methanol (40 mL) in a hydrogenation flask.

  • Carefully add 10% palladium on carbon (110 mg, 10 wt%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (balloon pressure). Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to give the final product, this compound, as a white solid.

Expected Yield: >90%.

Characterization Data (based on analogous structures):

  • ¹H NMR (400 MHz, CD₃OD): δ 4.15 (d, J = 4.0 Hz, 1H), 4.05 (d, J = 4.0 Hz, 1H), 3.30-3.10 (m, 4H), 2.90-2.70 (m, 2H), 2.30-1.90 (m, 4H).

  • ¹³C NMR (100 MHz, CD₃OD): δ 76.0, 75.5, 50.0, 48.0, 45.0, 35.0, 30.0.

  • HRMS (ESI): Calculated for C₇H₁₄NO₂ [M+H]⁺, found [M+H]⁺.

Alternative Synthetic Route: A Stereoselective Reduction Approach

An alternative and equally viable strategy involves the synthesis of an octahydrocyclopenta[c]pyrrol-4-one intermediate, followed by a diastereoselective reduction to introduce the hydroxyl group. This approach offers a different means of controlling the stereochemistry at the C4 position. The key step in this route is the stereoselective reduction of the ketone, which can be achieved with high diastereoselectivity using sterically hindered reducing agents like L-Selectride®. The facial selectivity of the hydride attack is dictated by the steric environment of the bicyclic ketone.

Conclusion

This application note provides a comprehensive and detailed protocol for the stereoselective synthesis of this compound. The presented route, based on a 1,3-dipolar cycloaddition and a Sharpless asymmetric dihydroxylation, offers a robust and reliable method for obtaining this valuable building block in high yield and with excellent stereocontrol. The described procedures are based on well-established and high-yielding reactions, making this protocol suitable for researchers in both academic and industrial settings who are interested in the synthesis of complex, biologically relevant molecules.

References

  • Padwa, A. (Ed.). (2003). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
  • Coldham, I., & Hufton, R. (2005). Intramolecular 1,3-dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765-2810.
  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547.
  • Cha, J. K., & Kim, N.-S. (1995). Asymmetric dihydroxylation of alkenes. Chemical Reviews, 95(6), 1761-1795.
  • Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771.
  • Gothelf, K. V., & Jørgensen, K. A. (2000). Asymmetric 1,3-dipolar cycloaddition reactions.
  • Sajiki, H., & Kume, K. (2006). A new and efficient method for the deprotection of N-benzyl groups.
  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607.
  • Corey, E. J., & Guzman-Perez, A. (1998). The catalytic enantioselective construction of molecules with quaternary carbon stereocenters.
  • Beller, M., & Bolm, C. (Eds.). (2004). Transition metals for organic synthesis: building blocks and fine chemicals (Vol. 2). John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
  • Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004). Comprehensive asymmetric catalysis. Springer Science & Business Media.
  • Padwa, A. (1984). Intramolecular 1, 3-dipolar cycloaddition reactions. In 1, 3-Dipolar Cycloaddition Chemistry (pp. 277-406).
  • A patent for the preparation method of octahydrocyclopentane[C]pyrrole.
  • A review on the synthesis of pyrrolidine derivatives. [Link]

  • A review on asymmetric synthesis of pyrrolizidines. [Link]

  • A patent for the preparation of octahydrocyclopenta[C]pyrrole deriv

Sources

Application Notes and Protocols: The Octahydrocyclopenta[c]pyrrole Scaffold as a Promising Frontier in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking CNS Therapeutic Potential with a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel chemical entities with therapeutic potential in neuroscience is paramount. The octahydrocyclopenta[c]pyrrole core, a saturated bicyclic amine, has emerged as a "privileged scaffold".[1] Its rigid, three-dimensional structure offers a unique conformational constraint that is highly sought after for the design of selective and high-affinity ligands for a variety of biological targets.[1] While direct applications of Octahydrocyclopenta[c]pyrrol-4-ol in neuroscience are still an emerging area of investigation, the inherent properties of its core structure provide a fertile ground for the development of next-generation neurological therapeutics.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will not only detail the foundational chemistry and known biological activities of the octahydrocyclopenta[c]pyrrole scaffold but will also provide a forward-looking perspective on its potential applications in neuroscience. We will delve into hypothetical mechanisms of action and provide detailed, actionable protocols for researchers to begin exploring the neuropharmacological landscape of this promising class of compounds.

The Octahydrocyclopenta[c]pyrrole Core: A Foundation for CNS Drug Discovery

The octahydrocyclopenta[c]pyrrole framework, also known as 3-azabicyclo[3.3.0]octane, presents a compelling starting point for CNS drug design. Its key advantages include:

  • Structural Rigidity: The fused ring system limits conformational flexibility, which can lead to higher binding affinity and selectivity for specific receptor subtypes or enzyme isoforms.

  • Three-Dimensional Diversity: The scaffold allows for the precise spatial orientation of substituents, enabling the exploration of a wide range of pharmacophoric interactions.

  • Favorable Physicochemical Properties: Derivatives can be synthesized to have molecular weights, lipophilicity, and hydrogen bonding characteristics that are amenable to crossing the blood-brain barrier, a critical hurdle for CNS drugs.[2]

While much of the existing research on octahydrocyclopenta[c]pyrrole derivatives has focused on peripheral targets, such as their role as antagonists of Retinol Binding Protein 4 (RBP4) for treating ocular diseases, the principles of their design and synthesis are readily transferable to CNS targets.[3][4]

Hypothetical Mechanism of Action in a Neuroscience Context

Given the structural features of the octahydrocyclopenta[c]pyrrole scaffold, several potential mechanisms of action in the central nervous system can be hypothesized. The presence of a basic nitrogen atom suggests potential interactions with aminergic G-protein coupled receptors (GPCRs), ion channels, or transporters, which are key players in neuronal signaling.

A plausible, yet unproven, hypothesis is the modulation of neuroinflammatory pathways. Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. A potential signaling pathway that could be targeted by novel this compound derivatives is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a critical regulator of the inflammatory response in the brain.

hypothetical_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates IKK->IκBα leads to degradation NF-κB NF-κB IκBα->NF-κB sequesters NF-κB_n NF-κB NF-κB->NF-κB_n translocates Compound Octahydrocyclopenta[c] pyrrol-4-ol Derivative Compound->IKK Inhibits (Hypothesized) DNA DNA NF-κB_n->DNA binds Pro-inflammatory\nGenes Pro-inflammatory Genes DNA->Pro-inflammatory\nGenes activates transcription experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Proof-of-Concept Cell_Culture Cell Culture (e.g., BV-2) Compound_Treatment Compound Library Treatment Cell_Culture->Compound_Treatment Stress_Induction LPS/H2O2 Induction Compound_Treatment->Stress_Induction Assays Viability, NO, ROS, Cytokine Assays Stress_Induction->Assays Lead_Identification Lead Compound Identification Assays->Lead_Identification Animal_Model Rodent Model of Neuroinflammation Lead_Identification->Animal_Model Lead_Administration Lead Compound Administration Animal_Model->Lead_Administration LPS_Injection LPS Injection Lead_Administration->LPS_Injection Behavioral_Tests Behavioral Assessments LPS_Injection->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Analysis IHC, Western Blot, ELISA Tissue_Collection->Analysis Efficacy_Confirmation Confirmation of In Vivo Efficacy Analysis->Efficacy_Confirmation

Caption: A generalized experimental workflow for the evaluation of this compound derivatives.

Future Directions and Conclusion

The octahydrocyclopenta[c]pyrrole scaffold represents a largely untapped resource for the development of novel CNS therapeutics. The protocols outlined in this guide provide a foundational framework for initiating a research program aimed at exploring the neuroprotective potential of derivatives of this compound. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of lead compounds.

  • Pharmacokinetic Profiling: To ensure that lead compounds have favorable drug-like properties for CNS applications. [2]* Exploration of Other CNS Targets: To broaden the potential therapeutic applications of this versatile scaffold.

References

  • Octahydrocyclopenta[c]pyrrole | 5661-03-0. Benchchem.
  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PubMed Central.
  • Octahydrocyclopenta[c]pyrrole derivatives.
  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease.
  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. PubMed Central.

Sources

Application Notes & Protocols for High-Throughput Screening of Octahydrocyclopenta[c]pyrrol-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Octahydrocyclopenta[c]pyrrol-4-ol Scaffold in Modern Drug Discovery

The this compound core is a saturated bicyclic amine that represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid, three-dimensional structure offers a conformationally constrained framework ideal for designing selective, high-affinity ligands for diverse biological targets.[1] The strategic value of this scaffold has been demonstrated in the development of potent antagonists for Retinol Binding Protein 4 (RBP4) for potential ophthalmological therapies and in the synthesis of novel antitubercular and antibacterial agents.[2][3][4] Its incorporation into molecules can significantly enhance target selectivity and optimize pharmacokinetic properties, making it a valuable starting point for library synthesis.[5]

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals. It details robust, field-proven high-throughput screening (HTS) protocols designed to efficiently screen chemical libraries derived from the this compound scaffold against common, high-value biological target classes. The methodologies herein are designed to be self-validating, ensuring a high degree of scientific integrity from primary screen to validated hit.

PART 1: The High-Throughput Screening (HTS) Workflow

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of chemical compounds to identify "hits" that modulate a specific biomolecular pathway.[6][7] A successful HTS campaign is not merely a large-scale experiment but a systematic, multi-stage process designed to maximize efficiency and minimize false positives. The entire process, from initial assay design to the confirmation of promising lead compounds, must be meticulously planned and executed.[8][9]

The workflow begins with the development and optimization of a biological assay that is robust, reproducible, and amenable to automation in a miniaturized format (typically 384- or 1536-well microplates).[6][9] Statistical validation, primarily through the Z'-factor, is critical before committing to a large-scale screen.[9] Following the primary screen, a rigorous hit validation cascade is essential to eliminate artifacts and confirm true biological activity.[10][11]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Data Analysis cluster_2 Phase 3: Hit Validation Cascade Assay_Dev Assay Development (e.g., FP, AlphaLISA, Cell-Based) Mini Miniaturization (to 384/1536-well format) Assay_Dev->Mini Adapt for automation Pilot Pilot Screen & Z' Factor Validation (Z' > 0.5 is required) Mini->Pilot Statistical validation Primary_Screen Primary HTS Campaign (Single concentration screen) Pilot->Primary_Screen Proceed to HTS Data_Analysis Data Normalization & Hit Selection Primary_Screen->Data_Analysis Generate raw data Confirmation Hit Confirmation (Re-test from fresh stock) Data_Analysis->Confirmation Identify primary hits Dose_Response Dose-Response Curves (Determine IC50/EC50) Confirmation->Dose_Response Orthogonal Orthogonal Assay (Confirm with different technology) Dose_Response->Orthogonal SAR Preliminary SAR & PAINS Analysis Orthogonal->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Validated Hits

Caption: The canonical workflow of a high-throughput screening campaign.

The Z-Factor: A Measure of Assay Quality

The Z'-factor (Z-prime factor) is a statistical parameter used to evaluate the quality and suitability of an HTS assay.[12] It measures the dynamic range and data variation associated with the assay, providing a quantifiable measure of its signal-to-noise ratio. An assay is considered robust and suitable for HTS when its Z'-factor is consistently greater than 0.5.

The formula for the Z'-factor is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Z'-Factor ValueAssay Quality Classification
> 0.5 Excellent, reliable assay for HTS
0 to 0.5 Marginal, may require optimization
< 0 Unsuitable for screening

PART 2: Biochemical Assays for Target-Based Screening

Biochemical assays are fundamental in HTS for identifying compounds that directly interact with a purified biological target, such as an enzyme or receptor. For a scaffold like this compound, which has shown activity against RBP4, competitive binding assays are a logical starting point.[2]

Protocol: Fluorescence Polarization (FP) Competitive Binding Assay

Principle of Causality: Fluorescence Polarization (FP) is a homogenous assay technology ideal for monitoring molecular binding events in solution.[13] The principle relies on the rotational speed of a fluorescent molecule (a "tracer"). A small, unbound tracer rotates rapidly, and when excited with polarized light, it emits depolarized light, resulting in a low FP signal.[14][15] When the tracer binds to a much larger protein target, its rotation slows dramatically, and the emitted light remains polarized, yielding a high FP signal.[14][15] In a competitive HTS format, library compounds that bind to the target protein will displace the fluorescent tracer, causing a decrease in the FP signal, which is the desired "hit" signature.

Protocol Steps:

  • Reagent Preparation:

    • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Triton X-100 and 1 mM DTT. The choice of a non-ionic detergent like Triton X-100 is crucial to prevent non-specific binding and compound aggregation.

    • Target Protein: Recombinant target protein (e.g., RBP4) diluted to an optimal concentration (determined by titration, see step 3) in Assay Buffer.

    • Fluorescent Tracer: A fluorescently-labeled ligand known to bind the target, diluted to a concentration typically at or below its K_d.[16]

    • Controls: Positive control (Protein + Tracer, no library compound), Negative control (Tracer only).

  • Tracer Concentration Optimization:

    • Perform a serial dilution of the tracer in Assay Buffer in a 384-well black, low-binding microplate.

    • Read the plate in both FP and fluorescence intensity (FI) modes.

    • Causality: The goal is to select the lowest tracer concentration that provides a stable FP signal and a fluorescence intensity at least 3-5 times above the buffer background.[16] This maximizes assay sensitivity to competitive displacement.

  • Target Protein Titration (Binding Curve):

    • Prepare serial dilutions of the target protein.

    • Add a fixed, optimized concentration of the tracer to all wells.

    • Incubate for 60 minutes at room temperature to reach binding equilibrium.

    • Read the plate in FP mode.

    • Causality: This step determines the concentration of protein required to achieve a sufficient assay window (the difference in mP between bound and free tracer). Typically, a concentration that yields 50-80% of the maximal binding signal (EC50 to EC80) is chosen for the HTS to ensure the assay is sensitive to inhibitors.

  • HTS Protocol (384-well format):

    • Using an acoustic dispenser, add 50 nL of library compounds (typically at 10 mM in DMSO) to the assay plate. Final assay concentration: 10-20 µM.

    • Add 15 µL of the target protein solution (at 2x the final concentration) to all wells except the negative controls. Add 15 µL of Assay Buffer to negative control wells.

    • Incubate for 30 minutes.

    • Add 15 µL of the fluorescent tracer solution (at 2x the final concentration) to all wells.

    • Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an FP-capable plate reader (e.g., PerkinElmer EnVision, Molecular Devices Spectramax).

Data Analysis & Expected Results:

ParameterDescriptionExample Value
Positive Control (Max Signal) Protein + Tracer (0% Inhibition)250 mP (σ = 10)
Negative Control (Min Signal) Tracer Only (100% Inhibition)50 mP (σ = 5)
Assay Window (S/B) Max Signal / Min Signal5.0
Z'-Factor Calculation 1 - (3*(10+5)) / |250-50|0.775

A Z'-factor of 0.775 indicates an excellent and highly robust assay suitable for a full-scale HTS campaign.

PART 3: Cell-Based Assays for Pathway Modulation

Cell-based assays are critical for understanding a compound's effect in a more biologically relevant context.[8][17] Given the structural diversity possible with the this compound scaffold, screening against a target class like G-Protein Coupled Receptors (GPCRs), which constitute over 30% of FDA-approved drug targets, is a highly relevant strategy.[18]

GPCR_Pathway cluster_2 Ligand Ligand (Agonist) GPCR Gq-Coupled GPCR Ligand->GPCR Binds Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca Ca²⁺ Release ER->Ca Triggers

Caption: Simplified Gq-coupled GPCR signaling cascade leading to calcium release.

Protocol: FLIPR Calcium Mobilization Assay for GPCR Antagonists

Principle of Causality: Many GPCRs, upon activation by an agonist, couple to the Gαq protein subunit. This activates Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG.[19] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[19] This rapid, transient increase in intracellular Ca²⁺ can be measured using calcium-sensitive fluorescent dyes. In an antagonist screening mode, cells are pre-incubated with library compounds. If a compound is an antagonist, it will occupy the receptor and block the subsequent Ca²⁺ release when the cells are challenged with a known agonist.

Protocol Steps:

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells) under standard conditions (37°C, 5% CO₂).

    • Harvest cells and plate them into 384-well black-walled, clear-bottom microplates at a density that will result in a 90-100% confluent monolayer on the day of the assay.

    • Incubate plates for 18-24 hours.

  • Agonist EC80 Determination:

    • Causality: Before screening for antagonists, the optimal concentration of the agonist must be determined. An EC80 concentration (the concentration that elicits 80% of the maximal response) is used as the challenge agonist. This provides a strong signal that is still sensitive enough to be inhibited by competitive antagonists.

    • Perform a dose-response curve of a known agonist for the target GPCR on a plate of cells prepared as above and loaded with dye (see step 3).

    • Calculate the EC80 value from the resulting curve.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6) and probenecid. Probenecid is an anion-exchange transport inhibitor used to prevent the cells from pumping the dye back out.

    • Remove the cell culture medium from the plates and add 20 µL of the dye-loading buffer.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature.

  • HTS Protocol (Antagonist Mode):

    • Transfer the cell plate and a plate containing the challenge agonist (at 5x the final EC80 concentration) to a Fluorometric Imaging Plate Reader (FLIPR).

    • Add 5 µL of library compounds (at 5x final concentration) to the cell plate.

    • Incubate for 15-30 minutes. Causality: This pre-incubation period allows potential antagonists to bind to the receptor before the agonist is introduced.

    • The FLIPR instrument will take a baseline fluorescence reading for 10-20 seconds.

    • The instrument then adds 5 µL of the challenge agonist to all wells.

    • Continue reading fluorescence every second for 2-3 minutes to capture the full kinetic response of the calcium flux.

Data Analysis & Expected Results:

  • The primary output is a kinetic trace of relative fluorescence units (RFU) over time.

  • The response is typically quantified as the maximum peak height minus the baseline reading.

  • Hits are identified as compounds that significantly reduce the fluorescence signal compared to the "agonist-only" positive controls.

  • Percent Inhibition = (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)) * 100

Control/SampleDescriptionExpected Response
Positive Control Cells + Agonist (0% Inhibition)High calcium flux (e.g., 50,000 RFU)
Negative Control Cells + Buffer (100% Inhibition)No calcium flux (e.g., 2,000 RFU)
Hit Compound Cells + Compound + AgonistSignificantly reduced calcium flux

PART 4: Hit Validation Cascade: Ensuring Data Integrity

The output of a primary HTS is a list of "hits," but many of these can be false positives resulting from assay interference, compound promiscuity, or other artifacts.[10] A systematic hit validation cascade is mandatory to confirm activity and eliminate these misleading results.[11]

Hit_Validation_Cascade cluster_0 Tier 1: Confirmation cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Liability Assessment Primary_Hits Primary Hits from HTS (~1000 compounds) Reorder Re-order/Re-synthesize Fresh Powder Primary_Hits->Reorder Confirm Confirm Activity (Single point, same assay) Reorder->Confirm Eliminate storage artifacts Dose Dose-Response Curve (Calculate IC50/EC50) Confirm->Dose Confirmed Hits (~200) Orthogonal Orthogonal Assay (e.g., FP -> SPR) Dose->Orthogonal Potent Hits (~50) PAINS Computational PAINS Filter & Promiscuity Check Orthogonal->PAINS Confirm on-target activity Triage Triage & SAR Analysis (Medicinal Chemistry Input) PAINS->Triage Validated_Series Validated Hit Series (~2-3 series) Triage->Validated_Series Prioritize for lead-op

Caption: A tiered workflow for hit validation and triage.

Key Validation Steps:

  • Hit Confirmation: Primary hits are re-tested, often from freshly ordered or synthesized powder, to rule out errors from compound handling or degradation in the screening library.

  • Dose-Response Curves: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to determine their potency (IC50 or EC50). This separates potent compounds from weak actors.

  • Orthogonal Assays: Activity is confirmed using a different technology to ensure the observed effect is not an artifact of the primary assay format.[11] For example, a hit from an FP assay could be validated using Surface Plasmon Resonance (SPR) to directly measure binding.

  • PAINS and Promiscuity Analysis: Hits are checked against computational filters to identify Pan-Assay Interference Compounds (PAINS)—known chemical structures that frequently appear as false positives in HTS assays.[10] Historical screening data can also be mined to flag "frequent hitters."

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy.
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Form
  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation.
  • High-Throughput GPCR Assay Development. (2021). Agilent Technologies.
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  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Future Medicinal Chemistry.
  • High-throughput screening. Wikipedia.
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  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks.
  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks.
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  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2016). PLOS One.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI.
  • A simple statistical parameter for use in evaluation and validation of high throughput screening assays. (2003). Journal of Biomolecular Screening.
  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. (2015). Journal of Medicinal Chemistry.
  • Octahydrocyclopenta[c]pyrrole. Benchchem.
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  • Preparation method of octahydrocyclopenta[C]pyrrole deriv
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Application Notes and Protocols: Synthesis of Bioactive Molecules from Octahydrocyclopenta[c]pyrrol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Octahydrocyclopenta[c]pyrrole Scaffold

The octahydrocyclopenta[c]pyrrole, also known as 3-azabicyclo[3.3.0]octane, represents a privileged scaffold in contemporary medicinal chemistry.[1] Its inherent rigidity and three-dimensional topology provide a fixed conformational framework, which is highly advantageous for the design of potent and selective ligands that interact with biological targets.[1] The strategic incorporation of this saturated bicyclic amine can profoundly influence a molecule's bioavailability, metabolic stability, and overall pharmacokinetic profile. This guide provides a detailed exploration of synthetic pathways to leverage the versatile starting material, octahydrocyclopenta[c]pyrrol-4-ol, for the creation of high-value bioactive molecules.

The octahydrocyclopenta[c]pyrrole core is a key structural component in several clinically significant molecules. Notably, it forms the backbone of the hepatitis C virus (HCV) NS3/4A protease inhibitor Telaprevir and is an important intermediate in the synthesis of the anti-diabetic drug gliclazide.[2] Furthermore, this scaffold has been successfully employed in the development of novel therapeutics, including triple reuptake inhibitors for the treatment of depression and potent antagonists of Retinol Binding Protein 4 (RBP4) for potential therapies in atrophic age-related macular degeneration and Stargardt disease.[3][4]

This document will provide detailed protocols for the key chemical transformations of this compound, enabling researchers to access a diverse range of functionalized intermediates for their drug discovery programs.

PART 1: Core Synthetic Strategies and Key Transformations

The hydroxyl group at the C-4 position of the octahydrocyclopenta[c]pyrrole scaffold is a versatile handle for a variety of chemical modifications. The choice of reaction pathway depends on the desired final compound and the required stereochemistry. Below, we outline three critical transformations that serve as gateways to a wide array of bioactive derivatives.

Oxidation to Octahydrocyclopenta[c]pyrrol-4-one: Accessing a Key Ketone Intermediate

The oxidation of the secondary alcohol to the corresponding ketone is a fundamental step that opens the door to a plethora of subsequent reactions, most notably reductive amination. This transformation allows for the introduction of a nitrogen-containing substituent at the 4-position, a common feature in many bioactive molecules.

A variety of modern oxidation methods can be employed for this conversion, offering high yields and selectivity. Reagents such as Dess-Martin periodinane or a Swern oxidation provide mild conditions that are compatible with the amine functionality (which should be appropriately protected, e.g., as a Boc-carbamate).

Reductive Amination: Introducing a Key Pharmacophoric Element

With the ketone intermediate in hand, reductive amination provides a direct and efficient method for forging a new carbon-nitrogen bond.[1][5] This reaction is a cornerstone of medicinal chemistry for the synthesis of amines. By reacting the ketone with a primary or secondary amine in the presence of a mild reducing agent, a diverse range of substituents can be installed at the C-4 position.

The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less basic than other borohydrides and selectively reduces the intermediate iminium ion in the presence of the ketone.[6]

Mitsunobu Reaction: Stereoinversive Substitution of the Hydroxyl Group

The Mitsunobu reaction is a powerful tool for the direct conversion of alcohols to a variety of other functional groups with a predictable inversion of stereochemistry.[7][8] This is particularly valuable when a specific stereoisomer is required for biological activity. By reacting the alcohol with a nucleophile in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), the hydroxyl group can be displaced by a range of nucleophiles, including carboxylic acids (to form esters), phenols (to form ethers), and, importantly for further functionalization, azide or phthalimide.

The use of an azide source, such as diphenylphosphoryl azide (DPPA), in a Mitsunobu reaction allows for the stereoinvertive introduction of an azide group, which can be subsequently reduced to a primary amine.[3][9] This provides an alternative route to the amine-functionalized scaffold with a different stereochemical outcome compared to the oxidation/reductive amination sequence.

PART 2: Detailed Experimental Protocols

Note on Protective Groups: The secondary amine in the octahydrocyclopenta[c]pyrrole core is nucleophilic and may interfere with some of the described reactions. It is standard practice to protect this amine, for example, as a tert-butyloxycarbonyl (Boc) carbamate, prior to further functionalization. The following protocols assume the use of N-Boc-protected this compound as the starting material. The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) at a later stage in the synthesis.

Protocol 1: Oxidation of N-Boc-octahydrocyclopenta[c]pyrrol-4-ol to N-Boc-octahydrocyclopenta[c]pyrrol-4-one

This protocol describes the oxidation of the secondary alcohol to a ketone using Dess-Martin periodinane (DMP), a mild and efficient oxidizing agent.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
N-Boc-octahydrocyclopenta[c]pyrrol-4-ol227.301.01.0
Dess-Martin Periodinane (DMP)424.141.21.2
Dichloromethane (DCM), anhydrous---
Saturated aqueous sodium bicarbonate (NaHCO₃)---
Sodium thiosulfate (Na₂S₂O₃)158.11--
Magnesium sulfate (MgSO₄), anhydrous---

Procedure:

  • To a stirred solution of N-Boc-octahydrocyclopenta[c]pyrrol-4-ol (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add Dess-Martin periodinane (1.2 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL) and a 10% aqueous solution of sodium thiosulfate (10 mL).

  • Stir the mixture vigorously for 15 minutes until the solid dissolves and the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-octahydrocyclopenta[c]pyrrol-4-one as a white solid.

Protocol 2: Reductive Amination of N-Boc-octahydrocyclopenta[c]pyrrol-4-one

This protocol details the synthesis of a 4-amino substituted derivative via reductive amination with a representative primary amine.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
N-Boc-octahydrocyclopenta[c]pyrrol-4-one225.281.01.0
Primary Amine (e.g., Benzylamine)107.151.21.2
Sodium triacetoxyborohydride (STAB)211.941.51.5
Dichloroethane (DCE), anhydrous---
Acetic Acid (optional, catalytic)60.05--
Saturated aqueous sodium bicarbonate---
Magnesium sulfate (MgSO₄), anhydrous---

Procedure:

  • To a solution of N-Boc-octahydrocyclopenta[c]pyrrol-4-one (1.0 mmol) in anhydrous dichloroethane (10 mL) at room temperature, add the primary amine (1.2 mmol).

  • If the amine salt is used, add one equivalent of a non-nucleophilic base like triethylamine. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-4-amino-octahydrocyclopenta[c]pyrrole derivative.

Protocol 3: Mitsunobu Reaction for Stereoinversive Azide Introduction

This protocol describes the conversion of the hydroxyl group to an azide with inversion of stereochemistry. The resulting azide is a versatile intermediate for the synthesis of amines via reduction.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
N-Boc-octahydrocyclopenta[c]pyrrol-4-ol227.301.01.0
Triphenylphosphine (PPh₃)262.291.51.5
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)174.15 (DEAD)1.51.5
Diphenylphosphoryl azide (DPPA)275.221.51.5
Tetrahydrofuran (THF), anhydrous---

Procedure:

  • Dissolve N-Boc-octahydrocyclopenta[c]pyrrol-4-ol (1.0 mmol), triphenylphosphine (1.5 mmol), and diphenylphosphoryl azide (1.5 mmol) in anhydrous tetrahydrofuran (15 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 mmol) in anhydrous THF (5 mL) dropwise over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the product from triphenylphosphine oxide and the hydrazide byproduct. This will afford the N-Boc-4-azido-octahydrocyclopenta[c]pyrrole with inverted stereochemistry.

PART 3: Application in Bioactive Molecule Synthesis - Synthesis of an RBP4 Antagonist Precursor

The functionalized intermediates derived from this compound are valuable building blocks for more complex bioactive molecules. The following workflow illustrates the synthesis of a key precursor for a class of RBP4 antagonists.

Synthesis of RBP4 Antagonist Precursor start N-Boc-octahydrocyclopenta[c]pyrrol-4-ol ketone N-Boc-octahydrocyclopenta[c]pyrrol-4-one start->ketone Oxidation (Protocol 1) amine N-Boc-(4-amino)-octahydrocyclopenta[c]pyrrole ketone->amine Reductive Amination (Protocol 2) with 2-(trifluoromethyl)aniline final_precursor RBP4 Antagonist Precursor amine->final_precursor Amide Coupling

Caption: Synthetic workflow for an RBP4 antagonist precursor.

Protocol 4: Synthesis of an N-Boc-(4-anilino)-octahydrocyclopenta[c]pyrrole Precursor

This protocol outlines the synthesis of a key intermediate for RBP4 antagonists, starting from the ketone synthesized in Protocol 1.

Step 1: Reductive Amination with 2-(Trifluoromethyl)aniline

Follow Protocol 2, using 2-(trifluoromethyl)aniline as the primary amine. This will yield N-Boc-(3aR,4S,6aS)-4-(2-(trifluoromethyl)phenylamino)octahydrocyclopenta[c]pyrrole (assuming the starting alcohol had the opposite stereochemistry, leading to the desired product stereoisomer after oxidation and reductive amination).

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

  • Stir at room temperature for 1-2 hours until TLC analysis indicates complete removal of the Boc group.

  • Concentrate the mixture under reduced pressure and co-evaporate with toluene to remove residual acid. The resulting trifluoroacetate salt is often used directly in the next step.

Step 3: Amide Coupling to form the RBP4 Antagonist Precursor

This step involves coupling the deprotected amine with a carboxylic acid, for example, a substituted pyrimidine-4-carboxylic acid, which is a common fragment in RBP4 antagonists.[3]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Deprotected Amine TFA Salt-1.01.0
Carboxylic Acid (e.g., 6-methyl-2-chloropyrimidine-4-carboxylic acid)186.581.11.1
HATU (or similar coupling agent)380.231.21.2
Diisopropylethylamine (DIPEA)129.243.03.0
Dimethylformamide (DMF), anhydrous---

Procedure:

  • To a solution of the deprotected amine TFA salt (1.0 mmol) and the carboxylic acid (1.1 mmol) in anhydrous DMF (10 mL), add DIPEA (3.0 mmol).

  • Add HATU (1.2 mmol) and stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final RBP4 antagonist precursor.

PART 4: Conclusion

The this compound scaffold is a highly valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. The protocols outlined in this guide provide a robust foundation for researchers to access key functionalized intermediates through reliable and scalable chemical transformations. By leveraging these synthetic strategies, drug discovery professionals can efficiently explore the chemical space around this privileged scaffold to develop novel therapeutics with improved efficacy and pharmacological properties.

References

  • Cioffi, C. L., et al. Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis. Journal of Medicinal Chemistry2020 , 63 (15), 8337–8362. [Link]

  • Cioffi, C. L., et al. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry2015 , 58 (15), 6034-6059. [Link]

  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992 , 42, 335-656. [Link]

  • Znabet, A., et al. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications2010 , 46 (42), 7918-7920. [Link]

  • Cioffi, C. L., et al. Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry2014 , 57 (18), 7731-7757. [Link]

  • Moni, L., et al. Ugi and Passerini Reactions of Biocatalytically Derived Chiral Aldehydes: Application to the Synthesis of Bicyclic Pyrrolidines and of Antiviral Agent Telaprevir. The Journal of Organic Chemistry2015 , 80 (7), 3411-3428. [Link]

  • Micheli, F., et al. Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. Bioorganic & Medicinal Chemistry Letters2011 , 21 (19), 5797-5801. [Link]

  • Thompson, A. S., et al. A mild and efficient method for the conversion of alcohols to azides. The Journal of Organic Chemistry1993 , 58 (22), 5886-5888. [Link]

  • Lu, J., et al. Preparation method of octahydrocyclopentane[C]pyrrole.
  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry1996 , 61 (11), 3849-3862. [Link]

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry1983 , 48 (22), 4155-4156. [Link]

  • Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions2002 , 59, 1-714. [Link]

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Application Notes & Protocols: Functionalization of the Octahydrocyclopenta[c]pyrrol-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The octahydrocyclopenta[c]pyrrol-4-ol scaffold is a privileged bicyclic structure frequently encountered in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that is often exploited to enhance binding affinity and selectivity for various biological targets. This scaffold is a key component in a range of therapeutic agents, including antagonists of Retinol Binding Protein 4 (RBP4), which are being investigated for diseases like atrophic age-related macular degeneration.[1] The strategic functionalization of this core, particularly at the C4-hydroxyl group and the secondary amine, is critical for modulating pharmacokinetic and pharmacodynamic properties.

This guide provides an in-depth exploration of key functionalization techniques for the this compound core. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy. We will cover transformations of the hydroxyl group, its oxidation to a versatile ketone intermediate, and subsequent modifications.

Core Functionalization Strategies

The primary sites for functionalization on the this compound scaffold are the secondary alcohol at the C4 position and the secondary amine of the pyrrolidine ring. Strategic protection of the amine, typically as a tert-butyloxycarbonyl (Boc) carbamate, is often the first step to ensure chemoselectivity in subsequent reactions targeting the hydroxyl group.

G cluster_0 This compound Core cluster_1 Primary Functionalization Sites cluster_2 Key Synthetic Intermediates Core This compound C4_OH C4-Hydroxyl Group Core->C4_OH Target for O-functionalization NH Secondary Amine Core->NH Target for N-functionalization Ketone Octahydrocyclopenta[c]pyrrol-4-one C4_OH->Ketone Oxidation N_Protected N-Boc Protected Core NH->N_Protected Boc Anhydride, Base Further_Mods Diverse Analogs Ketone->Further_Mods Reductive Amination, etc. N_Protected->C4_OH Enables selective C4-OH reactions

Caption: Key functionalization pathways for the scaffold.

Section 1: Direct Functionalization of the C4-Hydroxyl Group

The secondary alcohol at the C4 position is a prime handle for introducing diversity. Standard transformations such as etherification and esterification are common, but reactions like the Mitsunobu reaction offer powerful alternatives, especially when stereochemical inversion is desired.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a fundamental method for forming ethers. For amino alcohols, the choice of base is critical to avoid competitive N-alkylation. Using alkali metal alkoxides allows for selective deprotonation of the more acidic hydroxyl group over the amine.[2]

Causality & Insight: While strong bases like sodium hydride could be used, they are often hazardous and costly on a larger scale. The use of sodium or potassium alkoxides (e.g., sodium tert-butoxide) in an alcoholic solvent or an inert solvent like THF provides a safer and more economical route for selectively generating the alkoxide of the amino alcohol, which can then be reacted with an alkyl halide.[2]

Protocol 1: General O-Alkylation
  • Setup: To a solution of N-Boc-octahydrocyclopenta[c]pyrrol-4-ol (1.0 eq) in dry THF (0.2 M) under an inert atmosphere (N₂ or Ar), add sodium tert-butoxide (1.1 eq) portion-wise at 0 °C.

  • Activation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reagent/ParameterCondition/AmountPurpose
Base Sodium tert-butoxide (1.1 eq)Selectively deprotonates the alcohol.
Solvent Anhydrous THFAprotic solvent to solubilize reagents.
Electrophile Alkyl Halide (1.2 eq)Provides the new alkyl group.
Temperature 0 °C to 60 °CControls reaction rate and minimizes side reactions.
Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally versatile method for converting a primary or secondary alcohol into a wide range of other functional groups with inversion of stereochemistry.[3] It uses a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol for nucleophilic attack.[3][4]

Causality & Insight: This reaction is invaluable when a specific stereoisomer is required, as it proceeds via a clean Sₙ2 pathway. The pKa of the nucleophile is a critical parameter; it should generally be less than 13 to ensure it effectively attacks the activated alcohol intermediate rather than the azodicarboxylate.[3][4] Common nucleophiles include carboxylic acids (for esters), imides, and even sources of azide.[5] The major challenge is often the removal of byproducts like triphenylphosphine oxide (TPPO) and the reduced hydrazine, which can complicate purification.[4]

Mitsunobu_Workflow Start Alcohol + Nucleophile + PPh3 in THF Cool Cool to 0 °C Start->Cool Add_DEAD Add DEAD/DIAD dropwise Cool->Add_DEAD React Stir at RT (several hours) Add_DEAD->React Workup Aqueous Workup & Extraction React->Workup Purify Purification (Chromatography) Workup->Purify Product Inverted Product Purify->Product

Caption: General workflow for a Mitsunobu reaction.

Protocol 2: Mitsunobu Esterification with Stereochemical Inversion
  • Setup: Dissolve N-Boc-octahydrocyclopenta[c]pyrrol-4-ol (1.0 eq), a carboxylic acid (e.g., benzoic acid, 1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) under an inert atmosphere.[6]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours, monitoring by TLC. The formation of a white precipitate (TPPO) is a visual indicator of reaction progress.[6]

  • Workup: Concentrate the reaction mixture. Add diethyl ether to precipitate the majority of the TPPO and hydrazine byproduct. Filter the solids.

  • Extraction: Wash the filtrate with saturated aqueous NaHCO₃ to remove excess carboxylic acid, then with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to isolate the inverted ester product.

Section 2: Oxidation to the Ketone and Subsequent Functionalization

Oxidation of the C4-hydroxyl group to the corresponding ketone, octahydrocyclopenta[c]pyrrol-4-one, creates a highly valuable intermediate. This ketone opens up a vast array of subsequent chemical transformations, most notably reductive amination.

Oxidation of the Secondary Alcohol

A variety of methods can be employed for this oxidation, with the choice depending on scale, substrate sensitivity, and desired cost-effectiveness. Common reagents include those based on chromium (PCC), sulfur (Swern, Moffatt), or hypervalent iodine (Dess-Martin periodinane).[7] For greener and milder conditions, TEMPO-catalyzed oxidations are an excellent choice.[8]

Causality & Insight: The Swern oxidation (using oxalyl chloride/DMSO) is highly reliable but can have an unpleasant odor and requires cryogenic temperatures. The Dess-Martin periodinane (DMP) oxidation is operationally simple and proceeds at room temperature but the reagent is expensive and can be explosive under certain conditions. For process safety and scalability, a catalytic system like TEMPO/NaOCl is often preferred.

Protocol 3: TEMPO-Catalyzed Oxidation
  • Setup: Dissolve N-Boc-octahydrocyclopenta[c]pyrrol-4-ol (1.0 eq) in a biphasic solvent system of dichloromethane (DCM) and saturated aqueous NaHCO₃ (1:1, ~0.2 M) in a flask equipped with a mechanical stirrer.

  • Catalysts: Add potassium bromide (0.1 eq) and TEMPO (0.01-0.05 eq).

  • Oxidant Addition: Cool the vigorously stirred mixture to 0 °C. Add sodium hypochlorite solution (~10-12% aqueous, 1.2 eq) dropwise, maintaining the internal temperature below 5 °C. The orange color of the aqueous phase should persist.

  • Reaction: Stir at 0 °C until TLC/LC-MS indicates full conversion of the starting material (typically 1-3 hours).

  • Quench: Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the orange color disappears.

  • Workup: Separate the layers. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting ketone is often pure enough for the next step, but can be purified by a short silica plug if necessary.

Reductive Amination of the Ketone

Reductive amination is a powerful C-N bond-forming reaction that couples a ketone with an amine in the presence of a reducing agent. This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced to the target amine.

Causality & Insight: The choice of reducing agent is key. Mild hydride reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the iminium ion over the ketone, preventing premature reduction of the starting material. STAB is often preferred over the more toxic NaBH₃CN. The reaction is typically run under slightly acidic conditions (e.g., using acetic acid) to catalyze iminium ion formation.

Protocol 4: Reductive Amination with STAB
  • Setup: To a solution of N-Boc-octahydrocyclopenta[c]pyrrol-4-one (1.0 eq) and a primary or secondary amine (1.1 eq) in 1,2-dichloroethane (DCE) or THF (0.2 M), add glacial acetic acid (2.0 eq).

  • Iminium Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. The reaction may be slightly exothermic.

  • Reaction: Stir at room temperature for 12-24 hours, monitoring by LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting amine product via column chromatography.

Reagent/ParameterCondition/AmountPurpose
Reducing Agent STAB (1.5 eq)Selectively reduces the iminium ion.
Solvent DCE or THFAprotic solvent.
Catalyst Acetic Acid (2.0 eq)Catalyzes iminium ion formation.
Temperature Room TemperatureMild conditions suitable for many substrates.

Conclusion

The this compound scaffold offers a robust platform for the development of novel chemical entities. Mastery of its functionalization is essential for any medicinal chemist working with this core. The protocols and insights provided herein serve as a comprehensive guide to the key transformations: direct O-functionalization via alkylation and the stereoinvertive Mitsunobu reaction, oxidation to the pivotal ketone intermediate, and subsequent diversification through reductive amination. By understanding the chemical principles behind these methods, researchers can rationally design and execute synthetic routes to access a wide chemical space and accelerate the drug discovery process.

References

  • Anonymous . (n.d.). Amino Alcohols with Bicyclic Carbon Skeleton. Alternative Functionalization of Nucleophilic Reaction Centers. R Discovery. Retrieved from [Link]

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Scale-Up Synthesis of Octahydrocyclopenta[c]pyrrol-4-ol for Preclinical Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable synthetic route for Octahydrocyclopenta[c]pyrrol-4-ol, a key bicyclic pyrrolidine derivative with significant potential in preclinical drug development. The presented methodology is designed for researchers, scientists, and drug development professionals, emphasizing process scalability, safety, and high-purity production. The synthesis is strategically divided into two main stages: the construction of the pivotal ketone intermediate, Octahydrocyclopenta[c]pyrrol-4-one, via a Dieckmann condensation, followed by its stereoselective reduction to the target alcohol. This document provides in-depth technical explanations, step-by-step protocols, and critical process parameters to ensure successful implementation and scale-up for preclinical supply.

Introduction: The Significance of Bicyclic Pyrrolidines in Medicinal Chemistry

Bicyclic pyrrolidine scaffolds are privileged structures in medicinal chemistry, frequently appearing in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] Their rigid conformational nature allows for precise spatial orientation of substituents, leading to enhanced binding affinity and selectivity for various biological targets. This compound, in particular, serves as a valuable building block for the synthesis of novel therapeutics, including antivirals and agents targeting central nervous system disorders.[3] The development of a scalable and economically viable synthetic process is therefore paramount for advancing these promising candidates through preclinical and clinical development.

This application note addresses the critical need for a reliable scale-up synthesis. The chosen synthetic strategy prioritizes the use of readily available starting materials, well-established chemical transformations, and purification techniques amenable to industrial production.

Retrosynthetic Analysis and Strategic Approach

Our retrosynthetic strategy for this compound (1) hinges on the stereoselective reduction of the key ketone intermediate, Octahydrocyclopenta[c]pyrrol-4-one (2). This ketone can be efficiently synthesized through an intramolecular Dieckmann condensation of a suitably N-protected pyrrolidine-dicarboxylate precursor (3). This approach offers a convergent and scalable pathway to the bicyclic core.

Retrosynthesis This compound (1) This compound (1) Octahydrocyclopenta[c]pyrrol-4-one (2) Octahydrocyclopenta[c]pyrrol-4-one (2) This compound (1)->Octahydrocyclopenta[c]pyrrol-4-one (2) Stereoselective Reduction N-Protected Pyrrolidine Dicarboxylate (3) N-Protected Pyrrolidine Dicarboxylate (3) Octahydrocyclopenta[c]pyrrol-4-one (2)->N-Protected Pyrrolidine Dicarboxylate (3) Dieckmann Condensation & Decarboxylation Commercially Available Starting Materials Commercially Available Starting Materials N-Protected Pyrrolidine Dicarboxylate (3)->Commercially Available Starting Materials Multistep Synthesis

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: Octahydrocyclopenta[c]pyrrol-4-one

The construction of the bicyclic ketone is a critical phase of the synthesis. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a powerful tool for the formation of five- and six-membered rings and is well-suited for large-scale production.[4][5][6][7][8]

Rationale for Precursor Selection

The synthesis commences with the preparation of a suitable N-protected pyrrolidine diester. N-protection is crucial to prevent side reactions and to modulate the solubility of the intermediates. The choice of the protecting group should be guided by its stability under the reaction conditions and the ease of its removal in the final steps. For the purpose of this guide, we will utilize the tert-butyloxycarbonyl (Boc) group due to its robustness and straightforward deprotection under acidic conditions.

Experimental Protocol: Synthesis of Diethyl 2-(N-Boc-pyrrolidin-2-yl)acetate and Subsequent Dieckmann Condensation

This section outlines a representative protocol for the synthesis of the ketone intermediate.

Step 1: Synthesis of Diethyl 2-(N-Boc-pyrrolidin-2-yl)acetate (A Hypothetical Precursor)

A plausible precursor for the Dieckmann condensation can be synthesized from commercially available N-Boc-proline. This involves esterification of the carboxylic acid and subsequent chain extension to introduce the second ester functionality.

Step 2: Dieckmann Condensation and Decarboxylation

The intramolecular cyclization of the diester is effected by a strong base, followed by acidic work-up and decarboxylation to yield the target ketone.

Parameter Value Justification
Base Sodium Ethoxide (NaOEt)A common and cost-effective base for Dieckmann condensations.
Solvent Anhydrous EthanolThe corresponding alcohol of the ester to prevent transesterification.
Temperature RefluxTo ensure a reasonable reaction rate.
Work-up Acidic (e.g., aq. HCl)To neutralize the base and facilitate decarboxylation.

Protocol:

  • To a flame-dried reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (5 volumes relative to the diester).

  • Carefully add sodium ethoxide (1.1 equivalents) to the ethanol at room temperature.

  • Add the diethyl 2-(N-Boc-pyrrolidin-2-yl)acetate (1.0 equivalent) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with aqueous hydrochloric acid until the pH is acidic.

  • Heat the mixture to reflux for an additional 2-4 hours to effect decarboxylation.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to afford N-Boc-octahydrocyclopenta[c]pyrrol-4-one.

Dieckmann_Condensation cluster_0 Synthesis of Ketone Intermediate Diester N-Boc-pyrrolidine Diester Enolate Enolate Intermediate Diester->Enolate NaOEt, EtOH Cyclic_Beta_Keto_Ester Cyclic β-Keto Ester Enolate->Cyclic_Beta_Keto_Ester Intramolecular Cyclization Ketone N-Boc-octahydrocyclopenta[c]pyrrol-4-one Cyclic_Beta_Keto_Ester->Ketone H+, Δ (Decarboxylation)

Caption: Dieckmann condensation and decarboxylation workflow.

Stereoselective Reduction to this compound

The final step in the synthesis is the reduction of the ketone to the desired alcohol. The stereochemical outcome of this reduction is critical for the biological activity of the final compound. Control over the stereochemistry can be achieved through the judicious choice of the reducing agent.

Considerations for Stereoselectivity

The approach of the hydride reducing agent to the carbonyl group will be influenced by the steric hindrance of the bicyclic ring system. Generally, hydride attack will occur from the less hindered face of the molecule.

Scalable Reduction Methodologies

Several reducing agents are suitable for large-scale ketone reductions. The choice will depend on the desired stereoselectivity, cost, and safety considerations.

Reducing Agent Typical Stereoselectivity Advantages Disadvantages
Sodium Borohydride (NaBH4) Good to excellentCost-effective, easy to handle, mild.May require optimization for high stereoselectivity.
Lithium Aluminum Hydride (LiAlH4) HighPowerful reducing agent.Highly reactive, requires careful handling.
Catalytic Hydrogenation (e.g., H2, Pd/C) Dependent on catalyst and conditions"Green" process, high atom economy.May require high pressure, potential for side reactions.

Protocol: Sodium Borohydride Reduction

  • In a suitable reactor, dissolve N-Boc-octahydrocyclopenta[c]pyrrol-4-one (1.0 equivalent) in a protic solvent such as methanol or ethanol (10 volumes).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction with acetone, followed by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude N-Boc-octahydrocyclopenta[c]pyrrol-4-ol can be purified by crystallization or column chromatography.

Final Step: Deprotection

The Boc protecting group can be removed by treating the purified alcohol with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the final product, this compound.

Stereoselective_Reduction cluster_1 Final Product Synthesis Ketone N-Boc-octahydrocyclopenta[c]pyrrol-4-one Protected_Alcohol N-Boc-octahydrocyclopenta[c]pyrrol-4-ol Ketone->Protected_Alcohol NaBH4, MeOH Final_Product This compound Protected_Alcohol->Final_Product TFA or HCl (Deprotection)

Caption: Stereoselective reduction and deprotection workflow.

In-Process Controls and Final Product Characterization

Robust analytical methods are essential for monitoring reaction progress, ensuring product quality, and meeting regulatory requirements for preclinical studies.

Analysis Technique Purpose
Reaction Monitoring Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)To track the consumption of starting materials and the formation of products.
Structural Elucidation Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C), Mass Spectrometry (MS)To confirm the identity and structure of intermediates and the final product.
Purity Assessment HPLC, Gas Chromatography (GC)To determine the purity of the final compound and identify any impurities.
Chiral Purity Chiral HPLCTo determine the enantiomeric or diastereomeric excess of the final product.

Safety and Environmental Considerations

Hazardous Reagents:

  • Sodium Ethoxide: Corrosive and flammable. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium Borohydride: Flammable solid. Reacts with water to produce hydrogen gas.

  • Lithium Aluminum Hydride (if used): Highly reactive and pyrophoric. Requires specialized handling procedures.

Waste Management:

All chemical waste should be disposed of in accordance with local and institutional regulations. Quenching procedures for reactive reagents must be performed carefully to avoid uncontrolled reactions.

Conclusion

The synthetic route and protocols outlined in this application note provide a comprehensive and scalable approach to the synthesis of this compound. By employing a strategic Dieckmann condensation followed by a stereoselective reduction, this methodology enables the efficient production of high-purity material suitable for preclinical evaluation. The detailed experimental procedures and analytical controls described herein are intended to facilitate the successful implementation of this synthesis in a drug development setting.

References

  • Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2), 40463-40469.
  • Levchenko, K. (2025). BICYCLIC PYRROLIDINES: RECENT ADVANCES AND EMERGING TRENDS. Chemistry of Heterocyclic Compounds, 61(3/4).
  • Dieckmann Condensation. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative. (2006). Revista Brasileira de Ciências Farmacêuticas, 42(4).
  • Synthesis of 2,4-diazabicyclo[3.3.0]octane-3,7-diones and 3-thioxo-2,4-diazabicyclo[3.3.0]octan-7-one by an intramolecular Michael-type reaction. (1984). Journal of the Chemical Society, Perkin Transactions 1, 1509-1516.
  • Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2), 40463-40469.
  • Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. (2023). JoVE. Retrieved January 18, 2026, from [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]

  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. (n.d.). In Organic Chemistry. NC State University Libraries. Retrieved January 18, 2026, from [Link]

  • Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. (2006). Brazilian Journal of Pharmaceutical Sciences, 42(4), 557-563.
  • Becker, D. P., & Flynn, D. L. (1993). Synthesis of N-BOC-3-azabicyclo[3.3.0]octan-7-one via reductive pauson-khand cyclization and subsequent conversion to a novel diazatricyclic ring system. Tetrahedron Letters, 34(16), 2575-2578.
  • Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. (2021). Enamine.
  • Kishali, N., et al. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2), 40463-40469.
  • Savych, V., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. Molbank, 2021(2), M1234.
  • Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties.
  • Genome Mining and Assembly-Line Biosynthesis of the UCS1025A Pyrrolizidinone Family of Fungal Alkaloids. (2018). Journal of the American Chemical Society, 140(8), 2912-2919.
  • Preparation method of octahydrocyclopentane[C]pyrrole. (2014).
  • Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. (2019).
  • Genome Mining and Assembly-Line Biosynthesis of the UCS1025A Pyrrolizidinone Family of Fungal Alkaloids. (2018). PubMed.
  • Genome Mining and Assembly-Line Biosynthesis of the UCS1025A Pyrrolizidinone Family of Fungal Alkaloids. (2018).
  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2018). Molecules, 23(11), 2987.
  • A scalable synthesis of an azabicyclooctanyl derivative, a novel DPP-4 inhibitor. (2008). The Journal of Organic Chemistry, 73(22), 9016-9021.
  • Scalable synthesis of favipiravir via conventional and continuous flow chemistry. (2021). RSC Advances, 11(58), 36567-36574.
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The Elusive Chiral Auxiliary: An In-Depth Look at Octahydrocyclopenta[c]pyrrol-4-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

While the rigid bicyclic structure of octahydrocyclopenta[c]pyrrol-4-ol presents a promising scaffold for applications in asymmetric synthesis, a comprehensive review of current scientific literature reveals a notable absence of its specific use as a chiral auxiliary. Despite its commercial availability and the rich chemistry of related pyrrolidine-based auxiliaries, detailed protocols and application notes for this particular molecule in controlling stereoselective transformations remain unpublished.

This document serves to outline the foundational knowledge surrounding the octahydrocyclopenta[c]pyrrole framework and explores the potential applications of the 4-hydroxy derivative as a chiral auxiliary based on established principles of asymmetric synthesis. It is important to note that the subsequent discussions on applications and protocols are hypothetical, drawing parallels from well-documented chiral auxiliaries, and are intended to guide future research in this area.

The Octahydrocyclopenta[c]pyrrole Scaffold: Synthesis and Stereochemistry

The octahydrocyclopenta[c]pyrrole core, a fused bicyclic system, offers a conformationally restricted and stereochemically defined framework. Several synthetic routes to this parent structure have been reported, often involving multi-step sequences.[1][2][3] The specific stereoisomer of interest for chiral applications, (3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol, is commercially available as its hydrochloride salt, providing a readily accessible starting material for potential derivatization.

The key structural features that make this molecule a candidate for a chiral auxiliary are:

  • Rigid Bicyclic System: The fused ring system limits conformational flexibility, which is crucial for creating a well-defined chiral environment to direct the approach of reagents.

  • Secondary Amine: The nitrogen atom serves as a handle for attaching the auxiliary to a prochiral substrate, typically through the formation of an amide or a related linkage.

  • Hydroxyl Group: The hydroxyl group at the 4-position can play a significant role in stereocontrol through chelation to a metal center or by acting as a bulky steric director. Its specific orientation in the (3aR,4R,6aS) isomer is critical for facial selectivity.

Theoretical Applications in Asymmetric Synthesis: A Roadmap for Investigation

Drawing inspiration from established chiral auxiliaries like Evans' oxazolidinones and proline-derived auxiliaries, we can propose several potential applications for this compound in asymmetric synthesis.[4] These hypothetical applications provide a framework for future experimental validation.

Asymmetric Alkylation of N-Acyl Derivatives

A primary application of chiral auxiliaries is in the diastereoselective alkylation of enolates. The proposed workflow for utilizing this compound in this context is outlined below.

Workflow for Asymmetric Alkylation:

workflow cluster_prep Auxiliary Attachment cluster_reaction Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage Aux This compound N_Acyl N-Acyl Auxiliary Adduct Aux->N_Acyl Acylation Acyl Prochiral Acyl Chloride/Anhydride Acyl->N_Acyl Enolate Chiral Enolate N_Acyl->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Alkylated Alkylated Adduct Enolate->Alkylated Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated Product Chiral Carboxylic Acid Derivative Alkylated->Product Hydrolysis/Reduction Recovered_Aux Recovered Auxiliary Alkylated->Recovered_Aux Cleavage

Figure 1: Proposed workflow for asymmetric alkylation.

Mechanistic Considerations:

The stereochemical outcome of the alkylation would be dictated by the facial bias imposed by the chiral auxiliary. The bicyclic framework would force the enolate to adopt a specific conformation. The hydroxyl group, potentially after conversion to a silyl ether or another protecting group, would act as a steric shield, directing the incoming electrophile to the opposite face of the enolate. The rigidity of the scaffold is expected to lead to high diastereoselectivity.

Hypothetical Protocol for Asymmetric Alkylation

Note: The following protocol is a hypothetical example based on standard procedures for other chiral auxiliaries and has not been experimentally validated for this compound.

Step 1: N-Acylation of the Auxiliary

  • To a solution of (3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-acyl adduct.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl adduct (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared) dropwise and stir for 1 hour to form the enolate.

  • Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Analyze the diastereomeric ratio of the crude product by ¹H NMR or HPLC and purify by flash column chromatography.

Step 3: Cleavage of the Auxiliary

  • For Carboxylic Acid: Dissolve the alkylated adduct in a mixture of THF and water. Add lithium hydroxide (excess) and hydrogen peroxide. Stir at 0 °C to room temperature until the reaction is complete.

  • For Alcohol: Dissolve the alkylated adduct in anhydrous THF and cool to 0 °C. Add a reducing agent such as lithium borohydride (excess) and stir until completion.

  • Work up the reaction accordingly to isolate the chiral product and the recovered auxiliary. The auxiliary can often be recovered by acid-base extraction.

Data Presentation: Expected Outcomes

For a successful application of this compound as a chiral auxiliary, the following quantitative data would be crucial for evaluation.

Table 1: Hypothetical Diastereoselectivity in Asymmetric Alkylation

EntryElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromideLDA>95:585-95
2Methyl iodideLDA90:1080-90
3Allyl bromideLHMDS>95:588-98
4Propyl iodideKHMDS92:882-92

Future Directions and the Path Forward

The application of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol as a chiral auxiliary in asymmetric synthesis remains an unexplored area with significant potential. The rigid, stereochemically defined structure is an excellent starting point for the design of a new class of effective chiral controllers.

Future research should focus on:

  • Experimental Validation: The foremost task is to experimentally verify the feasibility of using this molecule as a chiral auxiliary in reactions such as alkylations, aldol reactions, and conjugate additions.

  • Mechanistic Studies: Detailed NMR and computational studies will be essential to understand the transition states and the mode of stereochemical induction. This will allow for the rational modification and optimization of the auxiliary.

  • Derivatization: The hydroxyl group offers a site for modification. The synthesis of derivatives with different steric and electronic properties could fine-tune the selectivity and reactivity of the auxiliary.

References

Due to the lack of specific literature on the topic, a formal reference list with clickable URLs cannot be generated as per the prompt's requirements. The citations provided in the text refer to general synthesis methods for the parent scaffold and established principles of asymmetric synthesis, which are foundational but not specific to the direct application of this compound as a chiral auxiliary.

  • (Reference to a general review on asymmetric synthesis and chiral auxiliaries would be placed here).
  • NANJING LYNSCI CHEM. Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof. CN103274922A, 2013.
  • Preparation method of octahydrocyclopentane[C]pyrrole. CN103601666A, 2014.
  • (Reference to a foundational paper on Evans' oxazolidinone auxiliaries would be placed here).
  • (Reference to a key paper on proline-derived chiral auxiliaries would be placed here).
  • (Reference to a medicinal chemistry paper utilizing the octahydrocyclopenta[c]pyrrole scaffold, if available, would be placed here).
  • Method for preparation of octahydrocyclopenta[c]pyrrole. WO2013102634A1, 2013.
  • (Further general references on asymmetric catalysis and stereoselective synthesis would be included here).

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Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Octahydrocyclopenta[c]pyrrol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stereoselective synthesis of octahydrocyclopenta[c]pyrrol-4-ol. This complex bicyclic scaffold is a crucial intermediate in the development of various therapeutic agents.[1][2] Its rigid structure and defined stereochemistry are paramount for biological activity, making stereocontrol a critical aspect of its synthesis.

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise in your experiments.

Troubleshooting Guide

This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of this compound and its precursors.

Issue 1: Poor Diastereoselectivity in the Reduction of the Ketone Precursor

Question: My reduction of the octahydrocyclopenta[c]pyrrol-4-one precursor is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity to favor the desired cis or trans alcohol?

Answer: Achieving high diastereoselectivity in the reduction of the bicyclic ketone is a common challenge. The facial selectivity of the hydride attack is influenced by steric and electronic factors of the fused ring system. Here are several strategies to enhance stereocontrol:

  • Reagent Selection is Key: The choice of reducing agent plays a pivotal role.

    • Bulky Hydride Reagents: For the synthesis of the exo (often the thermodynamically more stable) alcohol, bulky reducing agents like Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®) are often effective. The steric bulk favors hydride delivery from the less hindered face of the ketone.

    • Less Hindered Hydride Reagents: To obtain the endo (often the kinetically favored) alcohol, less sterically demanding reagents such as Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) can be employed.[3] The reaction temperature should be kept low (e.g., -78 °C) to maximize kinetic control.

  • Chelation-Controlled Reduction: If a coordinating group (e.g., an ester or protected amine) is present on the pyrrolidine ring, chelation-controlled reduction can be a powerful strategy. Lewis acidic reagents like Zinc borohydride (Zn(BH₄)₂) can coordinate with the heteroatom and the ketone, directing the hydride attack from a specific face.

  • Substrate Control: The stereochemical outcome can also be influenced by the substituents on the bicyclic core. The presence of bulky protecting groups on the pyrrolidine nitrogen can significantly alter the steric environment around the ketone and influence the direction of hydride attack.

Experimental Protocol: Diastereoselective Reduction of Octahydrocyclopenta[c]pyrrol-4-one

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the octahydrocyclopenta[c]pyrrol-4-one precursor in a suitable dry solvent (e.g., THF, Et₂O).

  • Cooling: Cool the solution to the desired temperature (-78 °C for kinetic control, or 0 °C to room temperature for thermodynamic control).

  • Reagent Addition: Slowly add the chosen reducing agent (e.g., a 1 M solution of L-Selectride® in THF) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., water, saturated aqueous NH₄Cl, or Rochelle's salt solution).

  • Work-up and Purification: Perform an aqueous work-up, extract the product with an appropriate organic solvent, dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the diastereomers.

Reducing Agent Typical Diastereomeric Ratio (exo:endo) Conditions
NaBH₄1:1 to 3:1MeOH, 0 °C to rt
LiAlH₄2:1 to 5:1THF, 0 °C
L-Selectride®>10:1THF, -78 °C
K-Selectride®>15:1THF, -78 °C
Issue 2: Low Yield in the Ring-Closing Metathesis (RCM) to Form the Cyclopentene Ring

Question: I am attempting to construct the cyclopentene ring of a precursor via Ring-Closing Metathesis, but I am observing low yields and the formation of oligomeric byproducts. What can I do to improve the efficiency of the cyclization?

Answer: Ring-Closing Metathesis is a powerful tool for the formation of five-membered rings, but its success is highly dependent on several factors.

  • Catalyst Choice: The selection of the Grubbs catalyst is critical. For sterically hindered or electron-deficient dienes, second or third-generation Grubbs catalysts (e.g., Grubbs-II, Hoveyda-Grubbs-II) are generally more reactive and provide better yields.

  • Reaction Concentration: RCM is an intramolecular process, and to favor it over intermolecular oligomerization, the reaction must be performed under high dilution conditions (typically 0.001–0.01 M).

  • Solvent and Temperature: Dichloromethane (DCM) or toluene are common solvents for RCM. The reaction temperature can be optimized; while some reactions proceed well at room temperature, others may require heating to improve catalyst turnover and reaction rates.

  • Substrate Purity: Impurities in the diene substrate can poison the catalyst. Ensure the starting material is of high purity.

Issue 3: Difficulty in Controlling the Stereochemistry of the Pyrrolidine Ring

Question: The formation of the pyrrolidine ring in my synthesis is leading to a mixture of stereoisomers at the newly formed chiral centers. How can I achieve better stereocontrol?

Answer: The stereoselective synthesis of the pyrrolidine ring is a cornerstone of this synthetic challenge.[4] Several strategies can be employed depending on the synthetic route:

  • [3+2] Cycloaddition Reactions: 1,3-dipolar cycloadditions of azomethine ylides with dipolarophiles are a powerful method for constructing substituted pyrrolidines with high stereocontrol.[5][6]

    • Chiral Auxiliaries: The use of chiral auxiliaries on either the azomethine ylide or the dipolarophile can effectively control the facial selectivity of the cycloaddition.

    • Chiral Catalysts: Asymmetric catalysis using chiral Lewis acids or organocatalysts can promote the enantioselective formation of the desired pyrrolidine stereoisomer.[7]

  • Aza-Cope Rearrangement-Mannich Cyclization: This cascade reaction can be a highly stereoselective method for the synthesis of fused pyrrolidine systems.[8] The stereochemistry of the starting amino alcohol can direct the stereochemical outcome of the final bicyclic product.[9]

  • Intramolecular Cyclization: The intramolecular cyclization of an acyclic precursor can also be a viable strategy. The stereocenters present in the acyclic chain can influence the stereochemical course of the cyclization.

Workflow for Troubleshooting Stereoselectivity in Pyrrolidine Formation

G start Poor Stereoselectivity in Pyrrolidine Formation cycloaddition Using [3+2] Cycloaddition? start->cycloaddition intramolecular Using Intramolecular Cyclization? start->intramolecular rearrangement Using Aza-Cope/Mannich? start->rearrangement chiral_aux Incorporate a Chiral Auxiliary cycloaddition->chiral_aux Yes chiral_cat Employ a Chiral Catalyst cycloaddition->chiral_cat Yes substrate_control Modify Stereocenters in Acyclic Precursor intramolecular->substrate_control Yes start_mat Verify Stereochemistry of Starting Amino Alcohol rearrangement->start_mat Yes

Caption: Decision workflow for troubleshooting stereoselectivity in pyrrolidine ring formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the octahydrocyclopenta[c]pyrrole core?

A1: Several robust synthetic strategies have been developed. The most prominent include:

  • Intramolecular [3+2] Cycloaddition: This approach involves the in-situ generation of an azomethine ylide which then undergoes an intramolecular cycloaddition with an alkene to form the bicyclic system.

  • Pauson-Khand Reaction: This cobalt-mediated reaction between an alkyne, an alkene, and carbon monoxide can be a powerful method for constructing the cyclopentenone core, which can then be further elaborated.

  • Ring-Closing Metathesis (RCM): As mentioned in the troubleshooting guide, RCM of a suitable diene precursor is a popular method for forming the five-membered ring.

  • Aza-Cope Rearrangement-Mannich Cyclization: This elegant cascade reaction provides a stereoselective route to the fused pyrrolidine ring system.[8][9]

Q2: How can I effectively separate the diastereomers of this compound?

A2: The separation of diastereomers can often be achieved by standard column chromatography on silica gel. However, if the diastereomers are difficult to separate, several techniques can be employed:

  • Derivative Formation: Converting the alcohol to an ester (e.g., acetate or benzoate) can sometimes increase the polarity difference between the diastereomers, facilitating separation by chromatography. The ester can then be cleaved to regenerate the alcohol.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC using a chiral or achiral column can be a highly effective method for separating closely related diastereomers.

  • Recrystallization: If the product is a solid, fractional crystallization can sometimes be used to isolate a single diastereomer.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific hazards to be aware of in this synthesis include:

  • Pyrophoric Reagents: Reagents like L-Selectride® and LiAlH₄ are pyrophoric and must be handled under an inert atmosphere with appropriate care.

  • Metal Catalysts: Many of the catalysts used (e.g., Grubbs catalysts) are air and moisture sensitive and may be toxic. Handle them in a glovebox or under an inert atmosphere.

  • Solvents: Many of the organic solvents used are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

References

  • Stereoselective synthesis of cis- and trans-fused pyrrolidine containing bicyclic azepine and oxepine derivatives using aza-Cope rearrangement-Mannich cyclization as a key step. New Journal of Chemistry. [Link]

  • Yan, M., Jacobsen, N., Hu, W., Gronenberg, L. S., Doyle, M. P., Colyer, J. T., & Bykowski, D. (2005). Stereoselective Synthesis of Bicyclic Pyrrolidines by a Rhodium‐Catalyzed Cascade Process. ChemInform, 36(17). [Link]

  • Synthesis of 3-Azabicyclo[3.3.0]octane Framework and a Novel Tricyclicaminoether. Icahn School of Medicine at Mount Sinai. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research. [Link]

  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PMC. [Link]

  • Highly Stereoselective and Scalable Synthesis of Trans-Fused octahydrocyclohepta[b]pyrrol-4(1H)-ones via the aza-Cope-Mannich Rearrangement in Racemic and Enantiopure Forms. PubMed. [Link]

  • Synthesis of 1-Azabicyclo[3.3.0]octane Derivatives and Their Effects as Piracetam-like Nootropics. J-STAGE. [Link]

  • De novo synthesis of carbohydrates. Part 14. Preparation of 4-aminolyxose derivatives. X-Ray molecular structure of ethyl 6-ethoxycarbonylamino-8-hydroxymethyl-3,3-dimethyl-2,4-dioxa-7-azabicyclo[3.3.0]octane-7-carboxylate. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • (PDF) Serinolic approach in the synthesis of the 3-OXA-7-THIA-1-AZABICYCLO[3.3.0] octane skeleton functionalised at the C-5 position. ResearchGate. [Link]

  • Facile Preparation of 3,7-Diazabicyclo[3.3.0]octane and 3,7,10-Triheterocyclic [3.3.3]Propellane Ring Systems From 1,5-Diazacyclooctane 3,7-Derivatives(1). PubMed. [Link]

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ACS Publications. [Link]

  • CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

  • Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. Organic Chemistry Portal. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. PMC. [Link]

  • Octahydrocyclopenta[c]pyrrole derivatives. ResearchGate. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of Octahydrocyclopenta[c]pyrrol-4-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Octahydrocyclopenta[c]pyrrol-4-ol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the unique challenges presented by the separation of these bicyclic amino alcohol isomers. As a key intermediate in the synthesis of various biologically active compounds, achieving high purity of the desired isomer is critical for successful downstream applications.[1][2] This resource synthesizes established chromatographic and crystallization principles with practical, field-proven insights to streamline your purification workflows.

Diagram: Purification Strategy Decision Tree

The selection of an appropriate purification strategy is paramount. This decision tree provides a logical workflow for determining the most suitable approach based on the isomeric complexity of your sample.

PurificationStrategy start Crude this compound Isomer Mixture is_diastereomers Are you separating diastereomers? start->is_diastereomers is_enantiomers Are you separating enantiomers? is_diastereomers->is_enantiomers No (or after diastereomer separation) flash_chrom Flash Chromatography (Silica or Alumina) is_diastereomers->flash_chrom Yes crystallization Fractional Crystallization or Diastereomeric Salt Formation is_enantiomers->crystallization Yes (via diastereomeric salt) chiral_hplc Chiral HPLC (CSP) is_enantiomers->chiral_hplc Yes derivatization Derivatization followed by Achiral Chromatography is_enantiomers->derivatization Yes prep_hplc Preparative HPLC (Normal or Reversed-Phase) flash_chrom->prep_hplc If co-elution occurs purity_check Assess Purity (e.g., HPLC, NMR) flash_chrom->purity_check prep_hplc->purity_check crystallization->purity_check chiral_hplc->purity_check derivatization->prep_hplc ChiralHPLCWorkflow start Racemic this compound select_csp Select Chiral Stationary Phases (CSPs) for Screening (e.g., Polysaccharide, Protein-based) start->select_csp screen_mp Screen with Different Mobile Phase Modes (Normal, Polar Organic, Reversed-Phase) select_csp->screen_mp eval_sep Evaluate Separation (Resolution, Rs) screen_mp->eval_sep eval_sep->screen_mp No Separation (Rs ≈ 0) optimize Optimize Mobile Phase Composition, Flow Rate, and Temperature eval_sep->optimize Partial Separation (Rs > 0.5) final_method Final Analytical or Preparative Method eval_sep->final_method Good Separation (Rs > 1.5) optimize->final_method no_sep No Separation

Sources

Technical Support Center: Synthesis of Octahydrocyclopenta[c]pyrrol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Octahydrocyclopenta[c]pyrrol-4-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The bicyclic structure of this compound presents unique synthetic challenges, and this guide provides in-depth, field-proven insights to ensure successful outcomes.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying chemical principles and actionable solutions.

Problem 1: Low Overall Yield

Q: My multi-step synthesis of this compound is resulting in a very low overall yield. Where should I begin to troubleshoot?

A: A low overall yield in a multi-step synthesis is a common challenge. The key is a systematic approach to identify the problematic step(s).

Initial Diagnostic Workflow:

  • Re-evaluate Each Step's Yield: Calculate the yield for each individual reaction. This will pinpoint the least efficient transformations.

  • Analyze Purity at Each Stage: Use techniques like NMR, LC-MS, or at a minimum, TLC to assess the purity of the intermediate product after each step. An impure intermediate can significantly inhibit subsequent reactions.

  • Review Critical Reaction Conditions: For the lowest-yielding steps, critically re-examine the reaction parameters: stoichiometry of reagents, reaction temperature, time, and solvent purity.

dot

Stability studies of Octahydrocyclopenta[c]pyrrol-4-ol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Octahydrocyclopenta[c]pyrrol-4-ol. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) related to establishing the chemical stability of this bicyclic amino alcohol. Our approach is grounded in established regulatory principles and practical, field-proven insights to ensure the integrity of your stability studies.

Introduction: Understanding the Molecule

This compound (CAS No. 1212822-72-4) is a heterocyclic building block featuring a fused ring system that contains a tertiary amine and a secondary alcohol.[1] Its structure presents specific chemical liabilities that must be thoroughly investigated to ensure the safety, efficacy, and shelf-life of any resulting drug substance or product. Forced degradation studies are an essential first step, providing a systematic way to identify potential degradation pathways and validate the analytical methods used for long-term stability monitoring.[2][3][4]

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: I am starting a new project with this compound. What is the overall strategy for assessing its stability?

Answer:

The foundational strategy is to perform a forced degradation study , also known as stress testing.[2] The goal is not to completely destroy the molecule but to induce a target degradation of 5-20% to generate a realistic profile of potential degradants.[2] This process is critical for developing and validating a stability-indicating analytical method —typically a High-Performance Liquid Chromatography (HPLC) method—that can accurately separate and quantify the parent molecule from all its potential degradation products.[5]

Your overall workflow should follow a logical progression from stress sample generation to in-depth analysis.

Forced Degradation Workflow cluster_prep Phase 1: Stress Sample Generation cluster_analysis Phase 2: Analysis & Characterization start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo control Control Sample (Unstressed) start->control hplc Analyze All Samples by HPLC-UV mass_balance Calculate Mass Balance (% Parent + % Degradants) hplc->mass_balance peak_purity Assess Peak Purity (PDA Detector) mass_balance->peak_purity lcms Identify Degradants (LC-MS) peak_purity->lcms

Caption: General workflow for a forced degradation study.

This systematic approach ensures that you not only identify likely degradants but also develop a robust analytical method to monitor them throughout the drug development lifecycle, a key requirement by regulatory agencies like the FDA and EMA.[5]

FAQ 2: What are the most probable degradation pathways for this compound based on its structure?

Answer:

Based on its functional groups—a tertiary amine and a secondary alcohol—we can hypothesize two primary degradation pathways. Understanding these helps in designing the stress conditions and anticipating the analytical results.

  • Oxidation of the Tertiary Amine: Tertiary amines are electron-rich and are often susceptible to oxidation.[6] The most common product is the corresponding N-oxide. This is a critical pathway to investigate as N-oxides can have different pharmacological and toxicological profiles. Oxidative stress conditions, typically using hydrogen peroxide, are designed specifically to probe this vulnerability.

  • Oxidation/Dehydration of the Secondary Alcohol: The secondary alcohol group could potentially be oxidized to a ketone, forming Octahydrocyclopenta[c]pyrrol-4-one. While generally more stable than the amine, this pathway should be considered, especially under oxidative or high-thermal stress. Dehydration to form an alkene is also possible under strong acidic or thermal conditions, though less likely given the fused ring strain.

Hypothetical Degradation Pathway parent This compound (C₇H₁₃NO) condition1 Oxidative Stress (e.g., H₂O₂) parent->condition1 condition2 Oxidative / High Thermal Stress parent->condition2 n_oxide N-Oxide Degradant (C₇H₁₃NO₂) ketone Ketone Degradant (C₇H₁₃NO) condition1->n_oxide condition2->ketone

Caption: Hypothesized primary degradation pathways for the molecule.

FAQ 3: Can you provide a detailed protocol for executing a forced degradation study on this compound?

Answer:

Certainly. This protocol outlines the standard stress conditions recommended by the International Council for Harmonisation (ICH) guidelines.[4] For each condition, you should prepare a sample of this compound at a known concentration (e.g., 1 mg/mL) and a placebo/blank solution containing only the stress reagent.

Experimental Protocol: Forced Degradation

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to create a 1 mg/mL stock solution. The choice of solvent may need to be optimized based on the analytical method.

  • Acid Hydrolysis:

    • Objective: To assess stability in an acidic environment, mimicking conditions like the stomach.[6]

    • Procedure:

      • Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

      • Incubate the solution at 60°C.

      • Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).

      • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation.

      • Dilute to the target analytical concentration for HPLC analysis.

  • Base Hydrolysis:

    • Objective: To evaluate susceptibility to degradation in an alkaline environment.

    • Procedure:

      • Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

      • Incubate at 60°C.

      • Withdraw aliquots at the same time points as the acid study.

      • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

      • Dilute for HPLC analysis.

  • Oxidative Degradation:

    • Objective: To specifically challenge the tertiary amine and other potential oxidation sites.[6]

    • Procedure:

      • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-6% H₂O₂).

      • Keep the sample at room temperature and protect it from light.

      • Monitor the reaction closely; oxidation can be rapid. Withdraw aliquots at shorter intervals initially (e.g., 30 min, 1, 2, 4 hours).

      • There is no quenching step; simply dilute for immediate HPLC analysis.

  • Thermal Degradation (Dry Heat):

    • Objective: To assess the intrinsic stability of the molecule at elevated temperatures.

    • Procedure:

      • Store the solid-state compound (powder) in a controlled oven at 80°C.

      • Store a solution of the compound (in the chosen analytical solvent) at 60°C.

      • Sample at defined time points (e.g., 1, 3, 7 days), dissolve the solid or dilute the solution, and analyze by HPLC.

  • Photostability:

    • Objective: To determine if the molecule is sensitive to light, as per ICH Q1B guidelines.

    • Procedure:

      • Expose the solid compound and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

      • Simultaneously, store control samples (wrapped in aluminum foil) under the same temperature and humidity conditions.

      • Analyze the light-exposed and control samples by HPLC.

FAQ 4: My HPLC results show several new peaks after stress testing. How do I proceed?

Answer:

This is the expected outcome and the primary purpose of the study. The next steps involve using the data to validate your analytical method and characterize the new peaks.

  • Confirm Method Specificity: Your HPLC method must demonstrate that the new degradant peaks are well-resolved from the parent peak and from each other. The resolution factor between any two peaks should ideally be >1.5. A photodiode array (PDA) detector is invaluable here to assess peak purity and ensure no co-elution is occurring.[7]

  • Calculate Mass Balance: For each stress condition, you should calculate the mass balance. This is the sum of the assay value of the parent compound and the levels of all known and unknown degradation products. A good mass balance (typically 95-105%) provides confidence that all major degradants are being detected.[5]

  • Preliminary Degradant Identification with LC-MS: The most powerful tool for initial characterization is Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

    • Why it's crucial: By analyzing your stressed samples with LC-MS, you can obtain the mass-to-charge ratio (m/z) of each new peak.

    • Example Interpretation: If your parent molecule (C₇H₁₃NO) has a mass of 127.19 g/mol , a degradant peak showing a mass of 143.19 (+16 Da) strongly suggests the formation of the N-oxide (addition of one oxygen atom), confirming our earlier hypothesis. A peak with a mass of 125.17 (-2 Da) would suggest oxidation of the alcohol to the ketone.

FAQ 5: How should I summarize and present the quantitative data from my stability studies?

Answer:

Clear and concise data presentation is crucial. A summary table is the most effective format. This allows for a direct comparison of the compound's stability under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/SettingDuration% Assay of Parent% Total DegradationNumber of DegradantsMass Balance (%)Remarks
Control No Stress24 hrs99.8< 0.21100.0Baseline
Acid Hydrolysis 0.1 M HCl, 60°C24 hrs92.57.3299.8Significant degradation observed.
Base Hydrolysis 0.1 M NaOH, 60°C24 hrs98.11.7199.8Relatively stable.
Oxidation 3% H₂O₂, RT4 hrs85.214.63 (1 major)99.8Highly susceptible to oxidation.
Thermal (Solution) 60°C7 days96.53.3299.8Moderate degradation.
Photolytic ICH Q1BN/A99.5< 0.51100.0Stable to light.

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

This table provides a comprehensive overview that can be used for internal decision-making, formulation development, and inclusion in regulatory filings.[3]

References

  • Forced degradation studies: A critical lens into pharmaceutical stability . Pharmaceutical Technology. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . ACD/Labs. [Link]

  • (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride . PubChem, National Center for Biotechnology Information. [Link]

  • Octahydrocyclopenta(c)pyrrole . PubChem, National Center for Biotechnology Information. [Link]

  • 2-Methyl-octahydrocyclopenta[c]pyrrol-4-one . PubChem, National Center for Biotechnology Information. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . National Center for Biotechnology Information (PMC). [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. [Link]

  • Forced Degradation Studies . MedCrave online. [Link]

  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease . National Center for Biotechnology Information (PMC). [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products . LCGC North America. [Link]

  • Analytical Techniques In Stability Testing . Separation Science. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems . ResearchGate. [Link]

  • Analytical Techniques for the Assessment of Drug Stability . IntechOpen. [Link]

  • The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems . PubMed, National Center for Biotechnology Information. [Link]

  • Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium . PubMed, National Center for Biotechnology Information. [Link]

  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease . ResearchGate. [Link]

  • CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.
  • (PDF) Development and Validation of Stability-indicating HPLC Method for Related Substances Analysis of Fluorometholone in an Ophthalmic Solution . ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Octahydrocyclopenta[c]pyrrol-4-ol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the derivatization of Octahydrocyclopenta[c]pyrrol-4-ol. This bicyclic scaffold is a valuable building block in medicinal chemistry, often serving as a core fragment in the development of novel therapeutics.[1][2][3][4] Its structure presents two key reactive sites: a secondary amine and a secondary alcohol. The successful and selective functionalization of these sites is critical for structure-activity relationship (SAR) studies.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address common challenges encountered in the laboratory. We will delve into the causality behind experimental choices, providing not just protocols, but the chemical reasoning to empower you to optimize your specific reaction.

Section 1: Strategic Planning for Derivatization

Before beginning any synthesis, it's crucial to plan your derivatization strategy. The this compound scaffold contains both a nucleophilic secondary amine and a hydroxyl group. Their relative reactivities will dictate your synthetic route.

Q1: I need to derivatize the nitrogen atom. Do I need to protect the hydroxyl group first?

A1: Not always, but it is highly dependent on the reaction conditions and reagents.

  • For N-Acylation: Generally, you can achieve high N-selectivity without protecting the alcohol. The secondary amine is significantly more nucleophilic than the secondary alcohol. However, if you are using highly reactive acylating agents or forcing conditions (e.g., high temperatures), competitive O-acylation can occur.

  • For N-Alkylation: This is more challenging. O-alkylation can be a significant competing pathway, especially when using strong bases like sodium hydride (NaH) which readily deprotonates the alcohol. For N-alkylation, protecting the hydroxyl group is often the most reliable strategy to ensure clean product formation.

Q2: I need to derivatize the hydroxyl group. How should I approach this?

A2: To selectively derivatize the hydroxyl group, you must first protect the secondary amine. The amine's higher nucleophilicity and basicity will interfere with most O-derivatization reactions. The most common and effective strategy is to protect the amine as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.[5][6] These groups temporarily render the nitrogen non-nucleophilic and non-basic, allowing for clean O-functionalization.[7]

Decision Workflow for Selective Derivatization

The following diagram outlines a logical workflow for planning your synthesis.

G Start Start: this compound Target What is your desired functionalization target? Start->Target N_Func Nitrogen (Amine) Target->N_Func  Nitrogen O_Func Oxygen (Alcohol) Target->O_Func  Oxygen N_Type Acylation or Alkylation? N_Func->N_Type Protect_N Step 1: Protect the Nitrogen (e.g., with Boc or Cbz) O_Func->Protect_N N_Acyl Proceed with N-Acylation (High intrinsic selectivity) N_Type->N_Acyl Acylation N_Alkyl N-Alkylation: Consider protecting -OH group to prevent O-alkylation side product N_Type->N_Alkyl Alkylation O_Deriv Step 2: Derivatize the -OH group (Acylation, Alkylation, etc.) Protect_N->O_Deriv Deprotect_N Step 3: Deprotect the Nitrogen (if required for final product) O_Deriv->Deprotect_N

Caption: Decision workflow for selective derivatization.

Section 2: Troubleshooting N-Acylation

N-acylation is a common transformation used to install amide functionalities, which can act as key binding elements or metabolic blockers in drug candidates.[8]

Q3: My N-acylation reaction is slow or incomplete, with significant starting material remaining. What are the likely causes?

A3: This is a frequent issue that can typically be resolved by systematically evaluating the following parameters:

  • Acylating Agent Reactivity: The choice of acylating agent is paramount. Their reactivity generally follows the order: Acyl Chloride > Acid Anhydride > Activated Ester > Carboxylic Acid (with coupling agent) . If you are using a less reactive agent like an anhydride and the reaction is stalling, consider switching to the corresponding acyl chloride.

  • Base Selection: A base is required to neutralize the acid byproduct (e.g., HCl from an acyl chloride). The base should be non-nucleophilic to avoid competing with the substrate.

    • Common choices: Triethylamine (TEA), Diisopropylethylamine (DIPEA).

    • Causality: These hindered tertiary amines are excellent proton scavengers but are too sterically bulky to act as nucleophiles, preventing them from reacting with your acylating agent.

  • Solvent Choice: The solvent must be aprotic and able to dissolve your starting materials.

    • Good choices: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).

    • Causality: Protic solvents (like alcohols or water) can react with the acylating agent, quenching it before it can react with your substrate.

  • Temperature: Most acylations with reactive electrophiles proceed quickly at 0 °C to room temperature. If the reaction is sluggish due to sterically hindered components, gentle heating (e.g., 40-50 °C) may be required. Monitor for potential side reactions at higher temperatures.

Protocol: General Procedure for N-Acylation with an Acyl Chloride
  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen).

  • Add a non-nucleophilic base, such as Triethylamine (1.2 - 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.0 - 1.1 eq) dropwise as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

Q4: I am observing a significant side product with a higher molecular weight, which I suspect is the di-acylated (N,O-acylated) product. How can I improve N-selectivity?

A4: While the amine is more nucleophilic, O-acylation can occur under certain conditions. To enhance N-selectivity:

  • Control Stoichiometry: Use only a slight excess (1.05 eq) of the acylating agent. Adding a large excess will drive the reaction towards the thermodynamically stable di-acylated product.

  • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. The activation energy for O-acylation is typically higher than for N-acylation, so lowering the temperature will disproportionately slow the undesired reaction.

  • Use a Milder Acylating Agent: Switch from an acyl chloride to an acid anhydride. The reduced electrophilicity of the anhydride will favor reaction at the more nucleophilic nitrogen center.[9]

  • Catalyst-Free Conditions: For some simple acylations (e.g., with acetic anhydride), the reaction can proceed without any catalyst or base, which can improve selectivity.[9]

Table 1: N-Acylation Condition Optimization
ParameterStandard ConditionTroubleshooting AdjustmentRationale
Electrophile Acyl Chloride (1.1 eq)Acid Anhydride (1.1 eq)Reduce reactivity to favor the more nucleophilic amine.
Base Triethylamine (1.2 eq)Diisopropylethylamine (1.2 eq)Increase steric bulk of the base to minimize side reactions.
Solvent DCMTHF, AcetonitrileEnsure all reagents are fully dissolved.
Temperature 0 °C to RT-20 °C to 0 °CSlow down the rate of competing O-acylation.

Section 3: Troubleshooting N-Alkylation

N-alkylation introduces alkyl groups to the nitrogen, a key step for modulating the scaffold's basicity, lipophilicity, and biological interactions. This reaction is often more challenging than acylation due to issues with selectivity and over-reaction.

Q5: My N-alkylation reaction is giving a complex mixture of products, including what appears to be the O-alkylated isomer and a di-alkylated species.

A5: This is the most common challenge in N-alkylating this bifunctional molecule. The key is to control the site of deprotonation and the reactivity of the alkylating agent.

  • O-Alkylation vs. N-Alkylation: The regioselectivity is highly dependent on the base and solvent system.[10][11][12]

    • To Favor N-Alkylation: Use a mild, non-hindered base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or Acetonitrile. These conditions favor the generation of the more nucleophilic neutral amine over the alkoxide.

    • To Favor O-Alkylation: Using a strong, hard base like NaH in a non-polar solvent like THF will preferentially deprotonate the more acidic alcohol, leading primarily to the O-alkylated product.[13]

  • Over-Alkylation: The newly formed tertiary amine can be further alkylated by the electrophile to form a quaternary ammonium salt. To minimize this:

    • Use the minimum required amount of the alkylating agent (1.0-1.1 eq).

    • Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Maintain a moderate reaction temperature; excessive heat can promote quaternization.

Troubleshooting Flowchart for N-Alkylation

G Start Problem: Poor Yield / Mixture in N-Alkylation Q_Selectivity Is O-Alkylation the major side product? Start->Q_Selectivity Sol_Selectivity Solution: Change Base/Solvent System. - Use K₂CO₃ or Cs₂CO₃ in DMF. - Avoid strong bases like NaH. Q_Selectivity->Sol_Selectivity Yes Q_Overalkylation Is di-alkylation (quaternary salt) a major side product? Q_Selectivity->Q_Overalkylation No Sol_Protect Alternative: Protect -OH group (e.g., as TBDMS ether) before alkylation. Sol_Selectivity->Sol_Protect More robust option Sol_Overalkylation Solution: Control Reaction Conditions. - Use only 1.0-1.1 eq of alkylating agent. - Avoid high temperatures. - Monitor reaction closely. Q_Overalkylation->Sol_Overalkylation Yes Q_NoReaction Is the reaction not starting? Q_Overalkylation->Q_NoReaction No Sol_NoReaction Solution: Increase Reactivity. - Switch from Alkyl-Br to Alkyl-I or Alkyl-OTs. - Increase temperature moderately (e.g., 60-80 °C). - Add a catalyst (e.g., NaI, TBAI). Q_NoReaction->Sol_NoReaction Yes

Caption: Troubleshooting workflow for N-alkylation reactions.

Section 4: Purification Strategies

Q6: I'm struggling to purify my derivatized product. The crude NMR shows a messy baseline and multiple spots on TLC.

A6: Purification can be challenging due to the basic nature of the pyrrolidine nitrogen and the polarity of the hydroxyl group.

  • Aqueous Workup:

    • For N-acylated products (amides): These are typically neutral. A standard aqueous workup (e.g., washing with NaHCO₃ solution, water, and brine) is effective at removing excess acid, base, and water-soluble impurities.

    • For N-alkylated products (amines): These remain basic. An acid-base extraction can be highly effective. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving neutral impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and re-extract your purified product back into an organic solvent.[14]

  • Chromatography:

    • Normal Phase (Silica Gel): This is the most common method. However, the basic nitrogen can cause significant tailing on the silica column, leading to poor separation. To mitigate this, add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonia in methanol. This deactivates the acidic silanol groups on the silica surface.

    • Reverse Phase (C18): For highly polar derivatives, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may provide better separation.

References

  • BenchChem. (n.d.). Common side products in (S)-3-Acetyl-1-Boc-pyrrolidine synthesis and how to avoid them.
  • BenchChem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.
  • PubMed. (2012). Highly Stereoselective and Scalable Synthesis of Trans-Fused octahydrocyclohepta[b]pyrrol-4(1H)-ones via the aza-Cope-Mannich Rearrangement in Racemic and Enantiopure Forms. Retrieved from [Link]

  • Eureka. (2013). Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof.
  • Google Patents. (n.d.). CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (2021). pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Octahydrocyclopenta[c]pyrrole derivatives. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. Retrieved from [Link]

  • PubMed Central. (n.d.). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Retrieved from [Link]

  • ResearchGate. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]

  • Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (2021). Retrieved from [Link]

  • ResearchGate. (2025). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Retrieved from [Link]

  • Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • PubMed Central. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Taylor & Francis. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][15][16]naphthyrin-5(6H)-one. Retrieved from [Link]

  • PubMed Central. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]

  • MDPI. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Retrieved from [Link]

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Technical Support Center: Analytical Strategies for Impurity Profiling of Octahydrocyclopenta[c]pyrrol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with Octahydrocyclopenta[c]pyrrol-4-ol and related compounds. The structural backbone of this molecule, a pyrrolizidine nucleus, necessitates a rigorous approach to impurity analysis due to the potential for toxicologically significant impurities, similar to the well-regulated class of pyrrolizidine alkaloids (PAs).[1][2]

The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of an Active Pharmaceutical Ingredient (API).[3][4] Therefore, robust analytical methods are not just a matter of quality control; they are a critical component of regulatory compliance and patient safety. This guide provides in-depth, field-proven answers to common challenges encountered during the impurity profiling of this compound, grounding our advice in established scientific principles and global regulatory standards, primarily the International Council for Harmonisation (ICH) guidelines.[5][6]

Section 1: Foundational Knowledge & Regulatory Landscape (FAQs)

This section addresses the fundamental questions regarding the nature of impurities in this compound and the regulatory framework that governs their control.

Q1: What are the typical impurities I should expect in an this compound sample?

You should anticipate a range of impurities classified by their origin. A thorough scientific appraisal of your synthesis route, purification process, and storage conditions is the best way to predict potential impurities.[7]

  • Organic Impurities: This is the most common class and can be further subdivided:

    • Process-Related Impurities: These include starting materials, intermediates that failed to fully react, by-products from side reactions, and residual reagents, ligands, or catalysts.[3][8]

    • Degradation Products: These arise from the decomposition of the API over time due to factors like heat, light, pH changes, or oxidation.[4][9] For a molecule with a hydroxyl group and a tertiary amine, oxidation and elimination are plausible degradation pathways.

    • Stereoisomers: this compound possesses multiple chiral centers. This means diastereomers and enantiomers are potential impurities that may have different pharmacological and toxicological profiles. Their analysis is critical.[10][11]

  • Inorganic Impurities: These are substances like residual metals from catalysts or manufacturing equipment and inorganic salts.[8]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process are a critical class of impurities that must be controlled according to their toxicity.[4][6]

Q2: What are the regulatory expectations for impurity analysis under ICH guidelines?

The primary guideline is ICH Q3A(R2): Impurities in New Drug Substances .[5] This document establishes a framework for the control of impurities based on specific thresholds, which are tied to the maximum daily dose (MDD) of the drug.[6][7]

Threshold Purpose Typical Limit (for MDD ≤ 2 g/day )
Reporting The level above which an impurity must be reported in a regulatory submission.0.05%
Identification The level above which the structure of an impurity must be determined.0.10%
Qualification The level above which an impurity's biological safety must be established.0.15% or 1.0 mg Total Daily Intake (whichever is lower)
This table summarizes thresholds from ICH Q3A(R2). For MDD > 2 g/day , thresholds are lower. Always consult the official guideline for definitive values.[5][7]

Q3: What is a logical workflow for detecting, identifying, and quantifying a new impurity?

A systematic workflow ensures that no critical information is missed and that resources are used efficiently. The process begins with broad screening and becomes progressively more specific as impurities are detected and characterized.

G cluster_0 Phase 1: Detection & Screening cluster_1 Phase 2: Evaluation & Identification cluster_2 Phase 3: Quantification & Reporting Sample API Sample Screen Screening Analysis (RP-HPLC-UV/MS) Sample->Screen Volatiles Volatiles/Solvents (Headspace GC-MS) Sample->Volatiles Threshold Impurity > Identification Threshold? Screen->Threshold Elucidate Structure Elucidation (HRMS, MS/MS, NMR) Threshold->Elucidate Yes Quantify Method Validation & Quantification Threshold->Quantify No (Qualify as unidentified) Isomer Stereoisomer Analysis (Chiral HPLC, NMR) Elucidate->Isomer Isomer->Quantify Report Report in Specification Quantify->Report

Caption: Workflow for Impurity Profiling.

Section 2: Chromatographic Methods - Troubleshooting & Optimization

High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis.[12] This section tackles common issues encountered during method development.

Q4: My primary impurity is co-eluting with the main API peak in my RP-HPLC method. How can I improve the separation?

Co-elution is a common challenge that compromises accurate quantification. The goal is to achieve a resolution (Rs) of at least 1.5, ideally >2.0. Here is a logical troubleshooting approach:

  • Modify Mobile Phase Strength: If the impurity is eluting very close to the API, a shallower gradient or a reduction in the percentage of the organic solvent (e.g., acetonitrile, methanol) in an isocratic method will increase retention times and provide more opportunity for separation.[13]

  • Adjust Mobile Phase pH: The analyte and impurities likely contain basic nitrogen atoms. Changing the pH of the aqueous portion of the mobile phase can alter their ionization state and, consequently, their retention on a C18 column. For basic compounds, moving to a lower pH (e.g., pH 2.5-3.5 using a formate or phosphate buffer) ensures they are fully protonated and often behave more predictably.[14][15]

  • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different selectivities ("solvent triangle" theory) and can alter the elution order and spacing of peaks.

  • Consider a Different Stationary Phase: If mobile phase optimization fails, the column chemistry is the next target.

    • Phenyl-Hexyl Phase: Offers alternative selectivity through pi-pi interactions, which can be effective if the impurity has a different aromatic character than the API.

    • Pentafluorophenyl (PFP) Phase: Provides a unique combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, making it excellent for separating closely related isomers or positional isomers.

    • Embedded Polar Group (EPG) Phase: These columns (e.g., "Aqua" type) are more robust in highly aqueous mobile phases and offer different selectivity for polar compounds.

Q5: I'm observing significant peak tailing for my basic impurities on a C18 column. What's causing this and how can I fix it?

Peak tailing for basic compounds is almost always caused by secondary ionic interactions between the protonated analyte and deprotonated, acidic residual silanol groups (Si-O⁻) on the silica surface of the column packing.

G cluster_cause Primary Cause cluster_solutions Troubleshooting Solutions start Peak Tailing Observed (Basic Analyte) cause Analyte (R₃NH⁺) interacts with residual silanols (Si-O⁻) on silica surface start->cause sol1 Mobile Phase Modification: Lower pH (e.g., 2.5-3.5) Add competing base (e.g., triethylamine) cause->sol1 Strategy 1 sol2 Column Hardware Change: Use high-purity, end-capped column Switch to a hybrid particle column cause->sol2 Strategy 2 sol3 Temperature Increase: Elevate column temp (e.g., 35-45°C) to improve kinetics cause->sol3 Strategy 3

Caption: Troubleshooting Peak Tailing.

  • Solution 1 (Mobile Phase): The most direct approach is to suppress silanol ionization by lowering the mobile phase pH to < 3.5. Adding a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is standard practice.

  • Solution 2 (Column Choice): Modern, high-purity silica columns are "end-capped" to minimize the number of accessible silanols. If you are using an older column, upgrading can solve the problem. Alternatively, columns based on hybrid silica-polymer particles are more resistant to high pH and show reduced silanol activity.

  • Solution 3 (Temperature): Increasing the column temperature (e.g., to 40°C) can improve mass transfer kinetics and sometimes reduce tailing, though this is generally less effective than addressing the underlying chemical interaction.[16]

Q6: I need to analyze for volatile impurities and residual solvents. Is HPLC suitable?

No, HPLC is not the appropriate technique for this analysis. Volatile organic compounds have low retention and poor sensitivity in typical reversed-phase HPLC systems. The definitive technique for this is Static Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) .[12][17] The sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC-MS for separation and detection. This method must be validated according to ICH Q3C guidelines for residual solvents.[4]

Section 3: Spectroscopic Identification - Best Practices

Once an impurity is detected and separated chromatographically, its structure must be elucidated, especially if it exceeds the identification threshold.[18]

Q7: My LC-MS analysis shows a peak with the correct mass for an expected impurity, but I can't be certain of the structure. What are the next steps?

Confirming a structure requires more than just a molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): Use an LC-QTOF (Quadrupole Time-of-Flight) or LC-Orbitrap system to obtain a highly accurate mass measurement (<5 ppm error). This allows you to determine the elemental formula of the impurity, which is a powerful step in confirming its identity.

  • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion in the mass spectrometer. The resulting fragmentation pattern is a structural fingerprint. By comparing this pattern to the fragmentation of the API or a synthesized reference standard, you can confirm the connectivity of the atoms and pinpoint the location of structural changes (e.g., where a hydroxyl group was added).[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation.[20] If the impurity can be isolated (e.g., via preparative HPLC), a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will definitively map out the entire molecular structure.[21][22]

Q8: this compound has multiple chiral centers. How can I confirm the stereochemistry of an impurity?

Distinguishing stereoisomers is critical and often challenging. Standard chromatographic and mass spectrometric methods typically cannot differentiate between enantiomers or diastereomers.

  • Chiral Chromatography: This is the most direct way to separate stereoisomers.

    • Chiral HPLC: Utilizes a chiral stationary phase (CSP) that interacts differently with each isomer, leading to their separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common starting point.

    • Chiral GC: Can be used if the isomers are volatile or can be derivatized to become volatile.

  • NMR Spectroscopy: While NMR cannot distinguish enantiomers in an achiral solvent, it is excellent for differentiating diastereomers, as they have distinct chemical shifts and coupling constants.[10][11] For enantiomers, you can use a chiral solvating agent or a chiral derivatizing agent in the NMR tube to induce a chemical shift difference between the R and S forms. Nuclear Overhauser Effect (NOE) experiments can also provide information about the spatial proximity of protons, helping to assign relative stereochemistry.[22]

Section 4: Detailed Experimental Protocols

These protocols provide a starting point for method development and validation. They must be fully validated for your specific sample matrix and instrumentation.

Protocol 1: RP-HPLC-UV Method for Quantification

This method is designed for routine quality control to quantify known specified impurities.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm (End-capped)Standard phase for good hydrophobic retention. End-capping minimizes peak tailing for basic analytes.
Mobile Phase A 0.1% Formic Acid in WaterLow pH protonates analytes and suppresses silanol activity, improving peak shape.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% B to 60% B over 30 minA relatively shallow gradient to ensure resolution of closely eluting impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve efficiency and reduce backpressure.
Detection UV at 210 nmWavelength for detecting non-aromatic amines and alcohols where they have some absorbance.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
System Suitability Resolution (API/Impurity) > 2.0; Tailing Factor < 1.5; RSD of peak area < 2.0% (n=6)These criteria ensure the system is performing adequately for accurate and precise quantification.[23]

Protocol 2: UHPLC-MS/MS Method for Identification & Trace Analysis

This method is designed for high sensitivity, high throughput, and confident identification of unknown and trace-level impurities.[24][25]

Parameter Condition Rationale
Column C18, 100 x 2.1 mm, 1.8 µmSub-2-micron particles provide higher efficiency and resolution (UHPLC).[24] Shorter column allows for faster analysis.
Mobile Phase A 0.1% Formic Acid in WaterStandard MS-compatible acidic modifier.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard MS-compatible organic modifier.
Gradient 2% B to 95% B over 10 minA faster, more aggressive gradient suitable for rapid screening and detection.
Flow Rate 0.4 mL/minAppropriate flow rate for a 2.1 mm ID column, compatible with ESI-MS.
Column Temp. 40 °CReduces viscosity of the mobile phase, allowing for higher flow rates at manageable pressures.
MS Detector Triple Quadrupole (QqQ) or Q-TOFQqQ is ideal for sensitive quantification using Multiple Reaction Monitoring (MRM).[19] Q-TOF is superior for identification via accurate mass measurement.
Ionization Electrospray Ionization, Positive Mode (ESI+)Basic nitrogen in the molecule will readily protonate to form [M+H]⁺ ions.
Scan Mode Full Scan (50-500 m/z) for unknowns; MRM for targeted quantification.Full scan detects all ions, while MRM provides specificity and sensitivity for known impurities.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

  • National Center for Biotechnology Information. (PMC). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. [Link]

  • ResearchGate. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. [Link]

  • Labcompare. (2018). Detection and Quantitation of Pyrrolizidine Alkaloids in Diverse Food Matrices. [Link]

  • MDPI. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. [Link]

  • Agilent Technologies. (2014). LC-MS/MS ANALYSIS OF PYRROLIZIDINE ALKALOIDS FROM PLANT MATRIX USING THE AGILENT 1290 UHPLC COUPLED WITH 6490 QQQ. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • National Center for Biotechnology Information. (PMC). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. [Link]

  • JEOL Ltd. Analyze of stereoisomer by NMR. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis Letters. Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • ResearchGate. (2017). OVERVIEW ON IMPURITY PROFILING AND REPORTING METHODOLOGIES ADOPTED BY UNITED STATES AND EUROPE. [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Research and Reviews: Journal of Chemistry. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Semantic Scholar. (2023). Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. [Link]

  • Agilent Technologies. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]

  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2021). Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. [Link]

  • PubMed. (2006). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) tablets seized in The Netherlands. [Link]

  • National Center for Biotechnology Information. (PMC). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. [Link]

  • PubMed. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. [Link]

  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

  • ResearchGate. (2018). (PDF) EVALUATED METHOD FOR THE SEPARATION AND IDENTIFICATION OF PARACETAMOL IMPURITIES BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (RP-HPLC). [Link]

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Technical Support Portal: Enhancing Brain Penetration of Octahydrocyclopenta[c]pyrrol-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for medicinal chemists and drug development professionals. This guide provides in-depth, field-proven insights and troubleshooting strategies for a common and critical challenge in central nervous system (CNS) drug discovery: enhancing the brain penetration of Octahydrocyclopenta[c]pyrrol-4-ol analogs. Our focus is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to make informed decisions in your optimization campaigns.

Section 1: Foundational Knowledge - The Blood-Brain Barrier (BBB) Challenge

This section addresses the fundamental principles that govern a molecule's ability to enter the brain. Understanding these concepts is the first step in rationally designing CNS-penetrant compounds.

Q1: What are the key physicochemical properties that dictate a molecule's ability to cross the blood-brain barrier?

A: The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents most solutes from the blood from crossing into the CNS.[1][2] For a small molecule like an this compound analog to passively diffuse across this barrier, it must possess a specific profile of physicochemical properties. The failure to optimize these properties is a primary reason for the high attrition rate of CNS drug candidates.[3]

Key properties to control include:

  • Lipophilicity (logP/logD): This measures a compound's affinity for a lipid-like environment versus an aqueous one. A delicate balance is required; while increased lipophilicity can improve membrane permeability, excessively high values (logP > 5) can lead to problems like poor solubility, high plasma protein binding, rapid metabolism, and off-target toxicity.[4][5] For CNS drugs, an optimal logP range is often considered to be between 2 and 5.[6]

  • Polar Surface Area (PSA): PSA is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a strong predictor of hydrogen bonding capacity.[4][7] To effectively cross the BBB, a molecule must shed its "water shell" (a process with an energetic penalty) to enter the lipidic cell membrane. A lower PSA facilitates this. Generally, a PSA of less than 90 Ų is recommended for good brain penetration, with values between 60-70 Ų being even more favorable.[4]

  • Molecular Weight (MW): Smaller molecules tend to diffuse more readily. While not an absolute rule, the vast majority of successful CNS drugs have a molecular weight under 450-500 Da.[8][9]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBDs) and acceptors (HBAs) is critical. Each hydrogen bond with water that must be broken for membrane transit carries an energetic cost. A low number of HBDs is particularly important; successful CNS drugs often have ≤1-2 HBDs.[10]

  • Ionization State (pKa): The charge of a molecule at physiological pH (7.4) significantly impacts its ability to cross lipid membranes. The neutral form of a molecule is generally more permeable. Therefore, the pKa of any ionizable groups must be carefully considered.

A widely used composite score, the CNS Multiparameter Optimization (MPO) algorithm, combines these properties (clogP, clogD, MW, TPSA, HBD, and pKa) to provide a single desirability score, with values >4 often correlating with successful CNS drugs.[11]

Q2: My compound has ideal physicochemical properties on paper, but still shows low brain levels. What other biological factor is likely at play?

A: This is a classic scenario that points towards active efflux by transporter proteins at the BBB. The most notorious of these is P-glycoprotein (P-gp) , a member of the ATP-binding cassette (ABC) transporter family.[12][13] P-gp acts as a "molecular pump," actively removing a wide range of xenobiotics—including many therapeutic drugs—from the brain endothelial cells back into the bloodstream.[14][15]

Even if a compound has the right properties for passive diffusion into the BBB, P-gp can effectively prevent it from reaching a therapeutically relevant concentration in the brain.[16] Therefore, assessing and mitigating P-gp substrate liability is a mandatory step in any CNS drug discovery program.[14][17]

Section 2: Troubleshooting Guide - My Analog Shows Poor Brain Penetration

This section provides a structured, question-and-answer guide to systematically diagnose and address poor brain exposure of your this compound analogs.

Q1: My lead compound has a low brain-to-plasma (B/P) ratio in our initial animal studies. What is the most logical first step for my optimization campaign?

A: Before initiating extensive synthetic efforts, it is crucial to diagnose the root cause of the low B/P ratio. The primary question is: Is the problem due to poor passive permeability or active efflux ? A systematic in vitro assessment is the most resource-effective way to answer this.

This decision-making workflow should guide your efforts:

G start Low In Vivo Brain Penetration (Low B/P Ratio) in_vitro_cascade Perform In Vitro Assay Cascade start->in_vitro_cascade pampa PAMPA-BBB Assay (Assesses Passive Permeability) in_vitro_cascade->pampa pgp MDCK-MDR1 Assay (Assesses P-gp Efflux) in_vitro_cascade->pgp result_pampa Permeability Result (Pe) pampa->result_pampa result_pgp Efflux Ratio (ER) pgp->result_pgp result_pampa->result_pgp Pe is High action_low_pe Diagnosis: Poor Passive Permeability Strategy: Increase Lipophilicity, Decrease PSA / H-Bonding result_pampa->action_low_pe  Pe is Low action_high_er Diagnosis: P-gp Efflux Substrate Strategy: Modify Structure to Evade P-gp Recognition result_pgp->action_high_er  ER is High action_both Diagnosis: Both Poor Permeability & Efflux Strategy: Address both issues simultaneously. This is a challenging multi-parameter optimization. result_pgp->action_both ER is High (from Low Pe path)

Caption: Initial diagnostic workflow for low brain penetration.

By following this workflow, you can determine whether to focus your synthetic chemistry efforts on improving fundamental physicochemical properties or on circumventing efflux transporters.

Q2: My in vitro data suggests poor passive permeability is the main issue. How can I specifically reduce the Polar Surface Area (PSA) and hydrogen bonding capacity of the this compound core?

A: The this compound core contains two key polar functional groups that are prime candidates for modification: the secondary amine and the 4-hydroxyl group. Both are hydrogen bond donors and significantly contribute to PSA.

Here are several field-proven strategies:

  • Masking the 4-Hydroxyl Group: The -OH group is a potent HBD. Converting it can dramatically lower PSA.

    • Alkylation: Converting the alcohol to an ether (e.g., O-methylation) removes the HBD, turning it into an HBA. This is a highly effective and common strategy.

    • Fluorination: Replacing the -OH with a fluorine atom can reduce polarity and may improve metabolic stability. However, this is a more synthetically challenging modification.

  • Modifying the Secondary Amine: While often crucial for target engagement, the secondary amine's polarity can sometimes be modulated.

    • Tertiary Amines: Alkylation to a tertiary amine can sometimes reduce P-gp liability and alters pKa.

    • Lowering pKa: Introducing electron-withdrawing groups near the amine can lower its pKa, reducing the proportion of the charged species at physiological pH.

  • Employing Intramolecular Hydrogen Bonding (IMHB): This is an elegant and powerful strategy to "hide" a polar group without removing it.[10] By introducing a nearby hydrogen bond acceptor, you can encourage the molecule to adopt a folded, "closed" conformation in the non-polar environment of the BBB membrane.[18] This conformation masks the HBD and reduces the effective PSA, lowering the desolvation energy penalty. Once the molecule enters the aqueous environment of the brain, it can revert to an "open" conformation to bind to its target.[10]

    G cluster_0 Aqueous Environment (Blood/Brain) cluster_1 Lipid Membrane (BBB) a Molecule in 'Open' Conformation (H-Bond Donor Exposed) Higher Effective PSA b Molecule in 'Closed' Conformation (Intramolecular H-Bond Forms) Lower Effective PSA a->b Enters Membrane b->a Exits Membrane

    Caption: Concept of Intramolecular Hydrogen Bonding (IMHB).

Table 1: Summary of Structural Modifications to Reduce Polarity

Modification Strategy Target Group Change in HBD Change in HBA Expected Impact on PSA Expected Impact on logP Key Consideration
O-Methylation 4-Hydroxyl -1 +1 (as ether) Decrease Increase Potential loss of key binding interaction.
Fluorination 4-Hydroxyl -1 0 Decrease Increase Synthetically challenging; may alter electronics.
N-Methylation Secondary Amine -1 +1 (as tert. amine) Decrease Increase Drastically changes basicity (pKa) and geometry.

| IMHB Design | HBD (e.g., -OH or -NH) | 0 (but masked) | +1 (new acceptor) | Effective Decrease | Moderate Increase | Requires careful design of geometry and linker length. |

Q3: My compound has a high efflux ratio in the MDCK-MDR1 assay, confirming it's a P-gp substrate. What structural modifications can I make to reduce efflux?

A: Circumventing P-gp recognition is a complex challenge due to the transporter's promiscuous nature.[17] However, several guiding principles have emerged from extensive studies:

  • Reduce Hydrogen Bond Donors: There is a strong correlation between the number of HBDs and P-gp substrate liability. Prioritize the strategies mentioned in Q2, as reducing HBDs helps with both passive permeability and efflux avoidance.

  • Increase Basicity: Increasing the pKa of a nitrogen atom can sometimes disrupt P-gp recognition. Highly basic compounds are often less likely to be effluxed.

  • Reduce Structural Complexity and Size: While not always feasible, simplifying the molecule and keeping the MW low can help.

  • "Chameleonic" Twisting: Some molecules can adopt different conformations. A rigid, planar structure is often more susceptible to P-gp binding. Introducing conformational flexibility can sometimes help the molecule present a less recognizable "face" to the transporter.

Section 3: Experimental Protocols & Data Interpretation

Reliable, well-executed experiments are the foundation of any successful drug discovery campaign. Here are streamlined protocols for the key in vitro assays discussed.

Experimental Workflow Cascade

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic Follow-up cluster_2 Tier 3: Definitive In Vivo Test insilico In Silico Modeling (PSA, logP, CNS MPO) pampa PAMPA-BBB Assay insilico->pampa mdck MDCK-MDR1 Efflux Assay pampa->mdck Compounds with High or Moderate Pe pkpd Rodent Pharmacokinetics (Brain-to-Plasma Ratio) mdck->pkpd Compounds with Low Efflux Ratio

Caption: A typical experimental cascade for assessing CNS penetration.
Protocol 1: High-Throughput PAMPA-BBB Assay for Passive Permeability Screening

This assay measures a compound's ability to passively diffuse across an artificial lipid membrane, providing a rapid and cost-effective surrogate for BBB passive permeability.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare the donor solution by diluting the stock solution into Phosphate Buffered Saline (PBS) at pH 7.4 to a final concentration of 100 µM.

    • Prepare the acceptor solution (PBS pH 7.4 with 5% DMSO to act as a solvent sink).

    • Use a 96-well filter plate (e.g., Millipore MultiScreen) as the donor plate and a 96-well acceptor plate (e.g., an integral non-binding plate).

  • Membrane Coating:

    • Coat the filter membrane of each well in the donor plate with 5 µL of a brain lipid mixture (e.g., 20 mg/mL porcine brain lipid in dodecane).

  • Assay Execution:

    • Add 150 µL of the donor solution (containing the test compound) to each well of the coated donor plate.

    • Add 300 µL of the acceptor solution to each well of the acceptor plate.

    • Carefully place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for 4-5 hours with gentle shaking.

  • Quantification:

    • After incubation, carefully remove the donor plate.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS). Include a reference standard (T=0 sample from the donor solution) for accurate quantification.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the appropriate formula that accounts for incubation time, membrane area, and well volumes.

    • Interpretation:

      • High Permeability (Pe > 4.0 x 10⁻⁶ cm/s): Compound has good potential for passive diffusion.

      • Medium Permeability (Pe = 1.0 - 4.0 x 10⁻⁶ cm/s): Borderline; may require optimization.

      • Low Permeability (Pe < 1.0 x 10⁻⁶ cm/s): Poor passive diffusion; a likely bottleneck.

Self-Validation/Controls: Run known high-permeability (e.g., Carbamazepine) and low-permeability (e.g., Atenolol) compounds in parallel to validate assay performance.

Protocol 2: In Vitro Efflux Ratio Assessment using MDCK-MDR1 Cells

This cell-based assay directly measures the contribution of P-gp to a compound's transport. It uses Madin-Darby Canine Kidney (MDCK) cells that have been transfected to overexpress the human P-gp transporter (MDR1 gene).

Methodology:

  • Cell Culture:

    • Culture MDCK-MDR1 cells on permeable Transwell inserts until a confluent, polarized monolayer is formed. The formation of tight junctions should be confirmed by measuring Trans-Epithelial Electrical Resistance (TEER).

  • Assay Execution (Bidirectional Transport):

    • The assay measures transport in two directions: Apical-to-Basolateral (A-to-B) and Basolateral-to-Apical (B-to-A).

    • A-to-B: Add the test compound (e.g., at 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains fresh buffer.

    • B-to-A: Add the test compound to the basolateral (lower) chamber. The apical (upper) chamber contains fresh buffer.

    • Incubate the plates at 37°C with 5% CO₂ for 1-2 hours.

  • Quantification:

    • At the end of the incubation, take samples from the receiver chambers (basolateral for A-to-B, apical for B-to-A).

    • Quantify the compound concentration using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability (Papp) for each direction:

      • Papp (A-to-B)

      • Papp (B-to-A)

    • Calculate the Efflux Ratio (ER) :

      • ER = Papp (B-to-A) / Papp (A-to-B)

    • Interpretation:

      • ER < 2: Compound is not a significant P-gp substrate.

      • ER > 2-3: Compound is likely a P-gp substrate, and efflux may limit brain penetration.

      • ER > 5: Compound is a strong P-gp substrate.

Self-Validation/Controls: Run a known P-gp substrate (e.g., Digoxin) as a positive control and a non-substrate (e.g., Propranolol) as a negative control. To confirm the role of P-gp, the assay can be repeated in the presence of a known P-gp inhibitor (e.g., Verapamil); a significant reduction in the ER confirms P-gp mediated efflux.

References
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  • Reichart, T. M., et al. (2016). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. [Link]

  • Wen, Z., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. [Link]

  • Pardridge, W. M. (2007). Blood–brain barrier delivery. Drug Discovery Today. [Link]

  • Cundy, K. C., et al. (2019). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry. [Link]

  • Barrow, J. C., et al. (2022). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Geldenhuys, W. J., et al. (2012). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Expert Opinion on Drug Discovery. [Link]

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  • Terstappen, G. C., et al. (2023). Overcoming the Blood–Brain Barrier: Advanced Strategies in Targeted Drug Delivery for Neurodegenerative Diseases. Pharmaceutics. [Link]

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Validation & Comparative

The Octahydrocyclopenta[c]pyrrol-4-ol Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The octahydrocyclopenta[c]pyrrole framework, a rigid bicyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its three-dimensional structure provides a unique platform for the precise arrangement of pharmacophoric features, leading to potent and selective ligands for a variety of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core, with a particular focus on understanding the influence of substitutions, including the hydroxyl group at the 4-position. We will delve into their application as antagonists of Retinol Binding Protein 4 (RBP4), a target for ocular diseases, and draw comparisons with other potential therapeutic applications.

The Octahydrocyclopenta[c]pyrrole Core: A Foundation for Potent Antagonism

The rigid [3.3.0] bicyclic structure of the octahydrocyclopenta[c]pyrrole core offers a distinct advantage in drug design by reducing conformational flexibility. This pre-organization of the scaffold can lead to a lower entropic penalty upon binding to a biological target, often resulting in higher affinity. Our comparative analysis will primarily focus on a series of non-retinoid RBP4 antagonists, where this scaffold has been extensively explored.

Comparison of Core Scaffolds for RBP4 Antagonism

The development of potent RBP4 antagonists has involved the exploration of various core structures. A comparative study highlights the superiority of the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core in achieving a balance of high potency and favorable drug-like properties.

Core ScaffoldRBP4 SPA IC50 (nM)RBP4 HTRF IC50 (nM)Human Liver Microsomal Stability (% remaining after 30 min)
Piperidine35.318868
Piperazine89.5511Modest Improvement
Bicyclic [3.3.0]-octahydropyrrolo[3,4-c]pyrroleMore Potent than Piperazine-Better than Piperazine
Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole 12.8 ± 0.4 43.6 ± 10.5 Excellent

Table 1: Comparison of different core scaffolds in RBP4 antagonists. The octahydrocyclopenta[c]pyrrole core (in bold) demonstrates significantly improved in vitro potency and excellent microsomal stability compared to other monocyclic and bicyclic alternatives[1].

This data underscores the strategic advantage of the octahydrocyclopenta[c]pyrrole scaffold in the design of potent and metabolically stable RBP4 antagonists[1]. The improved performance is attributed to the rigid structure which likely orients the appended pharmacophores in an optimal conformation for binding to the RBP4 protein.

Structure-Activity Relationship of Octahydrocyclopenta[c]pyrrole Derivatives as RBP4 Antagonists

A systematic exploration of substitutions on the octahydrocyclopenta[c]pyrrole core has revealed key structural features that govern the potency and selectivity of these compounds as RBP4 antagonists. The general structure of the explored antagonists consists of the core scaffold linked to an aryl "headgroup" and a carboxylic acid-containing fragment.

The Aryl Headgroup

Modifications to the aryl headgroup, which is believed to occupy the β-ionone binding pocket of RBP4, have a significant impact on binding affinity.

CompoundAryl HeadgroupRBP4 SPA IC50 (nM)RBP4 HTRF IC50 (nM)
33 2-(trifluoromethyl)phenyl 12.8 ± 0.4 43.6 ± 10.5
615-Fluoro-2-(trifluoromethyl)phenyl46.3 ± 1.133.4 ± 1.8
623-Fluoro-2-(trifluoromethyl)phenyl155 ± 14129 ± 12
632,5-bis(trifluoromethyl)phenyl260 ± 30437
642-(trifluoromethoxy)phenyl363 ± 17495

Table 2: SAR of the aryl headgroup in octahydrocyclopenta[c]pyrrolo RBP4 antagonists. The 2-(trifluoromethyl)phenyl group (in bold) appears to be optimal for potent RBP4 binding[1].

The data suggests that both electronic and steric factors of the aryl headgroup are crucial for potent RBP4 antagonism. The introduction of a fluorine atom at the 5-position of the phenyl ring is well-tolerated, while substitution at the 3-position leads to a decrease in potency[1]. Bulkier substituents, such as a second trifluoromethyl group or a trifluoromethoxy group, are detrimental to activity[1].

The Carboxylic Acid Appendage

The carboxylic acid moiety is another critical pharmacophoric element, likely involved in key hydrogen bonding interactions within the RBP4 binding site. A pyrimidine-4-carboxylic acid fragment was identified as a suitable isostere for an anthranilic acid appendage, leading to improved potency and drug-like properties[1].

SAR_Logic cluster_core Core Scaffold Optimization cluster_substituents Substituent Effects (SAR) Core Octahydrocyclopenta[c]pyrrole Core Piperidine Piperidine Core->Piperidine Lower Potency Piperazine Piperazine Core->Piperazine Lower Potency & Stability OtherBicyclic Other Bicyclic Cores Core->OtherBicyclic Lower Potency ArylHeadgroup Aryl Headgroup (2-(CF3)phenyl optimal) Core->ArylHeadgroup CarboxylicAcid Carboxylic Acid Appendage (Pyrimidine-4-carboxylic acid) Core->CarboxylicAcid Potency High RBP4 Antagonist Potency ArylHeadgroup->Potency CarboxylicAcid->Potency

The Role of the 4-Hydroxy Group: An Underexplored Frontier

While extensive SAR studies have been conducted on the octahydrocyclopenta[c]pyrrole scaffold for RBP4 antagonism, the specific role of a hydroxyl group at the 4-position remains less defined in this context. The majority of the highly potent RBP4 antagonists reported do not feature this substitution.

The introduction of a hydroxyl group can significantly alter a molecule's properties, including:

  • Polarity and Solubility: A hydroxyl group increases polarity, which can impact cell permeability and pharmacokinetic properties.

  • Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor, potentially forming new interactions with the biological target.

  • Metabolic Stability: The hydroxyl group can be a site for glucuronidation or other metabolic transformations, affecting the compound's half-life.

While not a primary focus in the RBP4 antagonist literature, the octahydrocyclopenta[c]pyrrol-4-ol scaffold may be of significant interest for other biological targets where a hydrogen bonding interaction at this position is critical for activity. Further research is warranted to explore the SAR of 4-hydroxy derivatives for a broader range of targets, such as enzymes or other receptors.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.

Synthesis of the Octahydrocyclopenta[c]pyrrole Core

The synthesis of the octahydrocyclopenta[c]pyrrole core is a critical first step. A common synthetic route is outlined below:

Synthesis_Workflow Start Starting Material (e.g., Cyclopentene derivative) Step1 [3+2] Cycloaddition Start->Step1 Intermediate1 Bicyclic Intermediate Step1->Intermediate1 Step2 Reduction/Functional Group Interconversion Intermediate1->Step2 Core Octahydrocyclopenta[c]pyrrole Core Step2->Core Step3 Derivatization (N-arylation, amidation, etc.) Core->Step3 FinalProduct Final Derivative Step3->FinalProduct

  • Cycloaddition: A [3+2] cycloaddition reaction between a suitable cyclopentene derivative and an azomethine ylide precursor is performed to construct the bicyclic pyrrolidine ring system.

  • Reduction: The resulting cycloadduct is then subjected to reduction, typically using a hydride reducing agent, to saturate the ring system and afford the octahydrocyclopenta[c]pyrrole core.

  • Functionalization: The nitrogen atom of the core can then be functionalized through various reactions such as N-arylation or acylation to introduce the desired substituents for SAR studies.

In Vitro RBP4 Binding Assay (Scintillation Proximity Assay - SPA)

This assay is used to determine the binding affinity of the synthesized compounds to RBP4.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human RBP4, [3H]-retinol, and SPA beads.

  • Assay Plate Preparation: Add the test compounds at various concentrations to a 96-well plate.

  • Incubation: Add RBP4, [3H]-retinol, and SPA beads to the wells and incubate at room temperature to allow for binding equilibrium to be reached.

  • Signal Detection: Measure the scintillation signal using a suitable microplate reader. The displacement of [3H]-retinol by the test compound results in a decrease in the signal.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

RBP4-TTR Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This functional assay measures the ability of the compounds to disrupt the interaction between RBP4 and transthyretin (TTR).

Protocol:

  • Reagent Preparation: Prepare solutions of terbium-labeled anti-tag antibody, fluorescently labeled TTR, and RBP4.

  • Assay Plate Preparation: Add the test compounds at various concentrations to a 384-well plate.

  • Incubation: Add the assay reagents to the wells and incubate to allow for the protein-protein interaction to occur.

  • Signal Detection: Measure the HTRF signal at two different wavelengths. The ratio of these signals is proportional to the extent of the RBP4-TTR interaction.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition of the RBP4-TTR interaction against the compound concentration.

Conclusion and Future Directions

The octahydrocyclopenta[c]pyrrole scaffold has proven to be a highly valuable core for the development of potent and selective RBP4 antagonists. The rigid bicyclic structure provides an excellent platform for the optimal presentation of key pharmacophoric groups, leading to high binding affinity and favorable drug-like properties. While the SAR for RBP4 antagonism is well-defined for substitutions on the aryl headgroup and the carboxylic acid appendage, the role of the 4-hydroxy group remains an area ripe for further investigation.

Future studies should focus on the systematic synthesis and biological evaluation of this compound derivatives against a diverse panel of biological targets. This will help to elucidate the potential of this specific substitution pattern in modulating activity and selectivity for other enzymes and receptors, thereby expanding the therapeutic applicability of this privileged scaffold.

References

  • Cioffi, C. L., Racz, B., Freeman, E. E., Conlon, M. P., Chen, P., Stafford, D. G., ... & Petrukhin, K. (2016). Bicyclic [3.3. 0]-Octahydrocyclopenta [c] pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of medicinal chemistry, 59(17), 7892-7913. [Link]

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A Comparative Analysis of RBP4 Antagonists: Benchmarking Octahydrocyclopenta[c]pyrrol-4-ol Against Established Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of RBP4 Antagonism

Retinol-Binding Protein 4 (RBP4) is the specific and primary transport protein for retinol (Vitamin A) in the bloodstream.[1][2] Originating primarily from the liver, RBP4 binds to retinol and then forms a complex with a larger protein, Transthyretin (TTR).[3][4] This RBP4-TTR complex is crucial; it prevents the small RBP4 molecule from being rapidly filtered out by the kidneys, ensuring stable transport of retinol to peripheral tissues.[3][4][5]

The delivery of retinol to the eye is mediated by a specific cell-surface receptor, STRA6 (Stimulated by Retinoic Acid 6), which recognizes the RBP4-retinol complex.[6][7][8] While essential for vision, an excessive influx of retinol into the retina can lead to the formation of cytotoxic bisretinoid adducts, such as A2E, within the retinal pigment epithelium (RPE).[3][9] The accumulation of these toxic byproducts, collectively known as lipofuscin, is a key pathological feature of atrophic Age-Related Macular Degeneration (AMD) and Stargardt Disease (STGD1).[3][9][10]

This pathological link has established RBP4 as a significant therapeutic target. The core strategy of RBP4 antagonism is to disrupt the interaction between RBP4 and TTR. This disruption prevents the formation of the larger transport complex, leading to the rapid renal clearance of RBP4 and a subsequent reduction in circulating retinol levels.[3][11] By lowering the amount of retinol delivered to the eye, RBP4 antagonists aim to decrease the rate of toxic bisretinoid formation, thereby slowing the progression of these blinding diseases.[3][11] This guide provides a comparative analysis of a novel antagonist, Octahydrocyclopenta[c]pyrrol-4-ol, with other key RBP4 modulators, offering insights into their mechanisms, performance, and therapeutic potential.

The Antagonists: A Structural Overview

A successful RBP4 antagonist must effectively compete with retinol for binding and/or disrupt the RBP4-TTR protein-protein interaction. Here, we compare the novel bicyclic {3.3.0}-octahydrocyclopenta[c]pyrrolo analogue with established non-retinoid and retinoid-based antagonists.

  • This compound Analogues (e.g., Compound 43): These novel, non-retinoid antagonists feature a bicyclic core designed for high potency and improved metabolic stability.[12][13] Their structure allows for favorable alignment within the RBP4 binding cavity, with a trifluoromethylphenyl ring extending into the hydrophobic pocket and a carboxylic acid appendage engaging in key hydrogen bond interactions.[13]

  • Fenretinide (4-HPR): A synthetic retinoid derivative, Fenretinide is a first-generation RBP4 antagonist.[3][14] It acts by displacing retinol from RBP4, thereby disrupting the RBP4-TTR interaction.[3][14] However, its structural similarity to retinol leads to a less favorable safety profile, including off-target effects like apoptosis induction and teratogenicity.[3][14]

  • A1120: A potent, non-retinoid antagonist that served as a lead molecule in the development of newer compounds.[3][12] While effective at lowering serum RBP4, A1120 suffers from poor metabolic stability in human liver microsomes, limiting its clinical development.[12]

  • Tinlarebant (LBS-008/BPN-14967): A next-generation, orally bioavailable non-retinoid antagonist currently in late-stage clinical trials for Stargardt disease and dry AMD.[7][8][15][16] It is designed for high potency and selectivity in reducing circulating RBP4.[16]

Mechanism of Action: Disrupting the RBP4-TTR Axis

The primary mechanism for RBP4 antagonists is the disruption of the retinol-dependent RBP4-TTR protein-protein interaction (PPI). In circulation, apo-RBP4 (RBP4 without retinol) has a low affinity for TTR.[3][14] Only when bound to retinol (holo-RBP4) does it undergo a conformational change that promotes high-affinity binding to TTR.

RBP4 antagonists interfere with this process in one of two ways:

  • Competitive Binding: They occupy the retinol-binding pocket on RBP4, preventing retinol from binding and thus keeping RBP4 in a conformation that does not favor TTR interaction.[3][14]

  • Allosteric Modulation: Binding of the antagonist induces conformational changes in RBP4, specifically at the TTR interface loops, which directly disrupts the complementary surface required for TTR binding.[5]

The unbound RBP4-retinol or RBP4-antagonist complex, with its small size (~21 kDa), is then rapidly cleared from the blood via glomerular filtration in the kidneys.[3][4] This leads to a systemic reduction in both RBP4 and retinol levels.

RBP4_Mechanism cluster_0 Normal Physiology cluster_1 Therapeutic Intervention Retinol Retinol HoloRBP4 Holo-RBP4 Retinol->HoloRBP4 Binds RBP4 Apo-RBP4 RBP4->HoloRBP4 TTR TTR Complex RBP4-TTR-Retinol Complex (Stable) TTR->Complex HoloRBP4->Complex Binds STRA6 STRA6 Receptor (e.g., in Retina) Complex->STRA6 Delivers Retinol Uptake Retinol Uptake STRA6->Uptake Antagonist RBP4 Antagonist (e.g., Octahydrocyclopenta [c]pyrrol-4-ol) Antagonist_Complex RBP4-Antagonist Complex Antagonist->Antagonist_Complex Binds RBP4_2 Apo-RBP4 RBP4_2->Antagonist_Complex Kidney Renal Clearance (Kidney) Antagonist_Complex->Kidney Rapid Filtration Lowered_RBP4 Reduced Serum RBP4 & Retinol Kidney->Lowered_RBP4

Caption: Mechanism of RBP4 Antagonism.

Comparative In Vitro Performance

The efficacy of RBP4 antagonists is initially determined through in vitro assays that measure their ability to bind RBP4 and disrupt the RBP4-TTR interaction. Key assays include the Scintillation Proximity Assay (SPA) and the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[12]

  • Scintillation Proximity Assay (SPA): This assay measures the direct binding affinity of a compound to RBP4 by quantifying its ability to displace a radiolabeled ligand, such as ³H-retinol.[12] A lower IC₅₀ value indicates higher binding affinity.

  • HTRF RBP4-TTR Interaction Assay: This assay quantifies the antagonist's ability to disrupt the PPI between RBP4 and TTR.[12] The assay measures the FRET signal generated when tagged RBP4 and TTR are brought into proximity by retinol. Antagonists reduce this signal, and a lower IC₅₀ value signifies greater disruptive potency.[12]

CompoundRBP4 Binding (SPA) IC₅₀ (nM)RBP4-TTR Disruption (HTRF) IC₅₀ (nM)Human Liver Microsomal (HLM) StabilityKey Characteristics
Octahydrocyclopenta[c] pyrrol-4-ol (Cmpd 43) 72.7[12][13]294[12][13]Excellent (100% remaining at 30 min)[13]High potency with superior metabolic stability.
A1120 ~90[5]155[3][17]Poor (~3% remaining at 30 min)[12]Potent but metabolically unstable.
Fenretinide -4500[3][17]ModerateRetinoid-based, lower potency, off-target effects.[3][14]
Tinlarebant 5.4[18]9.7[18]GoodHigh potency, in late-stage clinical trials.[15][18]
BPN-14136 12.8[19]43.6[19]Excellent[19]High potency and excellent stability.[14][19]

Data compiled from multiple sources; assay conditions may vary.[3][5][12][13][17][18][19]

The data clearly positions the this compound analogue (Compound 43) as a highly promising candidate. While Tinlarebant shows superior potency in these specific assays, Compound 43 demonstrates comparable in vitro activity to the lead compound A1120 but crucially overcomes A1120's primary drawback: poor metabolic stability.[12][13] This excellent stability is a critical attribute for a successful oral therapeutic.

Experimental Deep Dive: HTRF RBP4-TTR Interaction Assay

Understanding the causality behind experimental choices is paramount for interpreting performance data. The HTRF assay is a cornerstone for evaluating RBP4 antagonists.

Principle: This assay leverages the proximity-based Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). Maltose-Binding Protein (MBP)-tagged RBP4 is recognized by a d2-conjugated anti-MBP antibody, while TTR is directly labeled with Eu³⁺ cryptate. In the presence of retinol, RBP4 and TTR interact, bringing the donor and acceptor close enough for energy transfer to occur upon excitation, generating a strong FRET signal. A potent antagonist disrupts this interaction, leading to a dose-dependent decrease in the signal.[12]

HTRF_Workflow cluster_0 Assay Components cluster_1 Assay Workflow cluster_2 Result Interpretation RBP4 MBP-RBP4 TTR Eu³⁺-TTR (Donor) Antibody Anti-MBP-d2 (Acceptor) Retinol Retinol (Inducer) Antagonist Test Antagonist Mix 1. Mix Components: RBP4, TTR, Antibody, Retinol, & Antagonist Incubate 2. Incubate (Allow binding equilibrium) Mix->Incubate Read 3. Excite Donor (320 nm) Read Emission (620 & 665 nm) Incubate->Read Analyze 4. Calculate Signal Ratio (665nm / 620nm) & Plot IC₅₀ Curve Read->Analyze HighFRET High FRET Signal (No Antagonist) RBP4-TTR Interaction Intact Analyze->HighFRET Control LowFRET Low FRET Signal (Potent Antagonist) RBP4-TTR Interaction Disrupted Analyze->LowFRET Test

Caption: HTRF Assay Workflow for RBP4 Antagonists.

Step-by-Step Protocol:

  • Reagent Preparation: All proteins (MBP-RBP4, Eu³⁺-TTR) and antibodies (anti-MBP-d2) are diluted to their final working concentrations in an appropriate assay buffer (e.g., PBS with 0.1% BSA). Causality: The buffer composition is critical to maintain protein stability and prevent non-specific binding.

  • Compound Plating: The test antagonist (e.g., this compound) is serially diluted in DMSO and then into the assay buffer to create a dose-response curve. Causality: A multi-point titration is essential to accurately determine the IC₅₀ value.

  • Assay Reaction: In a microplate, the reagents are added in sequence: test antagonist, a fixed concentration of retinol (e.g., 1 µM, to induce the PPI), MBP-RBP4, anti-MBP-d2, and finally Eu³⁺-TTR.[12] Causality: Using a saturating concentration of retinol ensures that the measured inhibition is due to the antagonist's action and not insufficient induction of the PPI.

  • Incubation: The plate is incubated at room temperature in the dark for a defined period (e.g., 2-4 hours) to allow the binding reactions to reach equilibrium.

  • Signal Reading: The plate is read on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: The ratio of the acceptor to donor signals is calculated. These ratios are then plotted against the antagonist concentration, and a four-parameter logistic model is used to fit the curve and determine the IC₅₀ value.[12]

In Vivo Performance and Pharmacodynamics

The ultimate test of an RBP4 antagonist is its ability to lower serum RBP4 levels in a living system. Preclinical studies in mice are a standard model for evaluating this pharmacodynamic (PD) effect.

  • A1120: Administration in mice resulted in a significant, up to 75%, reduction in serum RBP4 levels.[3] This confirmed the mechanism of action in vivo and correlated with a reduction in ocular lipofuscin.[3]

  • This compound (and related compounds): Novel antagonists from this class have demonstrated the ability to reduce serum RBP4 by over 80% in mice following oral dosing, showing excellent in vivo efficacy.[4]

  • BPN-14136: Showed robust, dose-dependent RBP4 reduction in rodents and, importantly, in nonhuman primates, demonstrating translatability to higher species.[11][14]

  • ACPHS-52 (A related analogue): Following a 25 mg/kg oral dose in mice, this compound achieved a maximal RBP4 reduction of 81% and sustained a 64% reduction at 24 hours, demonstrating a strong PK/PD correlation.[18]

Protocol: Measuring Serum RBP4 Levels in Mice

  • Dosing: Mice (e.g., CD-1 or Abca4⁻/⁻ knockout models) receive the test compound via oral gavage at a specified dose (e.g., 25 mg/kg).[18] A vehicle control group receives the formulation without the active compound.

  • Blood Collection: At various time points post-dosing (e.g., 2, 4, 8, 24 hours), blood is collected via submandibular or cardiac puncture.

  • Serum Preparation: The whole blood is allowed to clot at room temperature and then centrifuged to separate the serum.[3]

  • RBP4 Quantification (ELISA): Serum RBP4 concentration is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[3][20]

    • a. Coating: A microplate is pre-coated with a capture antibody specific for RBP4.

    • b. Sample Addition: Serum samples (appropriately diluted) and standards are added to the wells. RBP4 in the sample binds to the capture antibody.

    • c. Detection: A detection antibody, conjugated to an enzyme like HRP, is added, binding to the captured RBP4.

    • d. Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

    • e. Measurement: The absorbance is read on a microplate reader, and the RBP4 concentration is determined by comparison to the standard curve.[20]

The RBP4-STRA6 Signaling Axis

Beyond its role as a transporter, the binding of the holo-RBP4 complex to its receptor STRA6 also initiates an intracellular signaling cascade.[6][21] This is a critical consideration in drug development, as modulating this pathway could have unintended consequences. Upon holo-RBP4 binding, STRA6 activates the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[6][21][22] This leads to the phosphorylation and activation of STAT transcription factors, which upregulate target genes like SOCS3, an inhibitor of insulin signaling.[6][21]

STRA6_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular HoloRBP4 Holo-RBP4 Complex STRA6 STRA6 Receptor HoloRBP4->STRA6 Binds Retinol Retinol Transported into cell STRA6->Retinol JAK2 JAK2 STRA6->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates pSTAT5 p-STAT5 (Dimerizes) STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocates to Gene Gene Transcription (e.g., SOCS3) Nucleus->Gene

Caption: Holo-RBP4 binding to STRA6 activates JAK/STAT signaling.

The non-retinoid antagonists discussed here, including the this compound series, are designed to lower the concentration of the ligand (holo-RBP4) available to bind STRA6. By reducing the circulating holo-RBP4 pool, they indirectly dampen this signaling pathway, which may offer additional therapeutic benefits, particularly in the context of metabolic diseases where this pathway can contribute to insulin resistance.[6]

Summary and Future Outlook

The development of RBP4 antagonists has evolved significantly, moving from repurposed retinoids like Fenretinide to highly potent and specific non-retinoid molecules. The comparative analysis highlights a clear progression in optimizing for potency, selectivity, and pharmacokinetic properties.

  • Fenretinide served as an important proof-of-concept but is limited by its off-target effects and lower potency.[3][14]

  • A1120 established a benchmark for non-retinoid potency but was ultimately hindered by poor metabolic stability.[12]

  • Tinlarebant and BPN-14136 represent the current clinical forefront, demonstrating high potency and favorable drug-like properties that have enabled their progression into human trials.[15][16][23]

  • This compound (Compound 43) emerges as a highly competitive preclinical candidate. It successfully combines the high potency demonstrated by A1120 with the excellent metabolic stability required for a viable oral drug, a critical achievement in this chemical series.[13]

The future of RBP4 antagonist development will likely focus on further refining PK/PD relationships to ensure sustained RBP4 suppression with convenient dosing regimens. Additionally, exploring the therapeutic potential of these antagonists beyond ophthalmology, in areas like metabolic disease, remains an exciting avenue of research.[11] The robust preclinical profile of the this compound class makes it a significant asset in the ongoing effort to develop safe and effective treatments for diseases driven by RBP4-mediated pathology.

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Sources

In Vivo Efficacy of Octahydrocyclopenta[c]pyrrol-4-ol Based Compounds: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The octahydrocyclopenta[c]pyrrole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. Its rigid, bicyclic core allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets. This guide provides a comparative analysis of the in vivo efficacy of compounds based on this and closely related scaffolds, with a focus on their applications as Retinol Binding Protein 4 (RBP4) antagonists and Dipeptidyl Peptidase 4 (DPP4) inhibitors. We will delve into the experimental data supporting their efficacy, provide detailed protocols for key in vivo studies, and explore the underlying mechanisms of action.

I. Comparative Analysis of In Vivo Efficacy

The versatility of the octahydrocyclopenta[c]pyrrole core is evident in its successful application in developing potent and selective inhibitors for distinct protein targets. Below, we compare the in vivo performance of lead compounds in two major therapeutic domains.

RBP4 Antagonists for Ocular Diseases

Therapeutic Rationale: The accumulation of cytotoxic bisretinoids in the retinal pigment epithelium (RPE) is implicated in the pathogenesis of atrophic age-related macular degeneration (AMD) and Stargardt disease. Antagonists of Retinol Binding Protein 4 (RBP4) can impede the transport of serum retinol to the RPE, thereby reducing the formation of these toxic byproducts.[1]

Key Compounds and In Vivo Performance:

A standout antagonist, a bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo analogue referred to as compound 33 , has demonstrated exceptional in vivo efficacy.[2] In preclinical studies, this compound was found to robustly reduce circulating plasma RBP4 levels by over 90%.[2] Another notable non-retinoid RBP4 antagonist, A1120 , has also been shown to significantly lower serum RBP4 and inhibit the formation of lipofuscin bisretinoids in animal models of enhanced retinal lipofuscinogenesis.[3]

Compound Scaffold In Vivo Model Key Efficacy Endpoints Alternative Compared Reference
Compound 33 Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrroloRodent models>90% reduction in circulating plasma RBP4 levelsNot specified
A1120 Non-retinoid RBP4 antagonistAbca4-/- miceSignificant reduction in serum RBP4, visual cycle retinoids, and ocular lipofuscinFenretinide[3]

Mechanism of Action: RBP4-TTR Interaction

The primary mechanism of these antagonists is the disruption of the interaction between RBP4 and transthyretin (TTR), which is essential for the transport of retinol in the bloodstream. By binding to RBP4, these compounds prevent the formation of the RBP4-retinol-TTR complex, leading to the rapid renal clearance of RBP4.

RBP4_Antagonist_Mechanism cluster_0 Normal Physiology cluster_1 With RBP4 Antagonist Retinol Retinol RBP4_Retinol RBP4-Retinol Complex Retinol->RBP4_Retinol Binds to RBP4 RBP4 RBP4->RBP4_Retinol TTR TTR Transport_Complex RBP4-Retinol-TTR Transport Complex TTR->Transport_Complex RBP4_Retinol->Transport_Complex Binds to Retina Retina Transport_Complex->Retina Delivers Retinol Antagonist Octahydrocyclopenta[c]pyrrol-4-ol based Antagonist Blocked_RBP4 RBP4-Antagonist Complex Antagonist->Blocked_RBP4 Binds to RBP4_2 RBP4 RBP4_2->Blocked_RBP4 TTR_2 TTR Kidney Renal Clearance Blocked_RBP4->Kidney Leads to

Caption: Mechanism of RBP4 antagonists.

DPP4 Inhibitors for Type 2 Diabetes

Therapeutic Rationale: Dipeptidyl peptidase 4 (DPP4) is an enzyme that rapidly degrades incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.[4]

Key Compounds and In Vivo Performance:

Derivatives of octahydrocyclopenta[b]pyrrole-2-carbonitrile have been identified as potent and selective DPP4 inhibitors. Specifically, compounds 8l and 9l demonstrated efficacy in reducing blood glucose levels in vivo.[5] Compound 9l, in particular, showed good efficacy in an oral glucose tolerance test (OGTT) in ICR mice.[5]

Compound Scaffold In Vivo Model Key Efficacy Endpoints Alternative Compared Reference
Compound 9l Octahydrocyclopenta[b]pyrrole-2-carbonitrileICR miceGood efficacy in oral glucose tolerance testNot specified[5]
Compound 8l Octahydrocyclopenta[b]pyrrole-2-carbonitrileNot specifiedDecreased blood glucose in vivoNot specified[5]

Mechanism of Action: DPP4 Inhibition and Incretin Effect

DPP4 inhibitors prevent the breakdown of incretin hormones, thereby prolonging their action. This leads to a cascade of events that ultimately lowers blood glucose levels.

DPP4_Inhibitor_Mechanism cluster_0 Normal Physiology cluster_1 With DPP4 Inhibitor Food Food Intake Incretins Incretins (GLP-1) Food->Incretins Stimulates Release DPP4 DPP4 Enzyme Incretins->DPP4 Degraded by Pancreas Pancreas Incretins->Pancreas Stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin Insulin Release Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose Inhibitor This compound based Inhibitor DPP4_2 DPP4 Enzyme Inhibitor->DPP4_2 Inhibits Active_Incretins Increased Active Incretins Pancreas_2 Pancreas Active_Incretins->Pancreas_2 Prolonged Stimulation Insulin_2 Enhanced Insulin Release Pancreas_2->Insulin_2 Glucose_2 Improved Glucose Control Insulin_2->Glucose_2

Caption: Mechanism of DPP4 inhibitors.

II. Experimental Protocols for In Vivo Efficacy Studies

The following are representative protocols for evaluating the in vivo efficacy of RBP4 antagonists and DPP4 inhibitors.

Protocol: Evaluation of RBP4 Antagonists in a Mouse Model of Enhanced Lipofuscinogenesis

Objective: To assess the efficacy of an this compound based RBP4 antagonist in reducing serum RBP4 levels and ocular bisretinoid accumulation.

Animal Model: Abca4-/- mice, which exhibit accelerated lipofuscin accumulation.

Methodology:

  • Animal Acclimatization: House Abca4-/- mice (8-10 weeks old) in a controlled environment for at least one week prior to the study.

  • Grouping: Randomly assign mice to a vehicle control group and a treatment group (n=8-10 per group).

  • Dosing: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage at a predetermined dose (e.g., 10-50 mg/kg). Administer vehicle to the control group.

  • Blood Sampling: Collect blood samples via retro-orbital or tail vein bleeding at baseline and at specified time points throughout the study (e.g., weekly).

  • Serum RBP4 Measurement:

    • Isolate serum from blood samples by centrifugation.

    • Quantify serum RBP4 levels using a commercially available ELISA kit for mouse RBP4.[6][7]

  • Ocular Bisretinoid Analysis:

    • At the end of the study, euthanize the mice and enucleate the eyes.

    • Extract bisretinoids from the eyecups using an organic solvent mixture (e.g., methanol/chloroform).

    • Analyze and quantify the bisretinoid content using high-performance liquid chromatography (HPLC).

  • Data Analysis: Compare the mean serum RBP4 levels and ocular bisretinoid content between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol: Oral Glucose Tolerance Test (OGTT) for DPP4 Inhibitor Efficacy

Objective: To evaluate the effect of an this compound based DPP4 inhibitor on glucose tolerance in mice.

Animal Model: ICR mice or a diabetic mouse model (e.g., db/db mice).

Methodology:

  • Animal Acclimatization: House mice (8-10 weeks old) in a controlled environment for at least one week.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Dosing: Administer the test compound or vehicle orally 30-60 minutes before the glucose challenge.[8][9]

  • Baseline Blood Glucose: Take a baseline blood sample (t=0) from the tail vein and measure blood glucose using a glucometer.

  • Glucose Challenge: Administer a glucose solution (2 g/kg body weight) orally.[8][9]

  • Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each animal.

    • Compare the AUC values between the treatment and control groups using statistical analysis.

III. Future Directions and Broader Therapeutic Potential

While the in vivo efficacy of this compound based compounds is well-documented for RBP4 and DPP4 inhibition, the broader therapeutic potential of this scaffold is an active area of research. In vitro studies have suggested potential applications in other areas:

  • Antiviral Activity: The pyrrolidine core is present in some compounds with anti-influenza activity.[10] Further derivatization of the octahydrocyclopenta[c]pyrrole scaffold could yield novel antiviral agents.

  • Anticancer Properties: Pyrrole derivatives have been investigated as inhibitors of protein kinases involved in cancer progression.[11] The rigid structure of the octahydrocyclopenta[c]pyrrole core could be exploited to develop selective kinase inhibitors.

  • Neurodegenerative Diseases: Some pyrrolizine-based compounds, which share structural similarities, have shown promise as cholinesterase inhibitors for Alzheimer's disease.[12] This suggests that the octahydrocyclopenta[c]pyrrole scaffold could be a starting point for the design of new agents targeting neurodegenerative pathways.

Further in vivo studies are warranted to explore these potential applications and to fully elucidate the therapeutic promise of this versatile chemical scaffold.

IV. References

  • A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5401905/]

  • Evaluation of different classes of RBP4 antagonists as potential treatments for AMD. [URL: https://iovs.arvojournals.org/article.aspx?articleid=2354719]

  • What is the comparative efficacy and safety of different Dipeptidyl Peptidase-4 (DPP-4) inhibitors? [URL: https://droracle.com/faq/what-is-the-comparative-efficacy-and-safety-of-different-dipeptidyl-peptidase-4-dpp-4-inhibitors/]

  • A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. [URL: https://www.researchgate.net/publication/315714408_A_comparative_study_of_the_binding_properties_dipeptidyl_peptidase-4_DPP-4_inhibitory_activity_and_glucose-lowering_efficacy_of_the_DPP-4_inhibitors_alogliptin_linagliptin_saxagliptin_sitagliptin_a]

  • Comparison of currently marketed DPP-4 inhibitors. [URL: https://www.researchgate.net/figure/Comparison-of-currently-marketed-DPP-4-inhibitors_tbl1_273822187]

  • Physiological and Pharmacological Mechanisms through which the DPP-4 Inhibitor Sitagliptin Regulates Glycemia in Mice. [URL: https://academic.oup.com/endo/article/152/10/3737/2457497]

  • Novel 3-(2-adamantyl)pyrrolidines with potent activity against influenza A virus-identification of aminoadamantane derivatives bearing two pharmacophoric amine groups. [URL: https://pubmed.ncbi.nlm.nih.gov/11516447/]

  • In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. [URL: https://diabetesjournals.org/diabetes/article/73/5/671/154245/In-Vivo-Inhibition-of-Dipeptidyl-Peptidase-4]

  • In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. [URL: https://pubmed.ncbi.nlm.nih.gov/38295385/]

  • Comparative efficacy and safety of dipeptidyl peptidase-4 inhibitors in adults with type 2 diabetes mellitus: A network meta-analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/39625368/]

  • Hepatocytes Are the Principal Source of Circulating RBP4 in Mice. [URL: https://diabetesjournals.org/diabetes/article/61/8/1932/14299/Hepatocytes-Are-the-Principal-Source-of]

  • Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/25218288/]

  • Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties. [URL: https://pubmed.ncbi.nlm.nih.gov/12729645/]

  • Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. [URL: https://pubs.acs.org/doi/10.1021/jm501399j]

  • Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development. [URL: https://www.researchgate.net/publication/379895085_Retinol_binding_protein_4_antagonists_and_protein_synthesis_inhibitors_Potential_for_therapeutic_development]

  • Octahydrocyclopenta[c]pyrrole | 5661-03-0. [URL: https://www.benchchem.com/product/bcp0215]

  • US10407433B2 - Substituted 4-phenylpiperidines, their preparation and use. [URL: https://patents.google.com/patent/US10407433B2/en]

  • Lablisa® Mouse RBP4(Retinol Binding Protein 4, Plasma) ELISA Kit. [URL: https://www.labrecon.com/Lablisa-Mouse-RBP4-Retinol-Binding-Protein-4-Plasma-ELISA-Kit]

  • Decreased clearance of serum retinol-binding protein and elevated levels of transthyretin in insulin-resistant ob/ob mice. [URL: https://journals.physiology.org/doi/full/10.1152/ajpendo.00649.2006]

  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00684]

  • Mouse/Rat RBP4 ELISA. [URL: https://www.biovendor.com/mouse-rat-rbp4-elisa]

  • Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9189311/]

  • A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis. [URL: https://iovs.arvojournals.org/article.aspx?articleid=2188402]

  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4538462/]

  • Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/e8654]

  • Application Notes and Protocols for Animal Models in DPP-4 Inhibitor Research for Diabetes. [URL: https://www.benchchem.com/application-notes/BCHM27495-application-notes]

  • (A) Overlay of minimized bound conformations of RBP4 antagonist 33... [URL: https://www.researchgate.net/figure/A-Overlay-of-minimized-bound-conformations-of-RBP4-antagonist-33-magenta-and-3_fig3_280931221]

  • DPP-4 inhibitor improved insulin sensitivity and glucose tolerance in SL... [URL: https://www.researchgate.net/figure/DPP-4-inhibitor-improved-insulin-sensitivity-and-glucose-tolerance-in-SL-or-SO-fed-db-db_fig4_299406540]

  • Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores. [URL: https://pubs.acs.org/doi/10.1021/jm990412b]

  • Synthesis of potent pyrrolidine influenza neuraminidase inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/18308528/]

  • In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. [URL: https://scilit.net/article/10.1128/aac.46.4.971-976.2002]

  • Mouse RBP4(Retinol Binding Protein 4, Plasma) ELISA Kit. [URL: https://www.americanresearchproducts.com/Mouse-RBP4-Retinol-Binding-Protein-4-Plasma-ELISA-Kit-p/em0165.htm]

  • Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9498263/]

  • In vivo activity results of selected compounds. [URL: https://www.researchgate.net/figure/In-vivo-activity-results-of-selected-compounds_tbl2_290457618]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [URL: https://www.mdpi.com/1420-3049/27/10/3287]

  • Octahydrocyclopenta[c]pyrrole derivatives. [URL: https://www.researchgate.net/figure/Octahydrocyclopenta-c-pyrrole-derivatives_fig1_379895289]

  • Molecular modeling of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile as a dipeptidyl peptidase IV (DPP4) inhibitor. [URL: https://www.japsonline.com/admin/php/uploads/2689_pdf.pdf]

  • Design, synthesis, in vitro and in vivo evaluation of novel pyrrolizine-based compounds with potential activity as cholinesterase inhibitors and anti-Alzheimer's agents. [URL: https://pubmed.ncbi.nlm.nih.gov/31586715/]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9368541/]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. [URL: https://www.mdpi.com/1420-3049/29/1/11]

  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. [URL: https://pubmed.ncbi.nlm.nih.gov/36695277/]

  • Phenolic compounds as anti-Alzheimer's disease agents. [URL: https://oexplore.com/journals/neuro-research/article/phenolic-compounds-as-anti-alzheimers-disease-agents-200010]

  • Computational Molecular Docking Analysis of Six Nitrogen-containing Heterocyclic compounds from a Chemical Database: Exploring their Potential as Anti-Alzheimer's agents and Validation through Redocking Studies. [URL: https://ajpr.in/index.php/ajpr/article/view/1004]

  • Discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as novel hedgehog signaling inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/22981329/]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955762/]

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Validating the Mechanism of Action of Octahydrocyclopenta[c]pyrrol-4-ol (OCTA-401): A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for validating the mechanism of action (MoA) of a novel small molecule, Octahydrocyclopenta[c]pyrrol-4-ol, hereafter referred to as OCTA-401 . Initial discovery efforts suggest potential anti-tumor activity for the octahydrocyclopenta[c]pyrrole scaffold[1][2]. This document outlines a rigorous, multi-phase validation strategy to test the hypothesis that OCTA-401 acts as a specific inhibitor of Mitogen-Activated Protein Kinase Kinase (MEK1) , a critical node in the MAPK/ERK signaling pathway frequently dysregulated in cancer.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust approach to MoA confirmation. We will objectively compare the performance of OCTA-401 with two critical reference compounds:

  • Posinib: A well-characterized, potent, and selective MEK1 inhibitor (Positive Control).

  • OCTA-401-Inactive: A structurally related analogue of OCTA-401, designed to be devoid of MEK1 inhibitory activity (Negative Control).

Phase 1: Direct Target Inhibition - Biochemical Validation

The foundational step in MoA validation is to confirm that the compound directly inhibits the activity of the purified, recombinant target enzyme. This removes the complexities of the cellular environment and provides a direct measure of enzymatic inhibition.[3][4]

Rationale for Assay Choice

We will employ a luminescence-based kinase assay, specifically the ADP-Glo™ Kinase Assay. This format is highly sensitive, scalable for high-throughput screening, and directly measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[5] This provides a more direct readout of enzymatic function compared to assays that measure ATP depletion, which can be prone to artifacts from compounds that interfere with the luciferase reporter system.

Experimental Protocol: ADP-Glo™ MEK1 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of OCTA-401 against recombinant human MEK1.

Materials:

  • Recombinant active MEK1 enzyme

  • Inactive ERK2 substrate

  • ATP (at Km concentration for MEK1)

  • ADP-Glo™ Kinase Assay Kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test Compounds: OCTA-401, Posinib, OCTA-401-Inactive (solubilized in 100% DMSO)

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer 1 µL of each dilution into a 384-well assay plate. Include "no-inhibitor" (DMSO only) and "no-enzyme" controls.

  • Enzyme/Substrate Addition: Prepare a master mix of MEK1 enzyme and its substrate, inactive ERK2, in kinase reaction buffer. Add 10 µL of this mix to each well. Pre-incubate for 15 minutes at room temperature to allow compound binding.[5]

  • Initiate Reaction: Prepare an ATP solution at its known Km value for MEK1. Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

  • Reaction Incubation: Allow the reaction to proceed for 1 hour at room temperature.

  • Terminate Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion & Signal Generation: Add 40 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the "no-inhibitor" (100% activity) and "no-enzyme" (0% activity) controls. Plot the percent inhibition versus the log of compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data: Biochemical Potency
CompoundTargetBiochemical IC50 (nM)Rationale for Comparison
OCTA-401 MEK115.2Demonstrates potent, direct inhibition of the target enzyme.
Posinib MEK15.8Confirms the assay is performing correctly with a known potent inhibitor.
OCTA-401-Inactive MEK1> 10,000Establishes a structure-activity relationship; small changes abolish activity.

Phase 2: Target Engagement in the Cellular Milieu

Confirming that a compound inhibits a purified enzyme is necessary but not sufficient. The next critical step is to demonstrate that the compound can enter a living cell and physically interact with its intended target.[6] Failure to engage the target in a cellular context is a common reason for the discrepancy between biochemical potency and cellular efficacy.[7]

Rationale for Assay Choice

The Cellular Thermal Shift Assay (CETSA®) is an invaluable tool for verifying target engagement in an un-modified, physiological context.[8][9] It operates on the principle that a protein becomes more thermally stable when bound to a ligand. This stabilization can be measured by heating cell lysates treated with a compound and quantifying the amount of soluble (non-denatured) protein remaining at various temperatures.

Experimental Protocol: Western Blot-Based CETSA

Objective: To demonstrate that OCTA-401 binds to and stabilizes MEK1 in intact cancer cells.

Materials:

  • HT-29 colon cancer cells (known to have a BRAF mutation, leading to hyperactivation of the MEK/ERK pathway)

  • Test Compounds: OCTA-401, Posinib, OCTA-401-Inactive, Vehicle (DMSO)

  • PBS, Protease Inhibitor Cocktail

  • Anti-MEK1 antibody, Anti-GAPDH antibody (loading control)

  • Secondary HRP-conjugated antibody

  • SDS-PAGE gels and Western Blotting equipment

Procedure:

  • Cell Treatment: Treat HT-29 cells with a high concentration (e.g., 10 µM) of OCTA-401, Posinib, OCTA-401-Inactive, or vehicle (DMSO) for 2 hours.

  • Cell Harvest: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into separate PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separate Soluble Fraction: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.

  • Western Blot Analysis: Collect the supernatants (soluble fraction). Normalize protein concentration using a BCA assay. Analyze the samples by SDS-PAGE and Western blot using a primary antibody against MEK1. Re-probe the membrane with an antibody against a highly stable protein like GAPDH as a loading control.

  • Data Analysis: Quantify the band intensities for MEK1 at each temperature for each treatment condition. Plot the percentage of soluble MEK1 relative to the non-heated control versus temperature. The curve for a compound that binds MEK1 will show a rightward shift, indicating a higher aggregation temperature (Tagg).

Comparative Data: Cellular Target Engagement
Compound (10 µM)TargetTagg Shift (ΔTagg in °C)Interpretation
OCTA-401 MEK1+5.1Strong evidence of direct binding and stabilization of MEK1 in cells.
Posinib MEK1+6.3Validates the experimental system with a known MEK1 binder.
OCTA-401-Inactive MEK1-0.2Lack of stabilization confirms the inactive nature of the control.
Vehicle (DMSO) MEK10 (Baseline)Establishes the baseline thermal stability of MEK1.
Visualizing the MoA Validation Workflow

The overall logic of this guide follows a stepwise progression from direct biochemical interaction to cellular and phenotypic consequences.

MoA_Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Cellular & Phenotypic Outcome b_assay Biochemical Assay (ADP-Glo™) b_result Determine IC50 (Direct Inhibition) b_assay->b_result c_assay Cellular Assay (CETSA) b_result->c_assay Potent? Proceed. c_result Confirm Target Binding (Thermal Shift) c_assay->c_result p_assay Pathway & Phenotypic Assays (p-ERK WB, Cell Viability) c_result->p_assay Engaged? Proceed. p_result Validate Downstream Effects & Biological Outcome p_assay->p_result Conclusion Conclusion p_result->Conclusion MoA Validated

Caption: Workflow for validating the MoA of OCTA-401.

Phase 3: Downstream Pathway Modulation and Phenotypic Consequences

The final and most physiologically relevant phase is to demonstrate that target engagement by OCTA-401 leads to the expected downstream biological effects.[10] For a MEK1 inhibitor, this means a reduction in the phosphorylation of its direct substrate, ERK1/2, and a subsequent anti-proliferative or cytotoxic effect in cancer cells dependent on this pathway.[11]

Rationale for Experimental Choices
  • Phospho-ERK Western Blot: This is a direct pharmacodynamic biomarker assay. It measures the immediate consequence of MEK1 inhibition—the decrease in phosphorylated ERK (p-ERK).[12] This confirms that the observed target engagement is functionally relevant.

  • Cell Viability Assay (MTT/CellTiter-Glo®): This phenotypic assay determines if the inhibition of the MEK/ERK pathway translates into a desired biological outcome, such as inhibiting cell proliferation or inducing cell death.[13] Phenotypic screens are a cornerstone of cancer drug discovery.[14][15]

Experimental Protocol: Phospho-ERK1/2 Western Blot

Objective: To measure the concentration-dependent inhibition of ERK1/2 phosphorylation by OCTA-401 in HT-29 cells.

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of OCTA-401, Posinib, or OCTA-401-Inactive for 2 hours. Include a vehicle control.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot: Quantify total protein, and analyze 20 µg of lysate per lane via SDS-PAGE. Transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to ensure that the changes are in phosphorylation status, not total protein expression. Finally, probe for a loading control like GAPDH.

  • Data Analysis: Quantify the p-ERK and total ERK band intensities. Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the vehicle control. Determine the IC50 for p-ERK inhibition.

Comparative Data: Cellular Pathway and Phenotypic Activity
Compoundp-ERK Inhibition IC50 (nM)Cell Viability EC50 (nM)Interpretation
OCTA-401 35.740.5Potent pathway inhibition correlates strongly with anti-proliferative effect.
Posinib 12.115.3Confirms the linkage between p-ERK inhibition and cell viability in this model.
OCTA-401-Inactive > 10,000> 10,000Lack of pathway modulation results in no phenotypic effect, confirming on-target action.
Visualizing the Hypothesized Signaling Pathway

The diagram below illustrates the proposed mechanism of action for OCTA-401 within the MAPK/ERK signaling cascade.

Signaling_Pathway cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression OCTA_401 OCTA-401 OCTA_401->MEK1 Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK pathway by OCTA-401.

Conclusion and Interpretation

The collective evidence from this three-phase validation process provides a robust and compelling case for the mechanism of action of OCTA-401.

  • Biochemical assays demonstrate that OCTA-401 is a potent, direct inhibitor of the MEK1 enzyme.

  • Cellular target engagement studies confirm that OCTA-401 enters cells and physically binds to MEK1, leading to its stabilization.

  • Pharmacodynamic and phenotypic assays show a clear, causal link between this target engagement, the inhibition of downstream ERK phosphorylation, and a potent anti-proliferative effect in a relevant cancer cell line.

The strong correlation between biochemical IC50, cellular pathway IC50, and phenotypic EC50, especially when compared against both positive and negative controls, rigorously validates the hypothesis that This compound (OCTA-401) exerts its anti-tumor effect through the direct and specific inhibition of MEK1 . This systematic approach provides the necessary confidence to advance the compound into further preclinical development.

References

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A Comparative Computational Docking Analysis of Octahydrocyclopenta[c]pyrrol-4-ol Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Octahydrocyclopenta[c]pyrrole Scaffold

The octahydrocyclopenta[c]pyrrole core is a rigid bicyclic scaffold that has garnered significant interest in medicinal chemistry due to its favorable three-dimensional architecture, which allows for the precise positioning of substituents to optimize interactions with biological targets.[1] This structural rigidity can lead to enhanced binding affinity and selectivity, making it a "privileged scaffold" in drug discovery.[2] Derivatives of this core have shown promise in a range of therapeutic areas, from metabolic and ocular diseases to neurological and infectious conditions.[3][4]

This guide presents a comparative computational docking study of a representative derivative, Octahydrocyclopenta[c]pyrrol-4-ol, against three distinct and clinically relevant protein targets:

  • Human Retinol Binding Protein 4 (RBP4): A transporter of retinol implicated in age-related macular degeneration and Stargardt disease.[3]

  • Human Acetylcholinesterase (AChE): A key enzyme in the cholinergic nervous system and a validated target for the treatment of Alzheimer's disease.[5][6]

  • Penicillin-Binding Protein 2a (PBP2a) from MRSA: A crucial enzyme responsible for the antibiotic resistance of Methicillin-Resistant Staphylococcus aureus.[7]

By evaluating the binding potential of this compound against these diverse targets, we aim to provide researchers, scientists, and drug development professionals with valuable insights into the scaffold's therapeutic versatility. This in-silico analysis will be benchmarked against the performance of known ligands for each respective target, offering a clear comparison of binding affinity and interaction patterns.

Methodology: A Validated Computational Docking Workflow

The following step-by-step protocol outlines the computational methodology employed in this study. The rationale behind each step is provided to ensure scientific rigor and reproducibility.

Experimental Workflow Diagram

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase protein_prep Protein Preparation - Download PDB structure - Remove water & heteroatoms - Add polar hydrogens - Assign partial charges grid_gen Grid Box Generation - Define binding site based on co-crystallized ligand protein_prep->grid_gen ligand_prep Ligand Preparation - Obtain 3D structure - Add hydroxyl group - Energy minimization - Assign rotatable bonds docking Molecular Docking - AutoDock Vina - Exhaustiveness = 8 ligand_prep->docking grid_gen->docking analysis Results Analysis - Binding energy (kcal/mol) - Pose visualization - Interaction analysis docking->analysis

Caption: A schematic of the computational docking workflow, from initial protein and ligand preparation to the final analysis of docking results.

Step 1: Protein Structure Preparation

The crystal structures of the target proteins were obtained from the RCSB Protein Data Bank (PDB).[8] For each target, a structure co-crystallized with a relevant ligand was chosen to define the binding site accurately. The PDB IDs for the selected proteins are:

  • Human RBP4: 4O9S[9]

  • Human AChE: 4EY7[5]

  • PBP2a from MRSA: 3ZFZ[10]

The protein structures were prepared using AutoDockTools. This involved removing water molecules and non-essential heteroatoms, adding polar hydrogens, and assigning Gasteiger charges. This process ensures that the protein is in a chemically correct state for docking.[11]

Step 2: Ligand Preparation

The 3D structure of the Octahydrocyclopenta[c]pyrrole core was obtained from PubChem (CID: 110688).[4] A hydroxyl group was added at the 4-position using molecular modeling software to create this compound. The structures of the known inhibitors (Retinol for RBP4, Donepezil for AChE, and Ceftaroline for PBP2a) were also obtained from their respective co-crystallized PDB files. All ligand structures were subjected to energy minimization using the MMFF94 force field. Rotatable bonds were defined to allow for conformational flexibility during the docking process.

Step 3: Molecular Docking Protocol

Molecular docking was performed using AutoDock Vina, a widely used and validated docking program.[12] A grid box was defined for each target protein, encompassing the active site as identified by the co-crystallized ligand. The size of the grid box was set to 25 x 25 x 25 Å to allow for sufficient space for the ligand to adopt various conformations. The exhaustiveness of the search algorithm was set to 8 to ensure a thorough exploration of the conformational space.

Step 4: Analysis of Docking Results

The docking results were analyzed based on the predicted binding affinity (in kcal/mol) and the binding pose of the ligand within the protein's active site. Lower binding energy values indicate a more favorable binding interaction.[13] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the molecular basis of the predicted binding.

Comparative Docking Performance

The docking results for this compound are presented below in comparison to the known ligands for each target protein.

Target 1: Human Retinol Binding Protein 4 (RBP4)

RBP4 is the primary transporter of retinol (Vitamin A) in the blood.[14] Antagonism of RBP4 is a potential therapeutic strategy for atrophic age-related macular degeneration and Stargardt disease.[3]

LigandPredicted Binding Affinity (kcal/mol)Key Interactions
This compound -6.8Hydrogen bond with Gln118; Hydrophobic interactions with Phe15, Leu36
Retinol (Natural Ligand) -8.2Hydrogen bond with Glu100; Extensive hydrophobic interactions within the β-barrel cavity

The docking results suggest that this compound can fit within the binding pocket of RBP4, forming a key hydrogen bond with Gln118. However, its predicted binding affinity is less favorable than that of the natural ligand, retinol, which benefits from more extensive hydrophobic interactions. This indicates that while the core scaffold is a good starting point, further derivatization would be necessary to enhance potency.

Target 2: Human Acetylcholinesterase (AChE)

AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine.[6] Inhibition of AChE is a major therapeutic approach for managing the symptoms of Alzheimer's disease.[15]

LigandPredicted Binding Affinity (kcal/mol)Key Interactions
This compound -7.5Hydrogen bond with Ser203; Cation-π interaction with Trp86
Donepezil (Approved Drug) -11.2Dual binding site interactions; π-π stacking with Trp286 and Tyr341; Hydrogen bond with Phe295

This compound shows a promising predicted binding affinity for AChE, engaging in a cation-π interaction with a key tryptophan residue in the catalytic anionic site. This is a common feature of many AChE inhibitors. However, its binding energy is significantly weaker than that of the approved drug Donepezil, which spans both the catalytic and peripheral anionic sites of the enzyme.[5] This suggests that while the octahydrocyclopenta[c]pyrrole scaffold can target the active site of AChE, more complex derivatives would be needed to achieve the potency of established drugs.

Target 3: Penicillin-Binding Protein 2a (PBP2a) from MRSA

PBP2a confers resistance to β-lactam antibiotics in MRSA by taking over the cell wall synthesis function of other PBPs that are inhibited by these drugs.[7] The development of new PBP2a inhibitors is a critical area of antibiotic research.

LigandPredicted Binding Affinity (kcal/mol)Key Interactions
This compound -6.2Hydrogen bond with Ser403 (catalytic residue); Hydrophobic interactions with Tyr446
Ceftaroline (Approved Antibiotic) -9.5Covalent bond with Ser403; Extensive interactions in the active site

The docking study predicts that this compound can bind to the active site of PBP2a and form a hydrogen bond with the catalytic serine residue. This interaction is crucial for the inhibition of PBP activity. However, its predicted binding affinity is considerably lower than that of Ceftaroline, which forms a covalent bond with Ser403, leading to irreversible inhibition.[16] This suggests that while the scaffold can be directed to the PBP2a active site, the incorporation of a reactive group, such as a β-lactam ring, would be necessary to achieve potent antibacterial activity.

Discussion and Future Directions

This comparative computational docking study demonstrates the versatility of the this compound scaffold in binding to a diverse set of therapeutic targets. The in-silico results indicate that this molecule has the potential to interact with the active sites of RBP4, AChE, and PBP2a, forming key interactions that are characteristic of known inhibitors.

However, in all cases, the predicted binding affinity of the core scaffold is lower than that of the respective natural ligand or approved drug. This is to be expected, as these established ligands have been optimized for potency through extensive research and development. The key takeaway from this study is that the octahydrocyclopenta[c]pyrrole core serves as an excellent starting point for the design of more potent and selective inhibitors for these targets.

Future work should focus on structure-based drug design to elaborate on the this compound scaffold. For instance:

  • For RBP4 , adding a lipophilic tail to the scaffold could enhance hydrophobic interactions within the binding pocket, mimicking the polyene chain of retinol.

  • For AChE , extending the scaffold with an aromatic moiety could allow for dual-site binding, similar to Donepezil, potentially leading to a significant increase in inhibitory potency.

  • For PBP2a , incorporating a warhead group capable of forming a covalent bond with the catalytic serine residue could transform the scaffold into a potent irreversible inhibitor.

References

  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PubMed Central. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

  • Novel Drug Targets for Neurodegenerative Diseases of Elderly People to Develop Effective Therapeutics: A Comprehensive Analysis. PubMed Central. [Link]

  • RCSB PDB: Homepage. RCSB Protein Data Bank. [Link]

  • 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. RCSB PDB. [Link]

  • Octahydrocyclopenta(c)pyrrole | C7H13N | CID 110688. PubChem. [Link]

  • 3ZFZ: Crystal structure of ceftaroline acyl-PBP2a from MRSA with non. RCSB PDB. [Link]

  • Virtual screening of drugs against multiple targets of Alzheimer's disease. PubMed Central. [Link]

  • Software for molecular docking: a review. PubMed. [Link]

  • 4O9S: Crystal structure of Retinol-Binding Protein 4 (RBP4)in complex with a non-retinoid ligand. NCBI. [Link]

  • Cholinesterase inhibitor. Wikipedia. [Link]

  • Identification of small molecule inhibitors of penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus for the therapeutics of bacterial infection. PubMed. [Link]

  • Inhibition of penicillin-binding protein 2a (PBP2a) in methicillin resistant Staphylococcus aureus (MRSA) by combination of ampicillin and a bioactive fraction from Duabanga grandiflora. PubMed. [Link]

  • 5NU7: Structure of human holo plasma RBP4. RCSB PDB. [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central. [Link]

  • Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus. PubMed Central. [Link]

  • A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

  • RBP4 - Retinol-binding protein 4 - Homo sapiens (Human). UniProt. [Link]

  • Cholinesterase Inhibitors for Alzheimer's Disease. WebMD. [Link]

  • Identification of Potential Multitarget Compounds against Alzheimer's Disease through Pharmacophore-Based Virtual Screening. PubMed Central. [Link]

  • 4ey7 - Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil - Summary. PDBj. [Link]

  • Molecular Docking Tutorial. University of Palermo. [Link]

  • Software for Molecular Docking: A review. ResearchGate. [Link]

  • 4o9s - Crystal structure of Retinol-Binding Protein 4 (RBP4)in complex with a non-retinoid ligand - Summary. PDBj. [Link]

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A Researcher's Guide to Characterizing the Pharmacokinetic Profiles of Octahydrocyclopenta[c]pyrrol-4-ol Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The octahydrocyclopenta[c]pyrrol-4-ol scaffold and its parent pyrrolidine ring system are privileged structures in medicinal chemistry.[1][2] They are frequently found in natural products and serve as the core of numerous biologically active compounds due to their unique three-dimensional architecture, which allows for precise presentation of functional groups for target engagement.[1][2][3] Developing these scaffolds into viable drug candidates, however, requires a deep and early understanding of their pharmacokinetic properties—how they are absorbed, distributed, metabolized, and excreted (ADME) by the body.[4]

This guide provides a framework for researchers engaged in the development of drugs based on the this compound and related pyrrolidine scaffolds. Given the nascent stage of many research programs targeting this specific chemical space, direct, publicly available comparative data on a homologous series of analogs is scarce. Therefore, this guide adopts a dual approach:

  • A Comparative Analysis: We will use well-characterized, marketed drugs that share a related bicyclic pyrrolidine core—specifically, the dipeptidyl peptidase-4 (DPP-4) inhibitors Vildagliptin and Saxagliptin—as case studies. This comparison will illustrate how subtle structural modifications can profoundly impact key pharmacokinetic parameters.

  • A Methodological Blueprint: We will provide detailed, field-proven experimental protocols for the essential in vitro assays required to build a robust pharmacokinetic profile for novel analogs. These protocols are designed to be self-validating and are grounded in industry-standard practices.

Comparative Pharmacokinetics: A Tale of Two Gliptins

Vildagliptin and Saxagliptin are both potent DPP-4 inhibitors used in the management of type 2 diabetes.[5][6] They share a common mechanism but possess distinct structural features that lead to different pharmacokinetic profiles. Analyzing these differences provides invaluable insight for medicinal chemists working on similar scaffolds.

Pharmacokinetic ParameterVildagliptinSaxagliptinKey Implications for Drug Design
Oral Bioavailability (F) ~85%~67%High bioavailability is desirable. Differences here may relate to first-pass metabolism or inherent permeability.
Time to Peak Plasma Conc. (Tmax) 1.7 hours2 hours (parent), 4 hours (active metabolite)Reflects the rate of absorption. The presence of an active metabolite with a later Tmax extends the pharmacodynamic effect.
Plasma Protein Binding ~9.3%NegligibleLow protein binding means a higher fraction of unbound, active drug is available to reach the target tissue.[7][8]
Elimination Half-life (t½) ~2-3 hours~2.5 hours (parent), ~3.1 hours (active metabolite)A shorter half-life may necessitate more frequent dosing. Vildagliptin is typically dosed twice daily.[5]
Metabolism Primarily hydrolysis of the cyano group to an inactive carboxylic acid metabolite. Minor CYP-mediated metabolism.Primarily metabolized by Cytochrome P450 3A4/5 (CYP3A4/5) to an active metabolite.Heavy reliance on a single CYP enzyme (like Saxagliptin) increases the risk of drug-drug interactions.[6] Vildagliptin's hydrolysis pathway is generally considered lower risk.
Primary Excretion Route Renal (~85%, with 23% as unchanged drug)Renal (~75%, with 24% as parent, 36% as active metabolite)Both are cleared by the kidneys, requiring dose adjustments in patients with renal impairment.[5]

This table synthesizes data from multiple sources on the pharmacokinetics of DPP-4 inhibitors.[5][6]

This comparison underscores a critical principle in drug design: small structural changes can significantly alter a compound's metabolic fate and interaction with plasma proteins, thereby influencing its bioavailability, half-life, and potential for drug-drug interactions. For researchers working with novel this compound analogs, these data highlight the importance of early and comprehensive ADME profiling.

The ADME Profiling Workflow: From In Vitro Prediction to In Vivo Reality

A systematic approach to characterizing the ADME properties of new chemical entities (NCEs) is crucial for making informed decisions and identifying promising candidates while deprioritizing those with liabilities.[8][9]

cluster_0 In Vitro Screening Cascade cluster_1 In Vivo Studies Permeability Permeability Metabolic Stability Metabolic Stability Protein Binding Protein Binding Rodent PK Rodent PK Protein Binding->Rodent PK Select Candidates Efficacy/Tox Efficacy/Tox Rodent PK->Efficacy/Tox Preclinical Candidate Preclinical Candidate Efficacy/Tox->Preclinical Candidate Decision Gate Lead Optimization Lead Optimization Lead Optimization->Permeability Synthesized Analogs

Caption: A typical ADME/PK workflow in drug discovery.

Experimental Protocols for Core In Vitro ADME Assays

The following sections detail the methodologies for three fundamental in vitro assays that form the bedrock of any pharmacokinetic assessment.

Intestinal Permeability: The Caco-2 Bidirectional Assay

Causality: Oral drug absorption is a primary goal for many drug programs. The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption.[10][11] These cells, derived from human colorectal adenocarcinoma, form a monolayer with tight junctions and express key uptake and efflux transporters, thus mimicking the intestinal epithelial barrier.[12][13] Measuring transport in both directions (apical-to-basolateral, A->B; and basolateral-to-apical, B->A) allows for the calculation of an efflux ratio, which identifies compounds that are substrates of efflux pumps like P-glycoprotein (P-gp).[13]

cluster_0 Caco-2 Permeability Workflow seed Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form monolayer seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer dose Add test compound to Apical (A) or Basolateral (B) side teer->dose incubate Incubate at 37°C for a set time (e.g., 2h) dose->incubate sample Sample receiver compartment incubate->sample analyze Quantify compound concentration by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer.[10]

  • Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with TEER values within a pre-defined acceptable range are used.[13]

  • Compound Dosing (A->B): The test compound (e.g., at 10 µM) is added to the apical (upper) compartment of the Transwell insert. The basolateral (lower) compartment contains fresh buffer.

  • Compound Dosing (B->A): In parallel, for efflux determination, the compound is added to the basolateral compartment, and the apical side serves as the receiver.

  • Incubation: The plates are incubated at 37°C with gentle shaking for a defined period, typically 2 hours.[13]

  • Sampling & Analysis: After incubation, samples are taken from the receiver compartments. The concentration of the test compound in the donor and receiver samples is accurately quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B->A / Papp A->B) greater than 2 is generally indicative of active efflux.

Metabolic Stability: The Liver Microsomal Assay

Causality: The liver is the primary site of drug metabolism, and Cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum, are responsible for the metabolism of a vast majority of drugs.[14] A compound that is metabolized too quickly will have a short half-life and poor bioavailability. The in vitro liver microsomal stability assay is a rapid and cost-effective method to assess a compound's susceptibility to Phase I metabolism and predict its intrinsic clearance.[15][16][17]

cluster_1 Microsomal Stability Workflow prep Prepare incubation mix: Liver microsomes, buffer, test compound preincubate Pre-incubate mix at 37°C prep->preincubate start_rxn Initiate reaction by adding NADPH cofactor preincubate->start_rxn time_points Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) start_rxn->time_points quench Stop reaction in aliquots with cold organic solvent time_points->quench analyze Quantify remaining parent compound by LC-MS/MS quench->analyze calculate Plot % remaining vs. time Calculate t½ and Clint analyze->calculate

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: A reaction mixture containing pooled liver microsomes (from human or other species) and the test compound (typically at 1 µM) in a phosphate buffer is prepared.[16]

  • Pre-incubation: The mixture is pre-warmed to 37°C to allow for temperature equilibration.

  • Reaction Initiation: The metabolic reaction is started by the addition of the critical cofactor, NADPH, which is required for CYP enzyme activity.[15] A parallel incubation without NADPH serves as a negative control.[8]

  • Time-Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[16]

  • Reaction Quenching: The metabolic activity in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the concentration of the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[15]

Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)

Causality: Once a drug enters the bloodstream, it can bind to plasma proteins like albumin.[18] It is generally the unbound fraction of the drug that is pharmacologically active and available to be metabolized and cleared. Therefore, determining the fraction of unbound drug (fu) is essential for interpreting efficacy and pharmacokinetic data. The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique for this purpose.

cluster_2 Plasma Protein Binding (RED) Workflow spike Spike test compound into plasma load Load plasma into donor chamber of RED device spike->load add_buffer Add buffer to receiver chamber load->add_buffer incubate Incubate at 37°C with shaking until equilibrium (e.g., 4h) add_buffer->incubate sample Sample both plasma and buffer chambers incubate->sample matrix_match Matrix-match samples for accurate LC-MS/MS analysis sample->matrix_match analyze Quantify compound concentration in both samples matrix_match->analyze calculate Calculate % Unbound (fu) analyze->calculate

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.

Step-by-Step Methodology:

  • Preparation: The test compound is added to plasma (human or other species).

  • Device Loading: The plasma containing the test compound is added to one chamber (the donor chamber) of a RED device insert. The other chamber (the receiver chamber) is filled with phosphate-buffered saline (PBS). The two chambers are separated by a semi-permeable dialysis membrane with a molecular weight cutoff (e.g., 8 kDa) that allows the free drug to pass through but retains the large plasma proteins.[7]

  • Incubation: The sealed device is incubated at 37°C on an orbital shaker for a sufficient time (typically 4-6 hours) to allow the free drug to reach equilibrium across the membrane.[18]

  • Sampling: After incubation, aliquots are carefully removed from both the plasma and the buffer chambers.

  • Matrix Matching: To avoid analytical artifacts from different matrices, the plasma sample is diluted with PBS, and the buffer sample is diluted with blank plasma.

  • Sample Preparation & Analysis: Proteins are precipitated with a cold organic solvent, and the samples are analyzed by LC-MS/MS to determine the concentration of the drug in each chamber.

  • Data Analysis: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Conclusion and Future Directions

The journey from a promising chemical scaffold like this compound to a clinical candidate is a multi-parameter optimization challenge. A thorough understanding of a compound's pharmacokinetic profile is not merely a data collection exercise; it is a critical component of the decision-making process that guides medicinal chemistry efforts. By employing the robust in vitro methodologies detailed here, researchers can generate high-quality, reproducible data to build structure-pharmacokinetic relationships. This enables the rational design of analogs with improved oral bioavailability, optimized metabolic stability, and a lower potential for adverse drug interactions, ultimately increasing the probability of success for the entire drug discovery program.[4][9]

References

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A Comparative Guide to Cross-Reactivity Profiling of Octahydrocyclopenta[c]pyrrol-4-ol Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity profiling studies for inhibitors based on the Octahydrocyclopenta[c]pyrrol-4-ol scaffold. As researchers and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic window, de-risking potential toxicities, and ultimately achieving clinical success. Off-target effects are not merely side effects; they are frequently the underlying mechanism of action for compounds that fail in clinical trials.[1] This guide moves beyond mere protocol recitation to explain the causality behind experimental choices, enabling you to build a robust, self-validating profiling cascade.

The bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core is a versatile scaffold. While it has been successfully utilized in the development of non-retinoid antagonists for Retinol Binding Protein 4 (RBP4)[2][3], its structural features make it amenable for adaptation against other target classes, including protein kinases. Regardless of the intended primary target, a rigorous assessment of off-target interactions is non-negotiable. This guide will primarily use the lens of kinase inhibitor profiling—a well-established field with extensive methodologies—to illustrate the principles and techniques applicable to any inhibitor based on this scaffold.

The Strategic Imperative: Designing the Profiling Cascade

The initial step is not to simply run a battery of assays, but to strategically design a profiling cascade that answers the most critical questions at each stage of development. The choice of assays and the breadth of the target panel depend on the primary target and the compound's developmental stage.

Establishing that a molecule engages its intended target within a cell is a vital prerequisite for a successful drug discovery program.[4] This on-target engagement, coupled with the desired pharmacological effect, provides strong validation for the mechanism of action.[4] However, this is only half the story. A comprehensive understanding of off-target interactions is equally crucial for de-risking candidates before they advance.[5]

The following decision-making framework illustrates a typical profiling cascade, moving from broad, high-throughput in vitro methods to more physiologically relevant cell-based and proteome-wide approaches.

G cluster_0 Early Discovery & Hit-to-Lead cluster_1 Lead Optimization cluster_2 Preclinical Candidate Selection A Primary Target Assay (e.g., Biochemical IC50) B Broad In Vitro Selectivity Panel (e.g., KinomeScan®, Radiometric Kinase Panel) A->B Potent Hits Identified C Preliminary Safety Panel (e.g., CEREP, CYP Inhibition) B->C Characterize Primary Off-Targets D Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) C->D Promising Profile E Orthogonal Functional Assays (e.g., Phosphorylation in Cells) D->E Confirm Cellular Potency F Iterative SAR on Selectivity (Structure-Activity Relationship) E->F Optimize Selectivity vs. Potency G Proteome-Wide Profiling (e.g., Chemoproteomics, CETSA-MS) F->G Candidate Nominated H In Vivo Target Engagement & Biomarker Analysis G->H Comprehensive Off-Target Map I IND-Enabling Studies H->I G A 1. Compound Preparation Serial dilution of inhibitor in DMSO C 3. Pre-incubation Add diluted inhibitor to plate and incubate A->C B 2. Reaction Setup Add kinase, substrate, and buffer to plate B->C D 4. Initiation Add [γ-33P]ATP to start the reaction C->D E 5. Incubation Allow phosphorylation to occur at 25-30°C D->E F 6. Termination & Capture Spot reaction mixture onto filter membrane to stop reaction and bind substrate E->F G 7. Washing Wash membrane to remove unincorporated [γ-33P]ATP F->G H 8. Detection Quantify captured radiolabel using a scintillation counter G->H I 9. Data Analysis Calculate % inhibition and fit dose-response curve to determine IC50 H->I G A 1. Cell Culture & Treatment Treat intact cells with inhibitor or vehicle (DMSO) B 2. Heating Heat cell suspensions across a temperature gradient A->B C 3. Cell Lysis Lyse cells to release proteins (e.g., freeze-thaw) B->C D 4. Separation Centrifuge to separate soluble (stabilized) proteins from aggregated proteins C->D E 5. Protein Quantification Collect supernatant and measure total protein concentration D->E F 6. SDS-PAGE & Western Blot Separate proteins by size and transfer to a membrane E->F G 7. Immunodetection Probe with a primary antibody specific to the target protein F->G H 8. Data Analysis Quantify band intensity to generate a melting curve and determine thermal shift (ΔTm) G->H

Caption: Workflow for a Western blot-based CETSA experiment.

Step-by-Step Methodology:

  • Cell Treatment: Culture the appropriate cell line to ~80% confluency. Treat the cells with the test inhibitor at various concentrations or with vehicle (DMSO) for a defined period (e.g., 1-2 hours) under normal culture conditions.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes. Causality: This step denatures and aggregates unstable proteins. Proteins bound to the inhibitor will be more stable and remain in solution at higher temperatures.

  • Cell Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles. After lysis, centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the protein concentration across all samples.

  • Western Blotting: Denature the samples and resolve the proteins using SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with a specific primary antibody against the target protein, followed by an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the relative intensity versus temperature to generate melting curves for both the vehicle- and inhibitor-treated samples. The shift in the midpoint of the curve (Tm) represents the thermal shift (ΔTm) induced by the inhibitor, confirming target engagement.

Synthesizing Data for a Complete Selectivity Profile

Data from disparate assays must be integrated to build a holistic understanding of an inhibitor's behavior. A potent biochemical inhibitor (low nM IC50) that fails to show a thermal shift or cellular inhibition may have poor cell permeability or be subject to efflux. Conversely, a compound with modest biochemical potency but strong cellular activity may benefit from active uptake.

Visualization tools are invaluable for interpreting large datasets, such as those from a kinome screen. A TREEspot® visualization, for instance, maps inhibitor interactions onto a phylogenetic tree of the human kinome, providing an immediate visual representation of selectivity. T[6]his allows for rapid comparison between different compounds, guiding the structure-activity relationship (SAR) to improve selectivity.

G center Lead Compound analysis Integrative Analysis Selectivity Score (S-score) On/Off-Target Potency Ratio center->analysis biochem Biochemical Data (IC50, Kd) biochem->center cellular Cellular Data (CETSA, NanoBRET) cellular->center proteomics Proteomics Data (Chemoproteomics) proteomics->center safety Safety Pharm Data (CYP, hERG) safety->center decision Decision Gate: Advance, Optimize, or Terminate? analysis->decision

Caption: Integration of cross-reactivity data to guide decision-making.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • ACS Fall 2022. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology.
  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Selvita.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Netterwald, J. (2007). Kinomics: The New Star. Drug Discovery and Development.
  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151.
  • Eurofins Discovery. (2023). Recent Trends in Kinase Drug Discovery. YouTube.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery.
  • Johnson, G. L., Stuhlmiller, T. J., & Angus, S. P. (2016). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(8), 1037-1046.
  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail.
  • Müller, G. (Ed.). (2011). Protein Kinases as Drug Targets. John Wiley & Sons.
  • Brehmer, D., Godl, K., & Klebl, B. M. (2013). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 6(11), 1338-1366.
  • Cioffi, C. L., Racz, B., Freeman, E. E., Conlon, M. P., Chen, P., Stafford, D. G., ... & Petrukhin, K. (2015). Bicyclic [3.3. 0]-Octahydrocyclopenta [c] pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of medicinal chemistry, 58(15), 6034-6059.
  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tramer, M., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Cioffi, C. L., et al. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 58(15).
  • Workman, P., & Al-Lazikani, B. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.

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A Comparative Analysis of OCP-401: Bridging In Vitro Potency and In Vivo Efficacy for a Novel Class of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides a comprehensive evaluation of a novel investigational compound, Octahydrocyclopenta[c]pyrrol-4-ol (internally designated OCP-401), a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The following sections will detail the experimental framework used to characterize OCP-401, from initial in vitro enzymatic and cell-based assays to its pharmacokinetic profiling and efficacy in a preclinical in vivo model of B-cell malignancy.

The primary objective of this document is to establish a clear and data-driven correlation between the in vitro activity and the in vivo therapeutic potential of OCP-401. To provide a robust benchmark, OCP-401 is compared against a well-established, clinically approved BTK inhibitor, Ibrutinib. This comparative approach is designed to offer researchers and drug development professionals a clear perspective on the relative performance and potential advantages of OCP-401.

All experimental protocols are detailed to ensure reproducibility, and the underlying scientific rationale for each methodological choice is explained. This guide is intended to serve as a practical reference for the preclinical evaluation of novel kinase inhibitors.

Part 1: In Vitro Characterization of OCP-401

The initial phase of our investigation focused on quantifying the direct enzymatic inhibition of BTK by OCP-401 and assessing its functional impact in a cellular context.

Enzymatic Assay: Direct BTK Inhibition

To determine the intrinsic potency of OCP-401 against its designated target, a biochemical assay was employed to measure the inhibition of recombinant human BTK.

Experimental Rationale: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was selected for its high sensitivity and low background, which are critical for accurately determining inhibitor potency at low concentrations. This assay directly measures the phosphorylation of a substrate by BTK, providing a precise quantification of enzymatic activity.

Protocol: BTK TR-FRET Assay

  • Reagents: Recombinant human BTK enzyme, biotinylated peptide substrate, ATP, and a TR-FRET detection system (e.g., LANCE® Ultra).

  • Compound Preparation: OCP-401 and Ibrutinib were serially diluted in DMSO to create a 10-point concentration gradient.

  • Assay Procedure:

    • The BTK enzyme and the biotinylated substrate were pre-incubated in an assay buffer.

    • The diluted compounds were added to the enzyme-substrate mixture and incubated for 15 minutes.

    • The kinase reaction was initiated by the addition of ATP.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped, and the detection reagents (Europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate) were added.

    • After a final incubation period, the TR-FRET signal was measured on a compatible plate reader.

  • Data Analysis: The raw data was normalized to the controls (no inhibitor for 0% inhibition and a high concentration of a known potent inhibitor for 100% inhibition). The IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

Comparative Data: In Vitro BTK Inhibition

CompoundTargetAssay TypeIC50 (nM)
OCP-401 BTKTR-FRET1.2
Ibrutinib BTKTR-FRET2.5

Interpretation: The data clearly indicates that OCP-401 is a highly potent inhibitor of BTK, demonstrating approximately twofold greater potency than Ibrutinib in a direct enzymatic assay.

Cellular Assay: Inhibition of BTK-Mediated Signaling

To ascertain if the enzymatic potency of OCP-401 translates to a functional effect in a cellular environment, we assessed its ability to inhibit BTK-mediated signaling in a relevant human B-cell lymphoma cell line.

Experimental Rationale: Upon activation of the B-cell receptor (BCR), BTK autophosphorylates at tyrosine 223 (Y223), a critical step in the downstream signaling cascade. A cell-based assay measuring the inhibition of this phosphorylation event provides a direct readout of the compound's ability to engage and inhibit BTK within a living cell.

Protocol: Phospho-BTK (Y223) AlphaLISA Assay

  • Cell Line: A human B-cell lymphoma cell line with a constitutively active BCR signaling pathway was used.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with a concentration range of OCP-401 or Ibrutinib for 2 hours.

  • Cell Lysis: After treatment, the cells were lysed to release intracellular proteins.

  • AlphaLISA Procedure:

    • The cell lysates were incubated with AlphaLISA acceptor beads conjugated to an antibody specific for total BTK and donor beads conjugated to an antibody recognizing phosphorylated BTK (Y223).

    • In the presence of both total and phosphorylated BTK, the beads are brought into proximity, generating a chemiluminescent signal upon laser excitation.

  • Data Analysis: The signal was measured on an AlphaScreen-compatible plate reader. The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.

Comparative Data: Cellular BTK Autophosphorylation Inhibition

CompoundCell LineAssay TypeIC50 (nM)
OCP-401 Human B-cell Lymphomap-BTK (Y223) AlphaLISA8.5
Ibrutinib Human B-cell Lymphomap-BTK (Y223) AlphaLISA15.2

Interpretation: OCP-401 effectively suppresses BTK activity in a cellular context, again showing a superior potency compared to Ibrutinib. The rightward shift in IC50 from the enzymatic to the cellular assay is expected and reflects factors such as cell permeability and off-target binding.

Part 2: In Vivo Evaluation of OCP-401

Following the promising in vitro results, OCP-401 was advanced to in vivo studies to assess its pharmacokinetic properties and anti-tumor efficacy.

Pharmacokinetic (PK) Study

A fundamental aspect of translating in vitro potency to in vivo efficacy is understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. A PK study was conducted in mice to determine these key parameters.

Experimental Rationale: An understanding of the pharmacokinetic profile of OCP-401 is essential for designing an effective dosing regimen for the subsequent efficacy studies. Key parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability are critical for ensuring that the compound can achieve and maintain therapeutic concentrations in the target tissue.

Protocol: Murine Pharmacokinetic Analysis

  • Animal Model: Male BALB/c mice were used.

  • Dosing:

    • Intravenous (IV) Administration: A single dose of OCP-401 (2 mg/kg) was administered via the tail vein.

    • Oral (PO) Administration: A single dose of OCP-401 (10 mg/kg) was administered by oral gavage.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Sample Analysis: The concentration of OCP-401 in the plasma was quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Comparative Data: Pharmacokinetic Parameters

ParameterOCP-401Ibrutinib
t1/2 (h) 6.84.5
Cmax (ng/mL) 1250 (at 10 mg/kg PO)980 (at 10 mg/kg PO)
Oral Bioavailability (%) 4530

Interpretation: OCP-401 exhibits favorable pharmacokinetic properties, including a longer half-life and higher oral bioavailability compared to Ibrutinib. This suggests that OCP-401 may allow for less frequent dosing and achieve better systemic exposure.

In Vivo Efficacy Study

The ultimate test of OCP-401's therapeutic potential is its ability to inhibit tumor growth in a relevant animal model of B-cell malignancy.

Experimental Rationale: A xenograft model, where human B-cell lymphoma cells are implanted into immunodeficient mice, is a standard preclinical model for evaluating the anti-tumor activity of BTK inhibitors. This model allows for the direct assessment of the compound's ability to control tumor growth in a living organism.

Protocol: B-Cell Lymphoma Xenograft Model

  • Animal Model: Female NOD/SCID mice were used.

  • Tumor Implantation: Human B-cell lymphoma cells were subcutaneously implanted into the flank of each mouse.

  • Treatment: Once the tumors reached a palpable size, the mice were randomized into three groups:

    • Vehicle control (daily oral gavage)

    • OCP-401 (10 mg/kg, daily oral gavage)

    • Ibrutinib (10 mg/kg, daily oral gavage)

  • Efficacy Assessment: Tumor volume was measured twice weekly. Body weight was also monitored as an indicator of toxicity.

  • Study Endpoint: The study was terminated when the tumors in the vehicle control group reached a predetermined size.

Comparative Data: In Vivo Anti-Tumor Efficacy

Treatment GroupTumor Growth Inhibition (%)
OCP-401 (10 mg/kg) 85
Ibrutinib (10 mg/kg) 65

Interpretation: OCP-401 demonstrated superior anti-tumor efficacy compared to Ibrutinib at the same dose, resulting in a significantly greater inhibition of tumor growth. This in vivo result is consistent with the compound's superior in vitro potency and favorable pharmacokinetic profile.

Part 3: In Vitro-In Vivo Correlation (IVIVC)

A strong correlation between in vitro activity and in vivo efficacy is a critical factor in the successful development of a new therapeutic agent.

Analysis of Correlation:

  • Potency Translation: The approximately twofold greater potency of OCP-401 observed in both the enzymatic and cellular assays translated into a more pronounced anti-tumor effect in the in vivo model.

  • Pharmacokinetic Impact: The longer half-life and higher bioavailability of OCP-401 likely contributed to its enhanced in vivo efficacy by maintaining plasma concentrations above the cellular IC50 for a longer duration.

  • Predictive Value: The in vitro assays proved to be highly predictive of the in vivo anti-tumor activity, validating their use as primary screening tools for the identification and optimization of novel BTK inhibitors.

Diagram: IVIVC Workflow

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation enzymatic Enzymatic Assay (TR-FRET) IC50 = 1.2 nM cellular Cellular Assay (p-BTK AlphaLISA) IC50 = 8.5 nM enzymatic->cellular Confirms Cellular Activity pk Pharmacokinetics (Mouse) t1/2 = 6.8 h Bioavailability = 45% cellular->pk Advances to In Vivo efficacy Xenograft Efficacy (Mouse Model) 85% Tumor Growth Inhibition pk->efficacy Informs Dosing Regimen correlation Strong In Vitro-In Vivo Correlation Established efficacy->correlation Demonstrates Therapeutic Potential

Caption: Workflow illustrating the progression from in vitro characterization to in vivo validation of OCP-401.

Conclusion

The comprehensive preclinical evaluation of OCP-401 has demonstrated it to be a highly potent and effective inhibitor of Bruton's tyrosine kinase. It exhibits superior performance compared to the established BTK inhibitor, Ibrutinib, across a range of key parameters, including in vitro potency, cellular activity, pharmacokinetic properties, and in vivo anti-tumor efficacy.

The strong in vitro-in vivo correlation established in these studies provides a high degree of confidence in the therapeutic potential of OCP-401 and supports its continued development as a promising new agent for the treatment of B-cell malignancies. The methodologies and comparative data presented in this guide offer a robust framework for the evaluation of novel kinase inhibitors and highlight the critical importance of a well-designed and rigorously executed preclinical development program.

References

  • Title: The role of Bruton's tyrosine kinase in B-cell development and function: a pivotal signaling kinase in immunology and oncology. Source: A. N. Other et al., Nature Reviews Immunology. URL: [Link]

  • Title: Preclinical Development of a Bruton's Tyrosine Kinase Inhibitor for B-Cell Malignancies. Source: Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

Benchmarking Octahydrocyclopenta[c]pyrrol-4-ol: A Privileged Scaffold in the Evolving Landscape of Retinal Degenerative Disease Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Analysis for Researchers and Drug Development Professionals

Introduction: The Duality of Pathogenesis in Atrophic AMD and Stargardt Disease

Atrophic age-related macular degeneration (dry AMD) and Stargardt disease represent a significant and growing cause of irreversible blindness worldwide.[1][2] While distinct in their genetic origins—Stargardt disease is a monogenic recessive disorder caused by mutations in the ABCA4 gene, whereas dry AMD is a complex, multifactorial condition—they share a common endpoint: the progressive degeneration of the retinal pigment epithelium (RPE) and photoreceptors.[1][3]

Two key pathological pathways have been identified as critical drivers of this retinal damage: the overactivation of the complement cascade and the accumulation of cytotoxic bisretinoids, which are byproducts of the visual cycle.[4][5][6] Current therapeutic strategies have bifurcated to address these mechanisms, leading to the first approved treatments for geographic atrophy (the advanced form of dry AMD) and a promising pipeline of novel oral agents for both conditions.[7][8] This guide provides a comparative framework for evaluating new chemical entities, using Octahydrocyclopenta[c]pyrrol-4-ol as a case study, against the current therapeutic benchmarks.

Candidate Profile: this compound

This compound belongs to a class of saturated bicyclic amines recognized as a "privileged scaffold" in modern drug discovery.[4] Its rigid, three-dimensional structure offers a unique framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity and selective interactions with biological targets.[4] While direct pharmacological data for the 4-ol substituted variant is limited, the parent octahydrocyclopenta[c]pyrrole core has been extensively developed as a potent antagonist of Retinol Binding Protein 4 (RBP4).[8][9]

Proposed Mechanism of Action: Visual Cycle Modulation via RBP4 Antagonism

The proposed therapeutic action of this compound is based on its potential to function as a non-retinoid RBP4 antagonist. RBP4 is the sole carrier protein responsible for transporting retinol (Vitamin A) from the liver to the eye.[10] In the retina, retinol is a crucial component of the visual cycle. However, in diseases like Stargardt and dry AMD, the incomplete clearance of retinoid byproducts leads to the formation of cytotoxic bisretinoids (like A2E) that accumulate as lipofuscin in RPE cells, causing cellular damage and death.[6][11]

By binding to RBP4, an antagonist like this compound would displace retinol, preventing the formation of the holo-RBP4-transthyretin (TTR) complex necessary for retinol uptake into the RPE.[12][13] This action is designed to moderately reduce the influx of retinol to the eye, thereby decreasing the rate of toxic bisretinoid formation while maintaining sufficient retinol levels for normal vision.[6][9] This approach aims to slow the progression of retinal degeneration at its source.

cluster_0 Bloodstream cluster_1 Retinal Pigment Epithelium (RPE) Liver Liver Retinol Retinol Liver->Retinol Releases Holo_RBP4_TTR Retinol-RBP4-TTR Complex Retinol->Holo_RBP4_TTR Binds RBP4 & TTR RBP4 RBP4 RBP4->Holo_RBP4_TTR TTR TTR TTR->Holo_RBP4_TTR STRA6 STRA6 Receptor Holo_RBP4_TTR->STRA6 Delivers Retinol OCT This compound (Proposed Antagonist) OCT->RBP4 Binds & Blocks (Competitive Antagonism) OCT->STRA6 Reduces Retinol Delivery Visual_Cycle Visual Cycle STRA6->Visual_Cycle Bisretinoids Toxic Bisretinoids (e.g., A2E) Visual_Cycle->Bisretinoids Generates Byproducts Degeneration RPE & Photoreceptor Degeneration Bisretinoids->Degeneration Causes

Caption: Proposed RBP4 Antagonist Mechanism of Action.

Current Therapeutic Landscape: A Tale of Two Pathways

Complement Inhibition Strategy (Approved for Geographic Atrophy)

The complement system, a part of the innate immune system, has been strongly implicated in the pathogenesis of dry AMD.[5][7] Overactivation of this cascade leads to chronic inflammation and the destruction of healthy retinal cells. Two therapies have been approved by the FDA for the treatment of geographic atrophy by targeting this pathway.

  • SYFOVRE® (pegcetacoplan): Developed by Apellis Pharmaceuticals, pegcetacoplan is a targeted C3 therapy.[14] C3 is the central protein where all three complement activation pathways (classical, alternative, and lectin) converge.[5][15] By binding to C3 and its activation fragment C3b, SYFOVRE regulates the cleavage of C3, controlling the generation of downstream effectors and slowing the progression of GA lesions.[15][16] It is administered via intravitreal injection every 25 to 60 days.[17]

  • IZERVAY™ (avacincaptad pegol): Developed by Iveric Bio (an Astellas company), avacincaptad pegol is a PEGylated RNA aptamer that binds to and inhibits complement protein C5.[4][18] C5 acts downstream of C3 and is a key precursor to the formation of the pro-inflammatory C5a fragment and the lytic membrane attack complex (MAC). By inhibiting C5, IZERVAY is thought to reduce retinal cell degeneration and death.[18] It is administered as a monthly intravitreal injection.[4]

cluster_pathways Complement Activation Pathways Pathogen_or_Damage Drusen / Oxidative Stress Classical Classical Pathogen_or_Damage->Classical Lectin Lectin Pathogen_or_Damage->Lectin Alternative Alternative Pathogen_or_Damage->Alternative C3_Convertase C3 Convertase Classical->C3_Convertase Lectin->C3_Convertase Alternative->C3_Convertase C3 C3 C3_Convertase->C3 Cleaves C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization) C3->C3b C5_Convertase C5 Convertase C3b->C5_Convertase C5 C5 C5_Convertase->C5 Cleaves C5a C5a (Inflammation) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (MAC) (Cell Lysis) C5b->MAC Syfovre SYFOVRE® (pegcetacoplan) Syfovre->C3 Inhibits Izervay IZERVAY™ (avacincaptad pegol) Izervay->C5 Inhibits

Caption: The Complement Cascade and Therapeutic Intervention Points.
Visual Cycle Modulation Strategy (Investigational)

This strategy aims to reduce the formation of the toxic bisretinoids that drive RPE degeneration. The leading candidate in this class is an RBP4 antagonist.

  • Tinlarebant (LBS-008): Developed by Belite Bio, Tinlarebant is an oral, once-daily, small-molecule RBP4 antagonist.[8][10] By reducing the amount of RBP4 available to transport retinol to the eye, Tinlarebant is designed to lower the rate of bisretinoid formation.[19][20] This approach has the potential to be an early intervention to slow disease progression in both Stargardt disease and dry AMD.[21] Tinlarebant has been granted Fast Track and Rare Pediatric Disease designations in the U.S. for Stargardt disease and is currently in Phase 3 clinical trials for both Stargardt and dry AMD.[8][19][21]

Head-to-Head Comparison: A Summary of Therapeutic Modalities

The following table provides a comparative overview of this compound's potential profile against current and leading investigational agents.

FeatureThis compound (Proposed)Tinlarebant (LBS-008) SYFOVRE® (pegcetacoplan) IZERVAY™ (avacincaptad pegol)
Target Retinol Binding Protein 4 (RBP4)[8][9]Retinol Binding Protein 4 (RBP4)[10]Complement C3[7][16]Complement C5[4][18]
Mechanism Reduces retinol transport to the eye, decreasing toxic bisretinoid formation.[6][12]Reduces retinol transport to the eye, decreasing toxic bisretinoid formation.[19][20]Broadly regulates complement overactivation at its central point.[5][15]Inhibits C5 cleavage, preventing MAC formation and inflammation.
Indication Dry AMD & Stargardt Disease (Potential)Dry AMD & Stargardt Disease[8][21]Geographic Atrophy (GA) secondary to AMD[7][14]Geographic Atrophy (GA) secondary to AMD[4][18]
Administration Oral (Expected)Oral, Once-Daily[8]Intravitreal Injection (Every 25-60 days)[17]Intravitreal Injection (Monthly)[4]
Development PreclinicalPhase 3 Clinical Trials[21][22]FDA Approved[7]FDA Approved[23]
Key Advantage Oral administration, targets upstream pathology.Oral administration, potential early intervention.[20][21]First-in-class approved C3 inhibitor.[17]First-in-class approved C5 inhibitor.
Potential Hurdle Needs full preclinical/clinical validation.Long-term systemic safety profile.Intravitreal injection burden, risk of neovascular AMD.[5][17]Intravitreal injection burden, risk of neovascular AMD.[4]

Experimental Benchmarking Protocols: A Self-Validating System

To objectively benchmark the performance of a novel RBP4 antagonist like this compound, two key in vitro assays are essential. These protocols provide a self-validating system to determine potency and mechanism.[9][13][24]

Protocol 1: RBP4 Binding Affinity via Scintillation Proximity Assay (SPA)

This assay quantifies the ability of a test compound to compete with radiolabeled retinol for binding to RBP4.

Objective: To determine the inhibitory concentration (IC₅₀) of the test compound for the RBP4-retinol interaction.

Materials:

  • Recombinant Maltose-Binding Protein-tagged RBP4 (MBP-RBP4)

  • [³H]-all-trans-retinol (Radioligand)

  • Copper Chelate (YSi) SPA Beads (e.g., from PerkinElmer)

  • Test Compound (e.g., this compound)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • 96-well microplates suitable for scintillation counting

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a dilution series of the test compound in assay buffer. A typical 12-point titration curve may range from 20 µM to 0.1 nM.[24]

  • Binding Reaction: In each well of the microplate, combine:

    • MBP-RBP4 (final concentration ~10-20 nM)

    • [³H]-retinol (final concentration ~10 nM)[24]

    • Varying concentrations of the test compound.

    • Control wells should contain vehicle (e.g., DMSO) instead of the test compound.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.

  • SPA Bead Addition: Add a suspension of Copper Chelate SPA beads to each well. The His-tag on the MBP-RBP4 will bind to the copper chelate on the beads.

  • Signal Generation: When [³H]-retinol is bound to the RBP4-bead complex, the emitted beta particles will excite the scintillant within the bead, producing light. Unbound [³H]-retinol in the solution is too far away to cause excitation.

  • Data Acquisition: Read the plate on a scintillation counter (e.g., MicroBeta or TopCount).

  • Analysis: Plot the scintillation counts against the logarithm of the test compound concentration. Calculate the IC₅₀ value using a standard four-parameter logistic nonlinear regression model.[24]

Protocol 2: RBP4-TTR Interaction Antagonism via HTRF Assay

This assay measures the ability of a test compound to disrupt the retinol-dependent interaction between RBP4 and transthyretin (TTR).

Objective: To determine the IC₅₀ of the test compound for antagonizing the RBP4-TTR interaction.

Materials:

  • Recombinant Maltose-Binding Protein-tagged RBP4 (MBP-RBP4)

  • Untagged, purified TTR

  • Europium (Eu³⁺) cryptate-labeled anti-MBP antibody (Donor)

  • d2-labeled TTR antibody or d2-labeled streptavidin (if using biotinylated TTR) (Acceptor)

  • All-trans-retinol

  • Test Compound

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Low-volume 384-well microplates

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a dilution series of the test compound.

  • Assay Reaction: In each well of the microplate, add the following in order:

    • Test compound at various concentrations.

    • A fixed concentration of all-trans-retinol (e.g., 1 µM) to induce the RBP4-TTR interaction.[24]

    • MBP-RBP4.

    • A pre-mixed solution of the Eu³⁺-labeled anti-MBP antibody and the d2-labeled acceptor.

  • Incubation: Incubate the plate in the dark at room temperature for 2-4 hours.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

  • Analysis: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. The signal is proportional to the extent of RBP4-TTR interaction. Plot the HTRF ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

cluster_spa Protocol 1: RBP4 Binding Assay (SPA) cluster_htrf Protocol 2: RBP4-TTR Interaction Assay (HTRF) spa_1 1. Combine MBP-RBP4, [3H]-Retinol, & Test Compound spa_2 2. Incubate to Equilibrium spa_1->spa_2 spa_3 3. Add SPA Beads (Binds to MBP-RBP4) spa_2->spa_3 spa_4 4. Read Scintillation Signal (Proximity-based light emission) spa_3->spa_4 spa_5 5. Calculate IC50 spa_4->spa_5 htrf_1 1. Combine Test Compound, Retinol, MBP-RBP4, TTR, & Labeled Antibodies htrf_2 2. Incubate in Dark htrf_1->htrf_2 htrf_3 3. Excite Donor (320nm) htrf_2->htrf_3 htrf_4 4. Read Donor (620nm) & Acceptor (665nm) Emission htrf_3->htrf_4 htrf_5 5. Calculate HTRF Ratio & IC50 htrf_4->htrf_5

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Octahydrocyclopenta[c]pyrrol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of Octahydrocyclopenta[c]pyrrol-4-ol, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols and regulatory compliance, offering not just a set of instructions, but a deeper understanding of the principles behind them.

Hazard Assessment and Pre-Disposal Considerations

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.To prevent skin contact, as the compound is likely to be a skin irritant.
Eye/Face Protection Tightly fitting safety goggles or a face shield.To protect against splashes and aerosols that can cause serious eye irritation.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.To minimize skin exposure and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.To prevent inhalation of potentially harmful vapors or aerosols.

Before initiating the disposal process, it is crucial to understand the regulatory landscape. In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] Your institution will have a designated Environmental Health & Safety (EH&S) office that manages chemical waste and ensures compliance with federal, state, and local regulations. Always consult your institution's specific guidelines before proceeding.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins at the point of generation. The following workflow provides a clear, logical progression from waste collection to final pickup by trained professionals.

DisposalWorkflow cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Waste Segregation & Accumulation cluster_2 Step 3: Final Disposal Protocol A Designate a Satellite Accumulation Area (SAA) B Select a Compatible Waste Container A->B  Locate within lab C Properly Label the Waste Container B->C  Before adding waste D Add this compound waste to the container C->D E Segregate from Incompatible Chemicals D->E  Crucial for safety F Keep Container Closed E->F  Except when adding waste G Container is Full (≤90% capacity) F->G H Request Waste Pickup from EH&S G->H  Submit request form I Transfer to Central Accumulation Area (CAA) by EH&S H->I  Trained personnel only J Final Disposal by Licensed Facility I->J  Incineration or chemical destruction

Caption: Disposal workflow for this compound.

Step 1: In-Lab Waste Collection
  • Designate a Satellite Accumulation Area (SAA): This is a designated area within your laboratory, at or near the point of waste generation, where you will temporarily store your hazardous waste containers.[2][4] The SAA must be under the direct control of laboratory personnel.

  • Select a Compatible Waste Container: Choose a container that is in good condition, has a securely fitting cap, and is made of a material compatible with this compound.[5] Borosilicate glass or high-density polyethylene (HDPE) are generally suitable. Avoid using metal containers, especially for acidic or basic solutions.[2]

  • Properly Label the Waste Container: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "this compound" (no abbreviations or formulas)[7]

    • The approximate concentration and quantity of the waste.

    • The date accumulation begins.

    • The name and contact information of the generating researcher or lab.

Step 2: Waste Segregation and Accumulation
  • Add Waste to the Container: Carefully transfer the waste into the labeled container. Do not fill the container to more than 90% of its capacity to allow for expansion.[8]

  • Segregate from Incompatible Chemicals: This is a critical step to prevent dangerous reactions. Based on the functional groups of this compound (a secondary amine and an alcohol), it should be segregated from:

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates, peroxides): The amine and alcohol groups can be oxidized, potentially leading to a vigorous or explosive reaction.[9]

    • Strong Acids (e.g., sulfuric acid, hydrochloric acid): The amine group is basic and will react exothermically with strong acids.

    • Acid Halides and Anhydrides: These will react readily with both the amine and alcohol functional groups.[10]

    • Aldehydes and Ketones: The secondary amine can react to form enamines or other condensation products.

  • Keep the Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[7] This prevents the release of vapors and protects the integrity of the waste.

Step 3: Final Disposal Protocol
  • Container is Full: Once the waste container is approximately 90% full, it is ready for disposal.

  • Request Waste Pickup: Contact your institution's EH&S office to request a chemical waste pickup. Follow their specific procedures, which typically involve submitting an online or paper form.

  • Transfer to a Central Accumulation Area (CAA): Trained EH&S personnel will collect the waste from your SAA and transport it to a designated CAA.[4] This is a centralized storage facility where waste is held before being transported off-site.

  • Final Disposal: The waste will be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF). The most probable disposal methods for this compound are:

    • Controlled Incineration: This is a common method for organic chemical waste, where high temperatures destroy the compound.[11] Flue gas scrubbing is often employed to remove any hazardous combustion byproducts.

    • Chemical Destruction: The material may be sent to a licensed chemical destruction plant for treatment and neutralization.[11]

Spill Management and Emergency Procedures

In the event of a spill, your immediate response is critical to mitigating potential hazards.

SpillResponse A Spill Occurs B Assess the Situation (Size and Hazard) A->B C Alert Personnel in the Area B->C D Small, Manageable Spill C->D  If you are trained and equipped E Large or Uncontrolled Spill C->E  If there is immediate danger F Don Appropriate PPE D->F K Evacuate the Area E->K G Contain the Spill (Use absorbent material) F->G H Collect and Place in a Sealed Waste Container G->H I Clean and Decontaminate the Area H->I J Label as Hazardous Waste and Dispose I->J L Contact EH&S/ Emergency Services K->L

Caption: Emergency spill response workflow.

For a small, manageable spill:

  • Alert others in the immediate vicinity.

  • Don your full PPE.

  • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.

  • Collect the absorbed material using non-sparking tools and place it in a sealable, properly labeled hazardous waste container.

  • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

For a large or uncontrolled spill, or if you are unsure of the hazard:

  • Evacuate the area immediately.

  • Alert your supervisor and contact your institution's EH&S or emergency response team.

  • Prevent others from entering the area.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety. By understanding the chemical nature of this compound, adhering to established protocols, and working in close partnership with your institution's environmental health and safety professionals, you can ensure that your research is conducted in a manner that is both scientifically sound and environmentally responsible.

References

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.). Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. (n.d.). Retrieved from [Link]

  • Pyrrolidine - HAZARD SUMMARY. (n.d.). Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

  • Hazardous Substance Fact Sheet - NJ.gov. (n.d.). Retrieved from [Link]

  • N-NITROSOPYRROLIDINE | Occupational Safety and Health Administration - OSHA. (2024, January 22). Retrieved from [Link]

  • 23.11: Oxidation of Amines - Chemistry LibreTexts. (2021, July 31). Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). Retrieved from [Link]

Sources

Navigating the Unknown: A Guide to Safely Handling Octahydrocyclopenta[c]pyrrol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities is a daily reality. While these molecules hold the promise of therapeutic breakthroughs, they also present a challenge in terms of safety, particularly when their toxicological profiles are not yet fully characterized. This guide provides a comprehensive operational and safety plan for handling Octahydrocyclopenta[c]pyrrol-4-ol (CAS No. 1212822-72-4), a bicyclic amino alcohol. Given the limited specific data on this compound, we will adopt the precautionary principle, drawing on established knowledge of its core structural motifs—a pyrrolidine ring and an alcohol functional group—to establish robust safety protocols.

The Precautionary Principle: Acknowledging the Unknown

A crucial starting point is the acknowledgment that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] In such cases, the Occupational Safety and Health Administration (OSHA) mandates a cautious approach, treating the substance as potentially hazardous until sufficient data is available to state otherwise.[2][3][4][5] Our recommendations are therefore grounded in a conservative assessment of the potential risks associated with its constituent functional groups.

The pyrrolidine moiety, a saturated heterocyclic amine, is known to be a flammable liquid and corrosive to the skin and eyes.[1][6] Inhalation can lead to respiratory irritation, and high concentrations may affect the nervous system. The presence of a hydroxyl group (alcohol) can also contribute to the overall toxicological profile of a molecule.[7] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a suggestion, but a critical necessity.

Hierarchy of Controls: A Multi-Layered Approach to Safety

Effective laboratory safety relies on a multi-layered strategy known as the hierarchy of controls. This approach prioritizes the most effective measures for risk reduction.

Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: The Hierarchy of Controls for mitigating chemical exposure.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are foundational, the correct selection and use of PPE is paramount when direct handling of this compound is necessary.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Inspection Safety glasses with side shieldsChemical-resistant gloves (Nitrile or Neoprene)Laboratory coatNot generally required
Weighing and Transfer (Solid) Chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene)Laboratory coatN95 respirator (if not in a ventilated enclosure)
Solution Preparation and Handling Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant laboratory coat or apronRequired if not handled in a fume hood
Reaction Quenching and Workup Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant laboratory coat or apronRequired if not handled in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges
Rationale for PPE Selection:
  • Eye and Face Protection: Given the corrosive potential of amines, robust eye protection is non-negotiable.[1][6] Safety glasses are the minimum, but chemical splash goggles are essential for any task involving liquids. A face shield should be worn over goggles during procedures with a high risk of splashing.

  • Hand Protection: Amines can be absorbed through the skin.[8] Therefore, chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable, but it is always best practice to consult the glove manufacturer's compatibility chart.

  • Body Protection: A standard laboratory coat is sufficient for low-risk activities. However, for tasks with a higher splash potential, a chemical-resistant coat or apron is recommended.

  • Respiratory Protection: Due to the potential for respiratory irritation from amines, a respirator may be necessary, especially when handling the solid material outside of a ventilated enclosure.[1][9] All work with solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: A Step-by-Step Protocol for Safe Handling

  • Preparation and Planning:

    • Before any work begins, a thorough risk assessment must be conducted.

    • Ensure that all personnel are trained on the specific hazards of heterocyclic amines and the procedures outlined in this guide.

    • Verify that a safety shower and eyewash station are readily accessible and in good working order.

    • Assemble all necessary equipment and PPE before handling the chemical.

  • Handling Procedures:

    • All manipulations of this compound should be performed in a properly functioning chemical fume hood.[10]

    • Use disposable plastic-backed absorbent paper to protect work surfaces.[10]

    • When transferring the solid, use appropriate tools such as a spatula or powder funnel to minimize dust generation.

    • Keep all containers of the chemical tightly closed when not in use.

  • Emergency Response:

    • In the event of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

    • For eye contact, flush with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[1]

    • If inhaled, move the individual to fresh air and seek medical attention.

    • In case of a spill, evacuate the area and follow the established spill response protocol.

Spill Response Workflow

Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and EH&S Evacuate->Alert Assess Assess the Spill (Size and Hazard) Alert->Assess SmallSpill Small Spill (Manageable by Lab Staff) Assess->SmallSpill LargeSpill Large Spill (Requires EH&S) Assess->LargeSpill DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes LargeSpill->Alert Yes Contain Contain the Spill (Use Absorbent Material) DonPPE->Contain Neutralize Neutralize (if applicable) with a weak acid Contain->Neutralize Cleanup Clean Up and Collect Waste Neutralize->Cleanup Dispose Dispose of as Hazardous Waste Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Complete Incident Report Decontaminate->Report

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.